Trp-Phe
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-16(11-14-12-22-17-9-5-4-8-15(14)17)19(24)23-18(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMPMHKLUUZKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875223 | |
| Record name | TRP-PHE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tryptophyl-Phenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029090 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Significance of Tryptophan-Phenylalanine (Trp-Phe) Dipeptides: A Technical Guide for Therapeutic Development
Abstract
The dipeptide Tryptophan-Phenylalanine (Trp-Phe), composed of two essential aromatic amino acids, is emerging as a significant molecular entity with diverse biological functions. The unique structural properties of tryptophan and phenylalanine—large, hydrophobic, and aromatic—make this dipeptide a key player in molecular recognition events, particularly in protein-protein interactions.[1][2] This technical guide provides an in-depth analysis of the core biological functions of this compound and its derivatives, focusing on their roles as antagonists of the Formyl Peptide Receptor 1 (FPR1) in inflammatory pathways and as modulators of angiogenesis through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Structural Basis of this compound Function
Tryptophan (Trp) and Phenylalanine (Phe) are among the largest amino acids, characterized by their bulky, nonpolar side chains.[2] The indole (B1671886) ring of tryptophan and the benzyl (B1604629) ring of phenylalanine facilitate crucial molecular interactions, including hydrophobic effects, π-π stacking, and cation-π interactions.[3][4] These properties are fundamental to the structure and stability of proteins, often positioning Trp and Phe residues as "hot spots" in protein-protein interfaces.[1] When combined in a dipeptide, these characteristics create a scaffold with significant potential for biological recognition and modulation of cellular signaling pathways. This guide explores two well-documented functions: modulation of inflammation and regulation of angiogenesis.
Anti-Inflammatory Activity via Formyl Peptide Receptor 1 (FPR1) Antagonism
Derivatives of the this compound dipeptide have been identified as potent antagonists of Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils and other phagocytic cells.[5][6][7] FPR1 plays a critical role in mediating the innate immune response by recognizing N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are released by bacteria or damaged mitochondria.[7][8][9] Activation of FPR1 by agonists like fMLF triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation (e.g., elastase release), and the production of reactive oxygen species (ROS) via the NADPH oxidase complex.[4][6]
This compound derivatives can selectively inhibit these fMLF-induced responses, positioning them as promising leads for the development of novel anti-inflammatory therapeutics.[7][10]
FPR1 Signaling Pathway
Upon agonist binding, FPR1 undergoes a conformational change, activating heterotrimeric G proteins. This activation leads to the dissociation of the Gα and Gβγ subunits, which initiate several downstream signaling cascades.[6] Key pathways include the activation of Phospholipase C (PLC), leading to calcium mobilization, and the activation of Phosphoinositide-3 Kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2 and p38), which culminate in neutrophil activation.[6][11] this compound antagonists block the initiation of this cascade by preventing agonist binding.
Quantitative Data: FPR1 Antagonism
Structure-activity relationship studies have identified several Trp-containing dipeptide derivatives with potent inhibitory effects on fMLF-induced neutrophil activation. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for key functions.
| Compound ID | Structure | Superoxide (O₂⁻) Generation IC₅₀ (μM) | Elastase Release IC₅₀ (μM) | Reference |
| 3 | N-benzoyl-Trp-Phe-OMe | 0.23 | 0.60 | [7] |
| 6 | N-benzoyl-Trp-Tyr(tBu)-OMe | 1.88 | 2.47 | [7] |
| 19a | N-benzoyl-Trp-(4-Cl)Phe-OMe | 1.87 | 3.60 | [7] |
| 24a | N-benzoyl-(5-F)this compound-OMe | 0.12 | 0.37 | [7] |
| 24b | N-benzoyl-(5-Cl)this compound-OMe | 1.32 | 1.03 | [7] |
Table 1: Inhibitory activities of this compound derivatives on fMLF-induced responses in human neutrophils.
Anti-Angiogenic Activity via VEGFR-2 Signaling Modulation
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[12][13] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[14] Studies on tryptophan-containing dipeptides have demonstrated their ability to inhibit angiogenesis by interfering with VEGFR-2 signaling.[12][13] While direct studies on the this compound dipeptide are less common, the strong anti-angiogenic effects of the closely related Trp-Leu (WL) dipeptide suggest a class effect for Trp-containing peptides.[12][13] These peptides can inhibit VEGFR-2 phosphorylation, a critical step in receptor activation, and consequently block downstream signaling required for endothelial cell proliferation, migration, and tube formation.[12][13]
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades essential for angiogenesis.[2][3] Major pathways include:
-
PLCγ Pathway: Leads to activation of Protein Kinase C (PKC) and the ERK/MAPK cascade, promoting cell proliferation.[3]
-
PI3K/Akt Pathway: Promotes endothelial cell survival and permeability.[3][15]
-
Src/FAK Pathway: Regulates cell migration and the formation of focal adhesions.[2][15]
Trp-containing dipeptides are proposed to interfere with the initial receptor activation step, thereby inhibiting all subsequent downstream events.
Detailed Experimental Protocols
The biological functions described herein are elucidated through specific in vitro, ex vivo, and in vivo assays. The following sections provide detailed methodologies for key experiments.
FPR1-Mediated Function Assays
This assay measures the production of superoxide, a key ROS, by neutrophils following activation.
-
Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Reagents:
-
Dihydroethidium (DHE) or similar fluorescent probe for superoxide detection.[16]
-
fMLF (agonist).
-
Test compounds (this compound derivatives).
-
Superoxide dismutase (SOD) as a positive control for inhibition.
-
-
Procedure: a. Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS). b. Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C. c. Add the fluorescent probe (e.g., DHE) to the cell suspension. d. Stimulate the cells by adding fMLF. e. Immediately measure the fluorescence in kinetic mode using a fluorescence plate reader (e.g., Ex/Em wavelengths of 405/570 nm for DHE).[16]
-
Data Analysis: Calculate the rate of superoxide production from the slope of the fluorescence curve. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.
This assay quantifies the release of elastase from neutrophil azurophilic granules.
-
Cell Preparation: Isolate human neutrophils as described above.
-
Reagents:
-
Procedure: a. Resuspend neutrophils in buffer. b. Pre-incubate the cells with the test compound or vehicle control for a specified time at 37°C. c. Stimulate the cells with fMLF to induce degranulation. d. Centrifuge the samples to pellet the cells and collect the supernatant containing the released elastase. e. Add the fluorogenic substrate to the supernatant in a 96-well plate. f. Measure the increase in fluorescence over time at the appropriate wavelengths (e.g., Ex/Em = 400/505 nm).[17][18]
-
Data Analysis: Determine the rate of substrate cleavage from the kinetic read. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Anti-Angiogenesis Assays
This organ culture model assesses the sprouting of new vessels from a pre-existing vascular structure.[20][21]
-
Preparation: a. Humanely euthanize a mouse and dissect the thoracic aorta in sterile conditions.[10][22] b. Clean the aorta of periaortic fibroadipose tissue and cut it into 1 mm thick rings.[20][22]
-
Embedding: a. Place a drop of cold basement membrane extract (BME), such as Matrigel®, in the center of a 48-well plate well.[20][23] b. Place a single aortic ring onto the Matrigel® drop.[10] c. Cover the ring with an additional layer of Matrigel® and allow it to polymerize at 37°C for 30 minutes.[10][23]
-
Treatment and Incubation: a. Add endothelial cell growth medium to each well, supplemented with VEGF and the test compound (this compound dipeptide) or vehicle control. b. Incubate the plate at 37°C and 5% CO₂ for 5-12 days.[10][20]
-
Quantification: a. Monitor the outgrowth of endothelial sprouts daily using a phase-contrast microscope. b. At the end of the experiment, capture images and quantify the extent of sprouting (e.g., number of sprouts, sprout length, or area of outgrowth) using image analysis software.[23]
This in vivo assay evaluates the formation of a functional microvascular network within a subcutaneously implanted gel plug.[24][25]
-
Preparation of Matrigel® Mixture: a. Thaw growth factor-reduced Matrigel® on ice. b. Mix the liquid Matrigel® with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound or vehicle.[1] Keep the mixture on ice to prevent premature polymerization.[24]
-
Injection: a. Subcutaneously inject 0.3-0.5 mL of the Matrigel® mixture into the flank of an immunodeficient mouse (e.g., nude mouse).[24][26] The liquid will form a solid plug at body temperature.
-
Incubation Period: Allow 7-14 days for host cells to invade the plug and form blood vessels.[26][27]
-
Analysis: a. After the incubation period, excise the Matrigel® plug.[24] b. Quantify vascularization by measuring the hemoglobin content within the plug using a colorimetric assay (e.g., Drabkin's reagent). c. Alternatively, fix the plug in formalin, embed it in paraffin, and perform immunohistochemistry on sections using an endothelial cell marker like CD31 to visualize and count the microvessels.[25][26]
Conclusion and Future Directions
The Tryptophan-Phenylalanine dipeptide and its derivatives represent a versatile scaffold for modulating key biological processes. Their demonstrated ability to act as potent antagonists of the FPR1 receptor highlights their therapeutic potential in treating inflammatory diseases characterized by excessive neutrophil activation. Furthermore, the anti-angiogenic properties observed in related Trp-containing dipeptides suggest a promising avenue for the development of novel cancer therapeutics that target the VEGFR-2 signaling axis.
Future research should focus on optimizing the this compound structure to enhance potency, selectivity, and pharmacokinetic properties. A deeper investigation into the precise molecular interactions between these dipeptides and their receptor targets will facilitate rational drug design. Moreover, exploring their efficacy in preclinical models of inflammatory disorders and cancer is a critical next step toward translating these findings into clinical applications. The data and protocols presented in this guide provide a solid foundation for these future endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury | MDPI [mdpi.com]
- 6. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 9. 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones as N-Formyl Peptide Receptor 1 (FPR1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aortic ring assay [protocols.io]
- 11. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 12. africaresearchconnects.com [africaresearchconnects.com]
- 13. Characterization of tryptophan-containing dipeptides for anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorbyt.com [biorbyt.com]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
The Multifaceted Mechanisms of Action of Tryptophan-Phenylalanine (Trp-Phe): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Tryptophan-Phenylalanine (Trp-Phe), a simple yet elegant molecule, has garnered significant interest in the scientific community for its diverse biological activities. Composed of two essential aromatic amino acids, this compound stands at the crossroads of several key physiological and pathological processes. Its mechanisms of action, though not yet fully elucidated for the dipeptide in isolation, are rooted in the well-established roles of its constituent amino acids in molecular recognition and signaling. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its antihypertensive, anti-angiogenic, and antibacterial properties. We present a synthesis of current knowledge, detailed experimental protocols for further investigation, and visual representations of the key signaling pathways involved.
Antihypertensive Effects: Targeting the Renin-Angiotensin System
The primary mechanism underlying the antihypertensive effects of many bioactive peptides is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. The presence of hydrophobic amino acids, particularly tryptophan and phenylalanine, at the C-terminus of peptides is a known characteristic of effective ACE inhibitors. While specific binding affinity and IC50 values for the this compound dipeptide are not extensively documented in publicly available literature, its structural features strongly suggest a competitive inhibitory interaction with the active site of ACE.
The proposed mechanism involves the C-terminal carboxyl group of phenylalanine binding to the zinc ion within the ACE active site, a critical interaction for many ACE inhibitors. The aromatic rings of both tryptophan and phenylalanine can further engage in hydrophobic interactions with sub-pockets of the ACE active site, enhancing binding affinity and inhibitory potency.
Signaling Pathway for ACE Inhibition
Anti-Angiogenic Properties: Interference with VEGFR-2 Signaling
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of angiogenesis. Tryptophan-containing dipeptides have demonstrated anti-angiogenic effects by modulating VEGFR-2 signaling. Although direct quantitative data for this compound's inhibition of VEGFR-2 phosphorylation is limited, studies on closely related dipeptides like Trp-Leu (WL) show a consistent inhibitory effect on VEGFR-2 phosphorylation and downstream signaling pathways.
Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of intracellular signals. Key downstream pathways include the PLCγ-PKC-MAPK/ERK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and migration. It is hypothesized that this compound, through its hydrophobic and aromatic nature, may interfere with the conformational changes required for VEGFR-2 dimerization or autophosphorylation, thereby dampening the entire downstream signaling cascade.
VEGFR-2 Signaling Pathway and Point of Inhibition
Antibacterial Activity: Disruption of Bacterial Membranes
Modified forms of this compound have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The primary mechanism is believed to be the permeabilization of the bacterial cell membrane. The hydrophobic nature of the tryptophan and phenylalanine side chains facilitates the insertion of the dipeptide into the lipid bilayer of the bacterial membrane. This insertion disrupts the membrane integrity, leading to leakage of intracellular components and ultimately, cell death.
Boc-protected derivatives of Phe-Trp-OMe have been shown to be effective, suggesting that modifications to the N- and C-termini can enhance this activity. The self-assembly of these dipeptides into nanostructures may also contribute to their membrane-disrupting capabilities.
Quantitative Data for Antibacterial Activity
| Compound | Bacterial Type | MIC90 (μg/mL) | Reference |
| Boc-Phe-Trp-OMe / Boc-Trp-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 | [1] |
Experimental Workflow for Determining Antibacterial Activity
Experimental Protocols
A. ACE Inhibition Assay (In Vitro)
This protocol is a generalized method for determining the ACE inhibitory activity of a peptide like this compound using Hippuryl-Histidyl-Leucine (HHL) as a substrate.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
This compound dipeptide
-
Sodium borate (B1201080) buffer (0.1 M, pH 8.3) containing 0.3 M NaCl
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Dissolve ACE in the sodium borate buffer to a final concentration of 0.1 U/mL.
-
Dissolve HHL in the sodium borate buffer to a concentration of 5 mM.
-
Prepare a stock solution of this compound in deionized water and create a series of dilutions (e.g., 0.01 to 1.0 mg/mL).
-
-
Assay:
-
To a microcentrifuge tube, add 50 µL of the this compound solution (or buffer for control).
-
Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution.
-
Incubate the mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Quantification:
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.
-
Vortex vigorously for 30 seconds and then centrifuge at 3,000 x g for 10 minutes.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate at 95°C.
-
Re-dissolve the dried HA residue in 1 mL of deionized water.
-
Measure the absorbance at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [ (Absorbance_Control - Absorbance_Sample) / Absorbance_Control ] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
B. Endothelial Cell Tube Formation Assay (In Vitro Anti-Angiogenesis)
This protocol assesses the ability of this compound to inhibit VEGF-induced tube formation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM)
-
Basement membrane matrix (e.g., Matrigel)
-
VEGF-A
-
This compound dipeptide
-
24-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the basement membrane matrix on ice.
-
Coat the wells of a pre-chilled 24-well plate with 250 µL of the matrix solution per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Treatment and Seeding:
-
Harvest HUVECs and resuspend them in EGM at a density of 2 x 10^5 cells/mL.
-
In separate tubes, pre-treat the cell suspension with various concentrations of this compound (e.g., 1-100 µM) for 30 minutes.
-
Add VEGF-A to the cell suspensions to a final concentration of 50 ng/mL (except for the negative control).
-
Gently add 500 µL of the treated cell suspension to each coated well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
Capture images of the tube networks at a fixed time point.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Compare the results from this compound treated wells to the VEGF-A stimulated control to determine the inhibitory effect.
-
C. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound dipeptide
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC can be defined as the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Conclusion
The this compound dipeptide represents a promising scaffold for the development of novel therapeutic agents with a range of biological activities. While further research is needed to fully quantify its potency and elucidate the precise molecular interactions, the existing evidence strongly suggests its potential as an ACE inhibitor for hypertension, a modulator of VEGFR-2 signaling for anti-angiogenic therapies, and a membrane-disrupting agent for combating bacterial infections. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the multifaceted mechanisms of action of this intriguing dipeptide.
References
An In-depth Technical Guide to the Physicochemical Properties of Tryptophyl-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophyl-Phenylalanine (Trp-Phe) is a dipeptide composed of the essential aromatic amino acids L-tryptophan and L-phenylalanine. As a product of protein digestion and metabolism, this dipeptide is of significant interest in the fields of biochemistry, pharmacology, and drug development. Its constituent amino acids are precursors to vital neurotransmitters and are involved in numerous physiological processes. This technical guide provides a comprehensive overview of the core physicochemical properties of Tryptophyl-Phenylalanine, detailed experimental protocols for its synthesis and analysis, and a review of the biological pathways associated with its constituent amino acids.
Physicochemical Properties
The physicochemical properties of Tryptophyl-Phenylalanine are crucial for understanding its biological activity, formulating delivery systems, and designing derivatives. Key quantitative data are summarized in the tables below.
Core Properties
| Property | Value | Source |
| Molecular Formula | C20H21N3O3 | --INVALID-LINK--[1] |
| Molecular Weight | 351.4 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK-- |
| Isoelectric Point (pI) | ~5.68 (Estimated) | Calculated |
| LogP (experimental) | 0.03 (Extrapolated) | --INVALID-LINK-- |
| XLogP3 (computed) | -0.8 | --INVALID-LINK--[1] |
Note on Isoelectric Point (pI) Calculation: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like Tryptophyl-Phenylalanine, the pI can be estimated by averaging the pKa values of the terminal amino group and the terminal carboxyl group. The approximate pKa values for the α-carboxyl group of phenylalanine and the α-amino group of tryptophan are 2.20 and 9.21, respectively. Therefore, the estimated pI is (2.20 + 9.21) / 2 = 5.70. A more precise calculation would also consider the influence of the side chains, leading to an estimated pI of approximately 5.68.
Solubility
| Solvent | Solubility | Notes | Source |
| Water | Sparingly soluble | Solubility can be significantly enhanced in aqueous solutions containing divalent transition-metal cations like Cu2+, Zn2+, and Ni2+. | [2] |
| Organic Solvents | Generally soluble in polar organic solvents. | Based on the properties of its constituent amino acids. | Inferred |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of Tryptophyl-Phenylalanine.
Synthesis of Boc-Trp-Phe-OMe (Protected Dipeptide)
A common method for synthesizing dipeptides in the laboratory is through solution-phase synthesis using protecting groups to prevent unwanted side reactions. The following is a protocol for the synthesis of Nα-(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe).
Materials:
-
N-Boc-L-tryptophan
-
L-phenylalanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Preparation of Phenylalanine Methyl Ester Free Base: Dissolve L-phenylalanine methyl ester hydrochloride in dichloromethane. Add an equimolar amount of N,N-Diisopropylethylamine (DIPEA) and stir the solution at room temperature for 20-30 minutes. This neutralizes the hydrochloride salt to yield the free amine.
-
Activation of Boc-L-tryptophan: In a separate flask, dissolve N-Boc-L-tryptophan and a slight molar excess of 1-Hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: To the cooled Boc-L-tryptophan solution, add a slight molar excess of N,N'-Dicyclohexylcarbodiimide (DCC). A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.
-
Peptide Bond Formation: Add the freshly prepared solution of L-phenylalanine methyl ester to the activated Boc-L-tryptophan mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Characterization of Boc-Trp-Phe-OMe
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified dipeptide in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expect to see characteristic signals for the protons of the tryptophan and phenylalanine side chains, the peptide backbone, the Boc protecting group, and the methyl ester.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to confirm the number and types of carbon atoms in the molecule.
-
2D NMR (COSY and HSQC): Perform two-dimensional correlation spectroscopy (COSY) to establish proton-proton couplings within the amino acid residues and heteronuclear single quantum coherence (HSQC) to correlate protons with their directly attached carbons, aiding in unambiguous signal assignment.
Analysis of Tryptophyl-Phenylalanine
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC is a suitable method for the analysis of this compound.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA) or formic acid is typically employed.
-
Detection: UV detection at wavelengths around 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole (B1671886) ring) is effective.
Biological Signaling Pathways
While specific signaling pathways directly modulated by the dipeptide Tryptophyl-Phenylalanine are not extensively documented, the biological activities of its constituent amino acids, L-tryptophan and L-phenylalanine, are well-established. These amino acids serve as crucial precursors for the synthesis of key neurotransmitters that regulate a wide array of physiological and cognitive functions.
Neurotransmitter Synthesis Pathways
L-tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a significant role in mood, sleep, appetite, and cognition. L-phenylalanine is a precursor to L-tyrosine, which is then converted into the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. These catecholamines are critical for motivation, attention, and the body's "fight-or-flight" response.[3]
The depletion of these precursor amino acids can impact the synthesis of their respective neurotransmitters, providing a method to study their roles in brain function.[3]
Tryptophan Metabolism and Immune Response
Recent research has highlighted a fascinating interplay between tryptophan metabolism and the immune system. In the tumor microenvironment, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) can be upregulated, leading to the depletion of tryptophan. This tryptophan shortage can result in the misincorporation of phenylalanine at tryptophan codons during protein synthesis. This phenomenon, termed "tryptophan-to-phenylalanine substitutants," can generate neoantigens that may be recognized by the immune system, suggesting a potential link between amino acid metabolism and anti-tumor immunity.[4]
Visualizations
Peptide Bond Formation
Caption: Formation of the dipeptide Tryptophyl-Phenylalanine.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of Boc-Trp-Phe-OMe.
Neurotransmitter Synthesis from Precursor Amino Acids
Caption: Synthesis of key neurotransmitters from Tryptophan and Phenylalanine.
References
- 1. This compound | C20H21N3O3 | CID 4427709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent Transition-Metal Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dietary tryptophan and phenylalanine–tyrosine depletion on phasic alertness in healthy adults – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan depletion results in tryptophan-to-phenylalanine substitutants - PMC [pmc.ncbi.nlm.nih.gov]
The Dipeptide Trp-Phe: A Technical Guide on its Discovery, Natural Occurrence, and Biological Significance
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tryptophyl-Phenylalanine (Trp-Phe) has garnered increasing interest within the scientific community, transitioning from a simple dipeptide to a molecule of significant pharmacological interest. This technical guide provides a comprehensive overview of this compound, detailing its discovery through synthetic chemistry for drug development purposes, its potential natural occurrence in various biological systems, and its emerging roles in cellular signaling. Particular focus is given to its function as a Formyl Peptide Receptor 1 (FPR1) antagonist and its speculative involvement in bacterial quorum sensing. This document consolidates available data, presents detailed experimental protocols for its synthesis and analysis, and visualizes key signaling pathways to facilitate further research and development.
Discovery and Synthesis
While a singular, seminal publication detailing the initial "discovery" of the this compound dipeptide in a natural context is not prominent in the scientific literature, its discovery is more accurately attributed to its synthesis within the context of pharmacological research. The investigation of tryptophan-containing dipeptides as potential modulators of cellular signaling pathways has led to the targeted synthesis of this compound and its derivatives.
Notably, research into antagonists for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor involved in inflammatory responses, has driven the synthesis and evaluation of a series of tryptophan-containing dipeptides, including N-benzoyl-Trp-Phe-OMe.[1] These studies have established a foundational understanding of the structure-activity relationships of this compound derivatives in modulating immune responses.
Experimental Protocol: Solution-Phase Synthesis of Boc-Trp-Phe-OMe
This protocol describes a common method for the synthesis of a protected form of this compound, which can then be deprotected for biological assays.[1]
Materials:
-
Boc-L-tryptophan (Boc-Trp-OH)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Preparation of Phenylalanine Methyl Ester Free Base: L-phenylalanine methyl ester hydrochloride (1.1 eq) is dissolved in dichloromethane. N,N-Diisopropylethylamine (1.1 eq) is added, and the mixture is stirred at room temperature for 20 minutes to yield the free base.
-
Peptide Coupling: In a separate flask, Boc-L-tryptophan (1.0 eq) and 1-hydroxybenzotriazole (1.1 eq) are dissolved in anhydrous dichloromethane and cooled to 0°C. Dicyclohexylcarbodiimide (1.1 eq) is added, and the mixture is stirred for 30 minutes at 0°C.
-
Reaction: The solution of phenylalanine methyl ester free base from step 1 is added to the reaction mixture from step 2. The reaction is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction mixture is filtered to remove the dicyclohexylurea precipitate. The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: The purified Boc-Trp-Phe-OMe is characterized by NMR and mass spectrometry to confirm its identity and purity.
Natural Occurrence
Direct quantitative evidence for the widespread natural occurrence of the free dipeptide this compound is limited. However, its constituent amino acids, tryptophan and phenylalanine, are essential amino acids and are abundant in a variety of protein sources. It is plausible that this compound is generated during the enzymatic hydrolysis of proteins in biological processes such as digestion and food fermentation.
Peptidomic studies of fermented dairy products like cheese and yogurt have revealed the presence of a vast number of di- and tripeptides. While specific quantification of this compound is not always reported, methods for the determination of tryptophan and its derivatives in fermented foods have been developed, laying the groundwork for future targeted analysis.[2][3] For instance, studies on milk protein hydrolysates have identified various tryptophan-containing dipeptides, such as Val-Trp and Trp-Val.[4] Furthermore, a comparative analysis of peptides in enteral nutrition products identified Ile-Trp as one of the top 20 most abundant short peptides in one of the samples, indicating that Trp-containing dipeptides are present in processed food products.
The gut microbiome also represents a significant source of peptide fragments from the breakdown of dietary and host proteins. The metabolic activity of gut bacteria on tryptophan and phenylalanine is well-documented, and it is highly probable that this compound is present in the complex milieu of the gut metabolome.
Biological Significance and Signaling Pathways
The biological functions of this compound are an active area of investigation, with current research pointing towards its roles in modulating the immune system and potentially in bacterial communication.
Antagonism of Formyl Peptide Receptor 1 (FPR1)
The most well-characterized biological activity of synthetic this compound derivatives is their ability to act as antagonists of the Formyl Peptide Receptor 1 (FPR1).[1] FPR1 is a G protein-coupled receptor expressed on phagocytic leukocytes, such as neutrophils, and plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria.[5] Activation of FPR1 leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Synthetic derivatives of this compound have been shown to inhibit the effects of the potent FPR1 agonist, N-formylmethionyl-leucyl-phenylalanine (fMLF).[1] The N-benzoyl-Trp-Phe-OMe derivative, for example, has demonstrated potent and dual inhibitory effects on fMLF-induced superoxide (B77818) anion generation and neutrophil elastase release.[1] This suggests that this compound-based compounds can modulate inflammatory responses mediated by FPR1.
The signaling pathway initiated by FPR1 activation is complex, involving the dissociation of the G-protein subunits Gαi and Gβγ. This leads to the activation of downstream effectors such as phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and phosphoinositide 3-kinase (PI3K). These events culminate in an increase in intracellular calcium and the activation of protein kinase C (PKC) and other kinases, leading to the cellular responses mentioned above.[5] this compound antagonists likely act by competitively binding to the receptor, preventing the conformational changes necessary for G-protein activation.
Potential Role in Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression in a population-density-dependent manner. This process is mediated by small signaling molecules called autoinducers. While linear dipeptides are not the most common autoinducers, cyclic dipeptides (CDPs), also known as diketopiperazines, have been identified as important QS molecules in various bacteria, including Pseudomonas aeruginosa.[6][7]
Many of these bioactive CDPs contain tryptophan or phenylalanine residues. For example, cyclo(L-Pro-L-Phe) has been shown to act as a QS signal.[7] Given that linear dipeptides can be precursors to CDPs through enzymatic or spontaneous cyclization, it is conceivable that this compound could play a role in bacterial communication, either as a signaling molecule itself or as a precursor to a cyclic counterpart.
The QS systems in bacteria like P. aeruginosa are complex and hierarchical, involving multiple signaling molecules and receptors that regulate the expression of virulence factors and biofilm formation.[6] The potential interaction of this compound with these systems is an intriguing area for future research.
Data Presentation
Due to the limited availability of direct quantitative data for this compound in natural sources, this section provides a summary of relevant data for related compounds to serve as a reference for future quantitative studies.
Table 1: Inhibitory Concentrations (IC₅₀) of Synthetic this compound Derivatives against fMLF-Induced Responses in Human Neutrophils [1]
| Compound | Superoxide Anion Generation IC₅₀ (µM) | Elastase Release IC₅₀ (µM) |
| N-benzoyl-Trp-Phe-OMe | 0.23 | 0.60 |
| Other Tryptophan-containing dipeptides | 0.12 - 1.88 | 0.37 - 3.60 |
Table 2: Concentrations of Tryptophan and its Metabolites in Various Fermented Foods [2]
| Food Product | Tryptophan Concentration | Kynurenine Concentration | Kynurenic Acid Concentration |
| Beer | Not Reported | 28.7 - 86.3 µg/L | Present |
| Red Wine | Not Reported | Not Detected | Present |
| Yogurt | Variable | 30.3 - 763.8 µg/kg (d.w.) | Not Reported |
| White Cheese | Variable | 30.3 - 763.8 µg/kg (d.w.) | Not Reported |
| Cacao Powder | Not Reported | Not Reported | 4486.2 µg/kg (d.w.) |
| (d.w. = dry weight) |
Experimental Protocols for Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is the gold standard for the sensitive and specific quantification of peptides in complex biological matrices.
Sample Preparation (from microbial culture or food matrix):
-
Extraction: Homogenize the sample in an appropriate extraction solvent (e.g., 80% methanol).
-
Protein Precipitation: Centrifuge the homogenate to pellet proteins and other insoluble material.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the supernatant and enrich for peptides.
-
Reconstitution: Dry the eluted peptide fraction and reconstitute in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion would be the [M+H]⁺ of this compound (m/z 352.2), and specific fragment ions would be selected for quantification and qualification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of peptides.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-quality 5 mm NMR tube.
NMR Experiments:
-
1D ¹H NMR: To identify the different types of protons and their chemical environments.
-
1D ¹³C NMR: To identify the carbon skeleton.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton correlations through covalent bonds.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the three-dimensional structure.
Conclusion and Future Directions
The dipeptide this compound stands at the intersection of pharmacology, microbiology, and food science. While its discovery is rooted in synthetic chemistry for drug development, its potential natural occurrence and biological roles are subjects of growing interest. The established antagonism of its derivatives towards FPR1 opens avenues for the development of novel anti-inflammatory agents. Furthermore, its structural similarity to known bacterial signaling molecules suggests a potential role in inter-species communication that warrants further investigation.
Future research should focus on:
-
Developing targeted and sensitive analytical methods to screen for and quantify this compound in various natural sources, including fermented foods and the gut microbiome.
-
Elucidating the precise molecular mechanisms by which this compound and its derivatives antagonize FPR1.
-
Investigating the potential role of linear and cyclic this compound in bacterial quorum sensing and its impact on microbial communities.
-
Exploring the broader therapeutic potential of this compound derivatives in inflammatory diseases and beyond.
This technical guide provides a solid foundation for researchers to build upon, offering the necessary background, data, and experimental frameworks to advance our understanding of this intriguing dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Increased Chatter: Cyclic Dipeptides as Molecules of Chemical Communication in Vibrio spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Dance of Aromatic Duos: A Technical Guide to Tryptophan-Phenylalanine Interactions at the Biological Membrane Interface
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Tryptophan (Trp) and Phenylalanine (Phe) interactions with biological membranes. These aromatic amino acids are pivotal in anchoring, folding, and function of membrane-associated proteins and peptides. Understanding these interactions at a molecular level is paramount for the rational design of novel therapeutics, including antimicrobial and cell-penetrating peptides. This document provides a comprehensive overview of the thermodynamic driving forces, key experimental methodologies to probe these interactions, and the functional consequences for cellular processes.
Core Principles of Trp-Phe Membrane Interactions
Tryptophan and Phenylalanine residues are frequently observed at the membrane-water interface, acting as molecular anchors for transmembrane proteins.[1][2] Their preference for this interfacial region is governed by a complex interplay of hydrophobic and electrostatic forces.[1][3]
Tryptophan's Unique Role: Tryptophan, with its large indole (B1671886) side chain, exhibits a remarkable versatility in its interactions. It possesses the largest nonpolar surface area among amino acids, a high polarizability, a hydrogen bond-donating indole N-H moiety, and a significant electrostatic potential for cation-π interactions.[4] The indole ring preferentially localizes near the lipid glycerol (B35011) backbone and carbonyl group region of the bilayer.[2][5] This strategic positioning allows it to act as a powerful anchor, influencing protein stability and orientation.[2][6]
Key Interactions:
-
Hydrophobic Interactions: The primary driving force for partitioning of both Trp and Phe into the membrane is the hydrophobic effect, which favors the transfer of their nonpolar aromatic rings from the aqueous environment to the lipidic core.[7]
-
Cation-π Interactions: The electron-rich π-system of the Trp indole ring can engage in favorable electrostatic interactions with positively charged moieties of lipid headgroups, such as the choline (B1196258) group of phosphatidylcholine (PC) and the primary amine of phosphatidylethanolamine (B1630911) (PE).[1][3][5] These interactions can be significant, contributing to the stabilization of membrane-bound peptides and proteins.[4] Molecular dynamics simulations suggest that these interactions are more frequent with PE headgroups compared to PC.[1][3]
-
Hydrogen Bonding: The indole N-H group of Tryptophan can act as a hydrogen bond donor to the carbonyl acceptors of the lipid glycerol backbone.[1][2] Phenylalanine, lacking a hydrogen bond donor, does not participate in this type of interaction.[4]
Hydrophobic Mismatch Modulation: Trp and Phe residues, particularly as flanking anchors in transmembrane helices (like in WALP peptides), play a crucial role in the cellular response to hydrophobic mismatch.[6][8] Hydrophobic mismatch occurs when the hydrophobic length of a transmembrane protein segment does not match the thickness of the lipid bilayer.[8] The anchoring Trp residues can modulate the peptide's tilt, bending, and the local deformation of the bilayer to alleviate the energetic penalty of this mismatch.[6]
Quantitative Analysis of this compound Membrane Interactions
The partitioning and binding of Trp and Phe residues to lipid membranes can be quantified through various thermodynamic and kinetic parameters. These values are crucial for building predictive models of peptide-membrane interactions and for drug design.
| Parameter | Description | Typical Values/Observations | Experimental Techniques |
| Partition Coefficient (Kp) | Describes the equilibrium distribution of a molecule between the lipid and aqueous phases. | Aromatic residues have energetically favorable partitioning into the membrane interface.[5] | Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC) |
| Free Energy of Transfer (ΔGtrans) | The change in Gibbs free energy when a molecule is transferred from water to the lipid bilayer. | For Trp, the free energy of localization near the glycerol backbone region is approximately -4 kcal/mol.[2] The free energy of insertion and folding for a Trp-containing peptide (pHLIP) across a bilayer is nearly -2 kcal/mol.[9] | Molecular Dynamics (MD) Simulations, ITC, Fluorescence Spectroscopy |
| Binding Enthalpy (ΔH) | The heat change associated with the binding process. | Can be endothermic or exothermic depending on the specific interactions and conformational changes upon binding.[7][10] | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (Kd) | The dissociation constant, indicating the concentration at which half of the binding sites are occupied. Lower Kd signifies stronger binding. | Varies widely depending on the peptide sequence and lipid composition. | Isothermal Titration Calorimetry (ITC), Fluorescence Quenching |
| Cation-π Interaction Energy | The energetic contribution of the cation-π interaction to the overall binding energy. | A Trp-lipid cation-π interaction can be more stabilizing than an intraprotein hydrogen bond by approximately 2 kcal/mol.[4] | Molecular Dynamics (MD) Simulations, UV Resonance Raman Spectroscopy |
Experimental Protocols for Studying this compound Membrane Interactions
A variety of biophysical techniques are employed to characterize the interactions of Trp and Phe residues with lipid membranes. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[7][11]
Methodology:
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC, POPC/POPG) by extrusion.
-
Prepare a stock solution of the this compound containing peptide or dipeptide in a suitable buffer.
-
Thoroughly degas both the lipid vesicle suspension and the peptide solution.[10]
-
Ensure the buffer composition is identical for both the titrant and the sample to minimize heats of dilution. Dialysis of both components against the same buffer is recommended.[12]
-
-
ITC Experiment Setup:
-
Typically, the lipid vesicles are placed in the sample cell, and the peptide solution is loaded into the injection syringe.[10] Alternatively, for strong binding, the peptide can be in the cell and lipids in the syringe.[13]
-
Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750-1000 rpm), and reference power.[12][13]
-
-
Titration:
-
Perform a series of small, sequential injections of the peptide solution into the sample cell containing the lipid vesicles.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Fluorescence Spectroscopy
The intrinsic fluorescence of Tryptophan is highly sensitive to its local environment, making it an excellent intrinsic probe for studying peptide-membrane interactions.[14][15]
Methodology for Tryptophan Fluorescence Quenching:
-
Sample Preparation:
-
Prepare LUVs with and without incorporated quenchers (e.g., brominated lipids).
-
Prepare a stock solution of the Trp-containing peptide.
-
-
Fluorescence Measurements:
-
Excite the Tryptophan residue at ~280-295 nm and record the emission spectrum (typically from 300 to 400 nm).
-
A blue shift in the emission maximum indicates the movement of the Trp residue into a more hydrophobic environment (i.e., the lipid bilayer).[14][15]
-
Titrate the peptide solution with increasing concentrations of LUVs and monitor the change in fluorescence intensity and emission maximum.
-
-
Quenching Analysis:
-
Use aqueous quenchers like acrylamide (B121943) or iodide to assess the accessibility of the Trp residue to the solvent. A decrease in quenching efficiency upon membrane binding indicates insertion into the bilayer.[14][15]
-
Use lipid-soluble quenchers (e.g., lipids with brominated acyl chains) to determine the depth of insertion of the Trp residue within the bilayer.
-
-
Data Analysis:
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides information about the accessibility of the fluorophore to the quencher.
-
Binding affinities can be determined by fitting the change in fluorescence intensity as a function of lipid concentration.[16]
-
Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy
SS-NMR provides high-resolution structural and dynamic information about peptides and lipids in a membrane environment.[17][18]
Methodology:
-
Sample Preparation:
-
NMR Spectroscopy:
-
Data Analysis:
Molecular Dynamics (MD) Simulations
MD simulations provide an atomic-level view of the dynamic interactions between this compound residues and the lipid bilayer, complementing experimental data.[1][2]
Methodology:
-
System Setup:
-
Build an atomic model of the peptide and the lipid bilayer (e.g., POPC) with explicit water and ions.
-
Use a suitable force field (e.g., CHARMM, AMBER).[20]
-
-
Simulation:
-
Run the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the system to equilibrate and sample relevant conformational states.[2][6]
-
Techniques like umbrella sampling can be used to calculate the potential of mean force (PMF) for peptide insertion, yielding the free energy profile.[21][22]
-
-
Analysis:
Visualizing Interactions and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound membrane interactions.
Molecular Interactions at the Membrane Interface
References
- 1. Interfacial tryptophan residues: a role for the cation-pi effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of tryptophan side chains in membrane protein anchoring and hydrophobic mismatch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins | MDPI [mdpi.com]
- 6. The determinants of hydrophobic mismatch response for transmembrane helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamics of lipid-peptide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 9. Energetics of peptide (pHLIP) binding to and folding across a lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tryptophan fluorescence study on the interaction of the signal peptide of the Escherichia coli outer membrane protein PhoE with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tryptophan dynamics and structural refinement in a lipid bilayer environment: solid state NMR of the gramicidin channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solid-state 19F-NMR analysis of 19F-labeled tryptophan in gramicidin A in oriented membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Membrane-Insertion Free Energies by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thermodynamics of peptide insertion and aggregation in a lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thermodynamics of Peptide Insertion and Aggregation in a Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of the Trp-Phe Dipeptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of the Tryptophan-Phenylalanine (Trp-Phe) dipeptide is of significant interest in the fields of biochemistry and drug development due to the crucial roles of these aromatic residues in molecular recognition and protein structure. This technical guide provides a comprehensive overview of the methodologies employed to elucidate the conformational preferences of the this compound dipeptide. It details both experimental and computational approaches, offering in-depth protocols for key techniques. The guide summarizes the current understanding of the this compound conformational space, highlighting the interplay of non-covalent interactions that govern its structure.
Introduction
The three-dimensional structure of peptides is intrinsically linked to their biological function. The conformational analysis of dipeptides, the fundamental building blocks of proteins, provides invaluable insights into the folding preferences of larger polypeptide chains. The this compound dipeptide, composed of two aromatic amino acids, presents a particularly interesting case study due to the potential for π-π stacking and other non-covalent interactions between the indole (B1671886) and phenyl rings. Understanding the conformational equilibrium of this dipeptide is crucial for rational peptide design and for developing small molecule therapeutics that mimic peptide-protein interactions.
Conformational Landscape of this compound Dipeptide
Computational studies, primarily using Density Functional Theory (DFT) and molecular mechanics, have identified several low-energy conformers for the this compound dipeptide. These can be broadly categorized into three main geometries:
-
Stacked Conformation: In this arrangement, the indole ring of tryptophan and the phenyl ring of phenylalanine are in close proximity, interacting through favorable π-π stacking interactions.
-
Extended Conformation: Here, the aromatic side chains are positioned away from each other, minimizing steric hindrance.
-
Intermediate Conformation: This represents a geometry that is neither fully stacked nor fully extended. Theoretical calculations suggest that an intermediate structure may, in fact, be the global minimum in the gas phase, indicating a complex interplay of forces beyond simple stacking.[1]
The relative populations of these conformers are influenced by the solvent environment, pH, and temperature. The backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ1, χ2) are the key determinants of these conformations. For tryptophan-containing dipeptides, the χ1 angle is a major driver of the overall conformation, with preferred values clustering around 60°, 180°, and 300°.
Data Presentation
While specific experimental quantitative data for the this compound dipeptide is sparse in publicly accessible literature, the following tables present a generalized summary of the types of data obtained from the computational and experimental techniques described in this guide.
Table 1: Representative Dihedral Angles for Tryptophan-Containing Dipeptides from Computational Studies.
| Conformer Type | Residue | φ (°) | ψ (°) | χ1 (°) | χ2 (°) |
| Folded/Stacked | Trp | -80 to -60 | 80 to 150 | ~60 or ~300 | ~90 |
| Phe | -140 to -80 | 20 to 80 | ~60 or ~300 | ~90 | |
| Extended | Trp | -150 to -120 | 140 to 170 | ~180 | ~90 |
| Phe | -150 to -120 | 140 to 170 | ~180 | ~90 |
Note: These are representative values and can vary depending on the specific force field and computational method used. The values for Phe are illustrative of a non-Trp residue in a dipeptide context.
Table 2: Typical Experimental Observables in Conformational Analysis.
| Technique | Observable | Typical Value/Range for Dipeptides | Information Gained |
| NMR Spectroscopy | ³J(HN,Hα) Coupling Constant | 2 - 10 Hz | Correlates with the φ dihedral angle (Karplus relationship). |
| NOE Intensity | Strong, Medium, Weak | Provides inter-proton distance constraints (e.g., < 2.5 Å, < 3.5 Å, < 5.0 Å). | |
| Circular Dichroism | Molar Ellipticity [θ] at ~220 nm | Varies | Indicates the presence of β-turn or other ordered structures. |
| Exciton (B1674681) Coupling in near-UV | Positive/Negative couplets | Arises from the interaction of aromatic chromophores. | |
| Fluorescence Spectroscopy | FRET Efficiency (E) | 0 - 1 | Related to the distance between Trp (donor) and a suitable acceptor. |
| Fluorescence Lifetime (τ) | 0.1 - 10 ns | Sensitive to the local environment of the fluorophore. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.[2] By measuring scalar couplings and Nuclear Overhauser Effects (NOEs), it is possible to derive dihedral angle and distance restraints, respectively.
Detailed Methodology for 2D-NMR Conformational Analysis:
-
Sample Preparation:
-
Dissolve the this compound dipeptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH of the solution to the desired value using deuterated acid or base.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms (B15284909) to identify all protons within each amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 100-300 ms to identify through-space correlations between protons that are close in space (< 5 Å).
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify scalar-coupled protons, which is useful for measuring ³J(HN,Hα) coupling constants.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances by analyzing the TOCSY and NOESY spectra.
-
Measure the ³J(HN,Hα) coupling constants from the COSY or 1D proton spectrum. Use the Karplus equation to relate these values to the φ dihedral angle.
-
Integrate the cross-peaks in the NOESY spectrum and classify them as strong, medium, or weak to derive upper distance bounds between protons.
-
-
Structure Calculation:
-
Use the derived dihedral angle and distance restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of structures that are consistent with the experimental restraints.
-
Analyze the resulting ensemble to determine the predominant conformations of the this compound dipeptide in solution.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for probing the secondary structure of peptides. For aromatic dipeptides like this compound, near-UV CD can also provide information about the relative orientation of the aromatic side chains.
Detailed Methodology for CD Spectroscopy:
-
Sample Preparation:
-
Dissolve the this compound dipeptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-1 mg/mL. The buffer should be transparent in the desired wavelength range.
-
Prepare a blank sample containing only the buffer.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter to record the CD spectrum.
-
Far-UV CD (190-250 nm): Use a quartz cuvette with a short path length (e.g., 0.1 cm). This region provides information about the peptide backbone conformation.
-
Near-UV CD (250-320 nm): Use a quartz cuvette with a longer path length (e.g., 1 cm). This region is sensitive to the environment and relative orientation of the aromatic side chains.
-
Record the spectrum of the blank and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]).
-
Analyze the far-UV spectrum for characteristic signatures of secondary structures (e.g., β-turns).
-
Analyze the near-UV spectrum for exciton coupling signals, which appear as positive and negative bands and indicate specific orientations of the Trp and Phe chromophores.
-
Fluorescence Spectroscopy
The intrinsic fluorescence of tryptophan can be used to probe its local environment. Furthermore, Förster Resonance Energy Transfer (FRET) between tryptophan (donor) and a suitable acceptor can provide distance information.
Detailed Methodology for Fluorescence Spectroscopy:
-
Sample Preparation:
-
Dissolve the this compound dipeptide (or a derivative with a FRET acceptor) in a suitable buffer.
-
For intrinsic fluorescence, concentrations in the micromolar range are typically used.
-
For FRET experiments, ensure the presence of a suitable acceptor.
-
-
Data Acquisition:
-
Use a spectrofluorometer to record the fluorescence spectra.
-
Intrinsic Fluorescence: Excite the sample at ~295 nm to selectively excite tryptophan. Record the emission spectrum from ~310 to 450 nm. The position of the emission maximum is sensitive to the polarity of the tryptophan's environment.
-
FRET: If a FRET pair is being used, excite the donor and measure the emission of both the donor and the acceptor. The FRET efficiency can be calculated from the quenching of the donor fluorescence or the sensitized emission of the acceptor.
-
-
Data Analysis:
-
Analyze the intrinsic fluorescence spectrum to infer the degree of solvent exposure of the tryptophan side chain. A blue-shifted emission maximum suggests a more buried, non-polar environment.
-
Calculate the FRET efficiency and use the Förster equation to estimate the distance between the donor and acceptor.
-
Computational Protocols
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the conformational landscape of a peptide, allowing for the exploration of different conformational states and the transitions between them.
Detailed Methodology for MD Simulation using GROMACS:
-
System Setup:
-
Generate the initial coordinates of the this compound dipeptide in a desired starting conformation (e.g., extended) using a molecular builder.
-
Use the pdb2gmx tool in GROMACS to generate the topology file for the dipeptide, selecting a suitable force field (e.g., AMBER, CHARMM).[1]
-
Create a simulation box and solvate the dipeptide with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial system.
-
-
Equilibration:
-
Perform a two-stage equilibration process:
-
NVT equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.
-
NPT equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) to sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to study the conformational dynamics.
-
Calculate Ramachandran plots for the backbone dihedral angles (φ, ψ).
-
Analyze the time evolution of the side-chain dihedral angles (χ1, χ2).
-
Perform clustering analysis to identify the most populated conformational states.
-
Calculate the potential of mean force (PMF) along specific reaction coordinates (e.g., the distance between the aromatic rings) to map the free energy landscape.
-
Quantum Mechanics (QM) Calculations
QM calculations provide a more accurate description of the electronic structure and energetics of the dipeptide, allowing for a precise determination of the relative energies of different conformers.
Detailed Methodology for QM Calculations:
-
Conformational Search:
-
Perform a systematic or stochastic conformational search at a lower level of theory (e.g., molecular mechanics or semi-empirical methods) to identify a set of low-energy conformers.
-
-
Geometry Optimization:
-
Optimize the geometry of the identified low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
-
Energy Calculation:
-
Perform single-point energy calculations on the optimized geometries at an even higher level of theory (e.g., MP2 or CCSD(T)) with a larger basis set to obtain more accurate relative energies.
-
Include solvent effects using a continuum solvation model (e.g., PCM).
-
-
Analysis:
-
Analyze the optimized geometries to determine the dihedral angles and key intramolecular interactions (e.g., hydrogen bonds, π-π stacking).
-
Compare the relative energies of the different conformers to determine their thermodynamic stability.
-
Visualizations
Caption: Experimental workflow for this compound dipeptide conformational analysis.
Caption: Computational workflow for this compound dipeptide conformational analysis.
References
The Core Stability and Degradation Profile of Tryptophanyl-Phenylalanine (Trp-Phe): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Tryptophanyl-Phenylalanine (Trp-Phe), composed of two aromatic amino acids, is a subject of interest in drug development, proteomics, and nutritional science. Its stability is a critical quality attribute that influences its biological activity, shelf-life, and formulation development. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, compiling available data and outlining key experimental methodologies.
Chemical Stability of this compound
The stability of the this compound dipeptide is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways include hydrolysis of the peptide bond, modifications to the indole (B1671886) and phenyl side chains, and cyclization.
Hydrolytic Degradation
Hydrolysis of the peptide bond is a major degradation route for peptides in aqueous solutions. The rate of this reaction is highly dependent on pH and temperature.
pH Influence: The peptide bond is generally most stable in the pH range of 4 to 6. Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the peptide bond.
Table 1: General pH-Dependent Hydrolysis Trends for Dipeptides
| pH Range | Predominant Mechanism | Relative Rate of Hydrolysis |
| < 2 | Specific Acid Catalysis | High |
| 2 - 4 | General Acid/Specific Acid Catalysis | Moderate to Low |
| 4 - 6 | Minimal Hydrolysis (most stable region) | Low |
| 6 - 8 | Water-Catalyzed/General Base Catalysis | Low to Moderate |
| > 8 | Specific Base Catalysis | High |
Oxidative Degradation
The tryptophan residue in the this compound dipeptide is particularly susceptible to oxidation due to its electron-rich indole side chain. Phenylalanine is generally more resistant to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, reactive oxygen species (ROS) such as hydrogen peroxide, and exposure to light.
Key oxidative degradation products of the tryptophan side chain include:
-
N-formylkynurenine (NFK)
-
Kynurenine (Kyn)
-
Hydroxytryptophan derivatives
One study on the H₂O₂-induced degradation of dipeptides indicated that phenylalanyltryptophan (Phe-Trp) exhibited lower losses of tryptophan compared to alanyltryptophan, suggesting a potential protective effect of the bulky phenyl ring.[1]
Photodegradation
Exposure to light, particularly in the UV range, can lead to the degradation of this compound. The tryptophan residue is the primary chromophore, absorbing UV light and initiating photochemical reactions. Photodegradation can involve photo-oxidation and the formation of various photoproducts. The quantum yield for the destruction of free tryptophan in solution is known to be pH-dependent, increasing in alkaline conditions.[2] While specific quantum yield data for this compound is not available, similar trends are expected.
Thermal Degradation
Elevated temperatures can accelerate both hydrolytic and oxidative degradation. At very high temperatures, additional degradation pathways, including decarboxylation and pyrolysis, can occur. Studies on the thermal degradation of pentapeptides containing tryptophan and phenylalanine at 220°C identified oxidation and decarboxylation as significant degradation pathways.[3][4]
A potential thermal degradation pathway for dipeptides is the intramolecular cyclization to form 2,5-diketopiperazines (DKPs). This reaction involves the nucleophilic attack of the N-terminal amine on the carbonyl carbon of the C-terminal residue, with subsequent elimination of a water molecule. The rate of DKP formation is influenced by pH, temperature, and the specific amino acid residues involved.[5][6]
Enzymatic Degradation
In biological systems, the this compound dipeptide is susceptible to enzymatic cleavage by peptidases. The specificity of these enzymes dictates the site of cleavage.
-
Chymotrypsin (B1334515): This endopeptidase preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids. Therefore, chymotrypsin is expected to readily hydrolyze the peptide bond in this compound, releasing free tryptophan and phenylalanine.[7][8][9]
-
Aminopeptidases and Carboxypeptidases: These exopeptidases can cleave the dipeptide from the N-terminus or C-terminus, respectively.
The kinetic parameters (Km and kcat) for the enzymatic cleavage of this compound would depend on the specific enzyme and reaction conditions.
Experimental Protocols for Stability and Degradation Analysis
A thorough investigation of this compound stability involves a combination of forced degradation studies and the development of stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and pathways.[10][11][12]
General Protocol for Forced Degradation of this compound:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer in the neutral pH range).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the this compound solution in 0.1 M to 1 M HCl at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the this compound solution in 0.1 M to 1 M NaOH at room temperature and an elevated temperature.
-
Oxidation: Treat the this compound solution with a low concentration of hydrogen peroxide (e.g., 0.1% to 3%) at room temperature.
-
Thermal Stress: Heat the this compound solution at one or more elevated temperatures (e.g., 60°C, 80°C) in a controlled environment. Solid-state thermal stress can also be evaluated.
-
Photostability: Expose the this compound solution to a controlled light source with a defined UV and visible light output, following ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points during the stress studies.
-
Neutralization: For acid and base-stressed samples, neutralize them before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC.
Cellular Signaling and Biological Interactions
While the primary role of dipeptides is often considered nutritional, as building blocks for protein synthesis, there is growing evidence for their direct biological activities. Specific signaling pathways directly modulated by the this compound dipeptide are not yet well-defined in the literature. However, studies on this compound derivatives have suggested potential interactions with cellular receptors. For instance, N-benzoyl-Trp-Phe-OMe has been identified as a potential antagonist for the formyl peptide receptor 1 (FPR1), which is involved in inflammatory responses. T[13]his suggests that this compound and its derivatives could have roles in modulating immune cell function. Further research is needed to elucidate the specific signaling cascades that may be triggered or inhibited by the this compound dipeptide.
Conclusion
The stability of the this compound dipeptide is governed by a multifactorial interplay of pH, temperature, light, and enzymatic activity. The primary degradation pathways involve hydrolysis of the peptide bond and oxidation of the tryptophan side chain. A thorough understanding of these degradation pathways and the development of robust, stability-indicating analytical methods are crucial for the successful development of this compound-containing products in the pharmaceutical and nutritional industries. While direct quantitative stability data for this compound is limited, the principles of peptide degradation provide a strong framework for its stability assessment. Future studies focusing on the specific kinetics of this compound degradation and its potential biological signaling roles will further enhance its application in various scientific fields.
References
- 1. The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. longdom.org [longdom.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Theoretical Modeling of Tryptophan-Phenylalanine Interactions
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the theoretical and experimental methodologies used to characterize Tryptophan-Phenylalanine (Trp-Phe) interactions. These non-covalent interactions are fundamental to protein structure, molecular recognition, and biological function, making their accurate modeling a critical aspect of computational chemistry, structural biology, and rational drug design.
Core Principles of this compound Interactions
Tryptophan (Trp) and Phenylalanine (Phe) are aromatic amino acids whose side chains can engage in a variety of stabilizing non-covalent interactions. These are crucial for defining protein tertiary and quaternary structures and mediating protein-ligand and protein-protein interactions.[1][2] The primary forces at play include:
-
π-π Interactions : These occur between the aromatic rings of the Trp and Phe side chains. The geometry of this interaction can be categorized as face-to-face stacking, parallel-displaced stacking, or T-shaped (edge-to-face).[3][4] Quantum mechanical calculations show that these interactions become more attractive as the size of the π-system increases, with Trp-Trp interactions being stronger than Phe-Trp, which are in turn stronger than Phe-Phe interactions.[5]
-
Hydrophobic Interactions : The nonpolar nature of both side chains promotes their burial within the protein core, away from the aqueous solvent, a key driver of protein folding.[6]
-
Cation-π Interactions : The electron-rich face of the aromatic rings can interact favorably with nearby cationic residues like Lysine (Lys) or Arginine (Arg).[2][7] While not a direct this compound interaction, the presence of these residues in the microenvironment significantly influences the local electrostatic landscape.
The significance of these interactions is highlighted in various biological contexts, from the dimerization of HIV transcriptase and p53 protein interactions to their role in the formation of amyloid fibrils associated with neurodegenerative diseases.[8][9][10]
Theoretical Modeling Methodologies
Computational chemistry provides powerful tools to investigate this compound interactions at an atomic level. The choice of method depends on the desired balance between accuracy and computational cost.
Quantum Mechanics (QM)
QM methods provide the most accurate description of the electronic effects governing π-π interactions. Methods like Complete Active Space with Second-Order Perturbation Theory (CASPT2) and Time-Dependent Density Functional Theory (TD-DFT) are used to calculate vertical excitation energies and analyze the electronic spectra of this compound dipeptides.[11][12] These high-level calculations are typically restricted to small model systems due to their significant computational expense.
Molecular Mechanics (MM) and Molecular Dynamics (MD)
For larger systems like proteins, MM force fields (e.g., OPLS, CVFF) are employed.[11][13] Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing insights into the conformational dynamics, stability, and binding mechanisms involving this compound pairs.[13][14] MD simulations have been used to study the binding of phenylalanine derivative inhibitors to Tryptophan Hydroxylase-1 and to probe the conformational states of Trp-containing peptides.[13][14]
The logical workflow for combining these theoretical approaches with experimental validation is crucial for robust model development.
Quantitative Data on this compound Interactions
Summarizing data from computational studies provides a quantitative basis for understanding the strength of these interactions.
| Interaction Type | Computational Method | System | Interaction Energy (kcal/mol) | Environment | Reference |
| π-π Stacking | Quantum Mechanics (QM) | Phe-Trp Pairs | -4.2 (average) | Aqueous Solvent | [5] |
| Cation-π | Force Field (OPLS variant) | Arg-Trp Pairs | -4.7 (average) | Solvated | [5] |
| Cation-π | Force Field (OPLS variant) | Lys-Trp Pairs | -3.2 (average) | Solvated | [5] |
| Anion-π / H-Bond | QM/MM | Trp - Asp/Glu | -3.31 ± 2.16 | Vacuum (from PDB) | [15] |
| π-π Stacking | QM/MM | Phe-Phe Pair | -0.8 | α-helix model | [3] |
| π-π Stacking | QM/MM | Phe-PentafluoroPhe | -0.55 | α-helix model | [3] |
Table 1: Summary of calculated interaction energies for this compound and related aromatic interactions. Energies are favorable (negative) and vary based on the specific residues, geometry, and computational method used.
Experimental Protocols for Model Validation
Theoretical models must be validated by experimental data. Techniques that probe the local environment of Trp and Phe residues are particularly valuable.
Tryptophan Fluorescence Quenching
This technique measures changes in the intrinsic fluorescence of tryptophan upon binding to a ligand or partner protein.[16] Quenching can be used to determine binding affinities (Kd).
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the Trp-containing protein (e.g., 1-2 µM) in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).
-
Prepare a high-concentration stock solution of the quenching ligand (the Phe-containing partner or other molecule) in the same buffer.
-
-
Instrumentation Setup:
-
Use a fluorometer with temperature control.
-
Set the excitation wavelength to 295 nm to selectively excite Trp.[17]
-
Set the emission scan range from 305 nm to 450 nm.
-
-
Titration Experiment:
-
Record the fluorescence spectrum of the protein-only sample.
-
Perform a serial titration by adding small aliquots of the concentrated ligand stock to the protein sample.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 2-3 minutes) before recording the emission spectrum.
-
-
Data Analysis:
-
Monitor the decrease in fluorescence intensity at the emission maximum (typically ~330-350 nm).
-
Correct the data for dilution and any inner filter effects caused by the ligand absorbing at the excitation or emission wavelengths.[16]
-
Plot the change in fluorescence (ΔF) against the ligand concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to calculate the dissociation constant (Kd).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for characterizing the structure and dynamics of peptides and proteins in solution at atomic resolution.[18] It can confirm direct interactions between Trp and Phe residues through the observation of chemical shift perturbations (CSPs) or Nuclear Overhauser Effects (NOEs).
Detailed Protocol (for a dipeptide like Boc-Trp-Phe-OMe):
-
Sample Preparation:
-
Ensure the peptide sample is of high purity (>95%).
-
Dissolve 5-10 mg of the peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for observing amide protons.[18]
-
Transfer the solution to a high-quality 5 mm NMR tube. An internal standard like Tetramethylsilane (TMS) can be added for precise chemical shift referencing.[18]
-
-
1D NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify all proton signals, including the characteristic aromatic signals for Trp and Phe in the 7.0-8.1 ppm region.[18]
-
Acquire a 1D ¹³C NMR spectrum to confirm the number of unique carbon atoms.
-
-
2D NMR Acquisition:
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish through-bond proton-proton connectivities, which helps in assigning protons within each amino acid residue.
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons, confirming assignments.[18]
-
-
Structural Analysis:
-
Integrate and assign all peaks in the 1D and 2D spectra to their corresponding atoms in the this compound structure.
-
For larger proteins, changes in the chemical shifts of Trp or Phe side-chain protons upon binding of a partner can be monitored to map the interaction interface.
-
Applications in Drug Development and Biology
Understanding this compound interactions is vital for applied research.
-
Drug Design : Trp, Met, and Phe residues are frequently found in "hot spots" at protein-protein interfaces, making them attractive targets for small molecule inhibitors designed to disrupt these interactions.[8] For example, the interaction between p53 (containing Phe19 and Trp23) and its negative regulator MDM2 is a classic target in cancer therapy.[8]
-
Amyloid Formation : Aromatic interactions, particularly involving Phe, are known to play a key role in the self-assembly of amyloid fibrils.[9][10][19] However, the role is complex; in some contexts, replacing a Phe with a less hydrophobic but still bulky residue like Leucine does not abrogate fibril formation, indicating that hydrophobicity and shape complementarity are also critical factors.[20] Modeling these interactions can help in designing inhibitors of amyloid aggregation.
The diagram below illustrates a simplified protein-protein interaction (PPI) where a this compound pair forms a critical "hot spot" at the binding interface.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Very Short Peptides with Stable Folds: Building on the Inter-relationship of Trp/Trp, Trp/cation, and Trp/backbone-amide Interaction Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Dynamics Simulation of Tryptophan Hydroxylase-1: Binding Modes and Free Energy Analysis to Phenylalanine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Amyloid-Like Aggregation in Diseases and Biomaterials: Osmosis of Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of aromatic interactions in amyloid formation by peptides derived from human Amylin - PubMed [pubmed.ncbi.nlm.nih.gov]
biological significance of Trp-Phe containing peptides
An In-depth Technical Guide to the Biological Significance of Tryptophan-Phenylalanine (Trp-Phe) Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Peptides containing Tryptophan (Trp) and Phenylalanine (Phe) residues are of profound interest in biomedical research and drug development due to their diverse and potent biological activities. The unique physicochemical properties of the Trp indole (B1671886) side chain and the Phe benzyl (B1604629) side chain—namely their hydrophobicity and aromaticity—are critical for mediating interactions with biological membranes, receptors, and enzymes.[1][2] These peptides frequently serve as core components of antimicrobial agents, anticancer therapeutics, enzyme inhibitors, and neuromodulators.[3][4][5][6] Their mechanisms of action often involve membrane disruption, modulation of protein-protein interactions, and competitive inhibition of active sites.[3][7] This guide provides a comprehensive overview of the , detailed experimental protocols for their study, and a summary of their quantitative bioactivity, serving as a critical resource for professionals in the field.
Introduction: The Role of Aromatic Residues
Tryptophan and Phenylalanine are aromatic amino acids that play pivotal roles in the structure and function of peptides and proteins.[8]
-
Tryptophan (Trp): Possessing the largest amino acid side chain (an indole ring), Trp is the most hydrophobic aromatic residue.[2] Its unique structure allows it to anchor peptides to lipid bilayers and participate in various non-covalent interactions, including hydrogen bonds, π-π stacking, and cation-π interactions, which are crucial for stabilizing peptide-receptor complexes.[1][9] Despite its low abundance in proteomes (around 1%), Trp is frequently enriched in the functional sites of bioactive peptides.[9]
-
Phenylalanine (Phe): Characterized by a nonpolar benzyl side chain, Phe contributes significantly to the hydrophobic core of peptides.[8] It primarily engages in hydrophobic and π-π stacking interactions, which are fundamental for peptide self-assembly, protein folding, and molecular recognition at binding interfaces.[10]
The presence of one or both of these residues in a peptide sequence often confers a strong propensity for interaction with biological targets, making this compound motifs a key focus in the design of novel therapeutics.
Key Biological Activities of this compound Peptides
Antimicrobial and Antifungal Activity
This compound containing peptides, particularly those rich in cationic residues like Arginine (Arg), are potent antimicrobial peptides (AMPs).[1] The hydrophobic Trp/Phe residues facilitate the peptide's insertion into and disruption of microbial cell membranes, while cationic residues mediate the initial electrostatic attraction to the negatively charged bacterial surface.[1]
-
Tritrpticin: A 13-residue Arg/Trp-rich AMP, demonstrates strong activity against Gram-positive and Gram-negative bacteria and fungi.[3] Its mechanism involves permeabilizing the bacterial membrane.[3] Studies have shown that substituting Trp with Phe can even enhance its antimicrobial potency.[3]
-
Cyclic Dipeptides (Diketopiperazines): Compounds such as cyclo(Trp-Trp) and other histidine-containing cyclic dipeptides that also feature Phe have shown significant antifungal activity.[4]
Anticancer Activity
The cytotoxic potential of this compound peptides against cancer cells is a promising area of research. Similar to their antimicrobial action, these peptides can selectively disrupt the membranes of cancer cells, which often have altered lipid compositions and surface charges compared to healthy cells.
-
Cyclo(Phe-Tyr): While not a this compound peptide, the closely related tyrosine-containing cyclic dipeptide cyclo(Phe-Tyr) has demonstrated significant growth inhibition of up to 75.6% against MCF-7 breast cancer cells and 73.4% against HeLa cells.[11]
-
Proline-Based Cyclic Dipeptides: Scaffolds containing Phe and other aromatic residues are explored for their antiproliferative effects by inhibiting DNA topoisomerase.[12]
Angiotensin-Converting Enzyme (ACE) Inhibition
Food-derived bioactive peptides containing Trp and Phe at the C-terminus have been identified as potent inhibitors of ACE, a key enzyme in the regulation of blood pressure.[6] The aromatic residues play a crucial role in binding to the active site of the enzyme.
-
RXPA380 (Phe-Phe-Pro-Trp): This peptide was developed as a highly selective inhibitor of the C-domain of ACE.[13]
-
Mushroom-Derived Peptides: Sequences such as Trp-Leu, Ile-Trp-Trp, and Ala-Trp-Trp, identified from mushroom protein hydrolysates, show strong ACE inhibitory activity.[2]
Neuromodulatory and CNS Activity
The ability of peptides to cross the blood-brain barrier (BBB) is a major challenge in treating central nervous system (CNS) disorders.[7] Peptides containing Trp and Phe are integral to both natural neuromodulators and synthetic shuttles designed to deliver therapeutics to the brain.
-
α-Melanocyte Stimulating Hormone (α-MSH): The core pharmacophore of this hormone, -His-Phe-Arg-Trp-, is essential for binding to melanocortin receptors and has been a template for designing CNS-active ligands.[5]
-
Blood-Brain Barrier Peptide Shuttles (BBBpS): Analysis of peptides that can cross the BBB reveals a high prevalence of aromatic residues, including Trp and Phe, which contribute to their transport capabilities.[14]
Cell-Penetrating Peptides (CPPs)
CPPs are short, often cationic, peptides capable of traversing cellular membranes to deliver molecular cargo. The inclusion of Trp residues is known to enhance membrane binding and increase the translocation efficiency of these peptides.[15][16] The amphipathic structures formed by alternating hydrophobic (Trp, Phe) and cationic (Arg) residues are particularly effective.[16]
Mechanisms of Action
The biological functions of this compound peptides are dictated by their interactions at a molecular level. Key mechanisms include membrane disruption, intracellular targeting, and receptor binding.
Membrane Disruption and Permeabilization
A primary mechanism for this compound rich AMPs and some anticancer peptides is the direct disruption of the cell membrane. The process involves the initial binding of the peptide to the membrane surface, followed by the insertion of hydrophobic Trp/Phe residues into the lipid core, leading to pore formation, membrane destabilization, and cell lysis.[1][3] Another novel antibacterial mechanism involves inducing oxidative stress by increasing reactive oxygen species (ROS) levels within the bacterial cell.[17]
Caption: Mechanism of antimicrobial action by this compound peptides.
Intracellular Targeting and Signaling
Many Trp-rich AMPs can cross bacterial membranes without causing complete lysis and subsequently act on intracellular targets, such as inhibiting protein synthesis by interacting with the ribosome or interfering with metabolic pathways.[17][18] In eukaryotic cells, this compound peptides can be designed to disrupt specific protein-protein interactions that are critical for disease signaling pathways, a strategy that is particularly difficult to achieve with small-molecule drugs.[7]
Receptor Binding and Competitive Inhibition
The defined structures and aromatic side chains of this compound peptides allow them to bind with high affinity and specificity to the active sites of enzymes or cell surface receptors.[5] In the case of ACE inhibitors, the peptide mimics the natural substrate, competitively blocking the enzyme's catalytic activity.[13] For neuromodulators, the peptide acts as a ligand, either activating (agonist) or blocking (antagonist) the receptor to modulate a signaling cascade.[5]
Quantitative Bioactivity Data
The potency of this compound containing peptides is quantified using various metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for enzyme inhibition and cytotoxicity.
Table 1: Antimicrobial Activity of Trp-Rich Peptides
| Peptide | Target Organism | MIC (μM) | Reference |
|---|---|---|---|
| E35 (16-residue) | Pseudomonas aeruginosa | 2–4 | [19] |
| Tritrpticin | Gram-positive & Gram-negative bacteria | Not specified | [3] |
| I1W and L12W | Pseudomonas aeruginosa persisters | Potent activity reported |[17] |
Table 2: ACE Inhibitory Activity of this compound Peptides
| Peptide Sequence | Source | IC50 (μM) | Reference |
|---|---|---|---|
| Ala-Trp-Trp | Mushroom | 9.40 | [2] |
| Ile-Trp-Trp | Mushroom | 0.51 | [2] |
| Trp-Leu | Mushroom | 26.80 |[2] |
Table 3: Cytotoxic Activity of Related Cyclic Dipeptides
| Peptide | Cell Line | Activity | Reference |
|---|---|---|---|
| Cyclo(Phe-Tyr) | MCF-7 (Breast Cancer) | 75.6% growth inhibition | [11] |
| Cyclo(Phe-Tyr) | HeLa (Cervical Cancer) | 73.4% growth inhibition | [11] |
| Cyclo(Phe-Tyr) | HT-29 (Colon Cancer) | 60.6% growth inhibition |[11] |
Experimental Protocols
The discovery and characterization of this compound peptides rely on a suite of standardized experimental procedures.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for chemically synthesizing peptides. The process involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[20]
Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine (B6355638) solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and add it to the resin to form a new peptide bond.
-
Washing: Wash the resin again with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence.
-
Cleavage and Global Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Peptide Purification and Characterization
Crude synthetic peptides require purification, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization to confirm identity and purity, usually by Mass Spectrometry (MS).[21][22]
Methodology:
-
Purification (RP-HPLC): Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA). Inject the solution onto a C18 RP-HPLC column. Elute the peptide using a gradient of increasing organic solvent (acetonitrile). Collect fractions corresponding to the major peak.
-
Characterization (LC-MS): Analyze the purified fractions using an integrated LC-MS system. The HPLC component confirms the purity of the peptide based on a single peak, while the MS component confirms the identity by matching the observed molecular weight to the theoretical calculated mass.[23]
-
Further Characterization: Techniques like tandem MS (MS/MS) can be used to verify the amino acid sequence, and Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) can be used to determine the peptide's secondary structure.[21][22]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the effect of a peptide on cell metabolic activity, serving as a proxy for cell viability and cytotoxicity.[24]
Methodology:
-
Cell Seeding: Plate cells (e.g., cancer cell lines or mammalian control cells) in a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.
-
Peptide Treatment: Prepare serial dilutions of the purified peptide in a serum-free cell culture medium. Replace the existing medium with the peptide solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against peptide concentration to determine the IC50 value.
Applications in Drug Development
The unique properties of this compound containing peptides make them attractive candidates for therapeutic development.
-
Novel Antibiotics: AMPs rich in Trp and Arg are being developed to combat multidrug-resistant bacteria, offering a mechanism of action (membrane disruption) that is less prone to the development of resistance compared to traditional antibiotics.[19]
-
Oncology: Peptides that can selectively target and lyse cancer cells or interfere with oncogenic signaling pathways represent a promising frontier in cancer therapy.[12]
-
Drug Delivery: The ability of CPPs to transport molecules across biological barriers is being harnessed to deliver other drugs, nucleic acids, and imaging agents to previously inaccessible intracellular and CNS targets.[15][25]
-
Cardiovascular and Metabolic Diseases: ACE-inhibitory peptides are being explored as nutraceuticals or pharmaceuticals for managing hypertension, while other Trp-containing peptide drugs like Tirzepatide are already on the market for metabolic diseases.[6][9]
Despite their potential, challenges in peptide drug development include poor oral bioavailability and rapid degradation by proteases in vivo.[26][27] Strategies to overcome these limitations include chemical modifications such as cyclization, incorporation of non-natural amino acids, and stapling to create more stable and potent analogues.[5][28]
Conclusion
Tryptophan-Phenylalanine containing peptides represent a versatile and powerful class of bioactive molecules with significant therapeutic potential. Their inherent ability to interact with and disrupt cell membranes, bind to specific protein targets, and modulate biological pathways underpins their utility as antimicrobial, anticancer, and antihypertensive agents, among other roles. Continued research into their structure-activity relationships, coupled with advanced chemical synthesis and modification strategies, will undoubtedly expand their application in addressing a wide range of unmet medical needs. This guide provides the foundational knowledge and experimental framework necessary for researchers and drug developers to explore and harness the full potential of these remarkable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Position-Dependent Influence of the Three Trp Residues on the Membrane Activity of the Antimicrobial Peptide, Tritrpticin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Research Progress of Bioactive Peptides Derived from Traditional Natural Products in China [mdpi.com]
- 7. celerion.com [celerion.com]
- 8. Khan Academy [khanacademy.org]
- 9. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 14. Molecular determinants for brain targeting by peptides: a meta-analysis approach with experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Molecular Transporter Properties of Cyclic Peptides Containing Tryptophan and Arginine Residues Formed through Disulfide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The antibacterial activity and mechanisms of Trp-containing peptides against multidrug-resistant Pseudomonas aeruginosa persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Rational Framework for the Design of Trp- and Arg-Rich Peptide Antibiotics Against Multidrug-Resistant Bacteria [frontiersin.org]
- 20. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. polypeptide.com [polypeptide.com]
- 22. ijsra.net [ijsra.net]
- 23. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 24. benchchem.com [benchchem.com]
- 25. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Trp-Phe Dipeptide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of the Tryptophan-Phenylalanine (Trp-Phe) dipeptide, a crucial building block in various research and development applications, including drug discovery and materials science.[1] The hydrophobic nature of both tryptophan and phenylalanine residues makes this dipeptide a key component in studies of peptide self-assembly and in the development of novel bioactive compounds, such as broad-spectrum antibacterial agents.[1][2] This application note details two primary synthesis methodologies: solution-phase and solid-phase peptide synthesis, offering detailed protocols and a comparative overview of key quantitative parameters.
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes key quantitative data for the different this compound dipeptide synthesis protocols, allowing for easy comparison of the methodologies.
| Parameter | Solution-Phase Synthesis (Boc-Trp-Phe-OMe) | Solid-Phase Peptide Synthesis (SPPS) |
| N-terminal Protecting Group | Boc (tert-Butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) or Boc |
| C-terminal Protecting Group | Methyl Ester (-OMe) | Resin-dependent (e.g., Wang, Rink Amide) |
| Coupling Reagents | DCC/HOBt, Boc-L-Trp-OSu | HBTU, HATU, COMU, DIC/Oxyma |
| Key Solvents | Dichloromethane (DCM), Ethyl Acetate (B1210297) (EtOAc) | Dimethylformamide (DMF), Dichloromethane (DCM) |
| Deprotection Reagents | Trifluoroacetic acid (TFA) for Boc removal | 20% Piperidine (B6355638) in DMF for Fmoc removal |
| Cleavage from Solid Support | Not Applicable | Cleavage cocktail (e.g., TFA/TIS/H2O) |
| Typical Reaction Time | Coupling: ~30 minutes to several hours | Coupling: 30-60 minutes per amino acid |
| Purification Method | Silica (B1680970) Gel Column Chromatography | Preparative HPLC |
| Overall Yield | Variable, dependent on scale and purification | Generally high, automated for long sequences |
Experimental Protocols
Solution-Phase Synthesis of Boc-Trp-Phe-OMe
This protocol employs a carbodiimide-mediated coupling reaction, a widely used and effective method for peptide bond formation in solution.[1]
Materials and Reagents:
-
Boc-L-tryptophan (Boc-Trp-OH)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexane (B92381) for chromatography
Procedure:
-
Preparation of L-phenylalanine methyl ester (free base): Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane. Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. The resulting solution contains the free base of L-phenylalanine methyl ester and is used directly in the next step.[1]
-
Peptide Coupling Reaction: In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.[1]
-
Add dicyclohexylcarbodiimide (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Add the solution of L-phenylalanine methyl ester (from step 1) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.[1]
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield Boc-Trp-Phe-OMe as a white solid.[1]
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a standard Fmoc-based solid-phase synthesis approach.
Materials and Reagents:
-
Fmoc-Phe-Wang resin
-
Fmoc-Trp(Boc)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-diisopropylethylamine (DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Place the Fmoc-Phe-Wang resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain the solution and wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Final Fmoc Deprotection: Repeat step 2 to remove the N-terminal Fmoc group from the tryptophan residue.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the dipeptide from the resin and removes the Boc side-chain protecting group from tryptophan.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude this compound dipeptide by preparative reverse-phase HPLC.
-
Visualizations
Solution-Phase Synthesis Workflow
Caption: Workflow for the solution-phase synthesis of Boc-Trp-Phe-OMe.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: General workflow for the Fmoc-based solid-phase synthesis of this compound.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Trp-Phe Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient and controlled assembly of amino acids into a desired sequence.[1] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted approach due to its use of milder reaction conditions compared to older Boc/Bzl methods.[2][3] This document provides a detailed guide for the synthesis of the dipeptide L-Tryptophyl-L-Phenylalanine (Trp-Phe) using manual Fmoc-based SPPS.
Tryptophan (Trp), an amino acid with an indole (B1671886) side chain, is susceptible to modification during the acidic conditions of cleavage from the solid support.[4][5] Therefore, appropriate protection of the indole nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is crucial to minimize side reactions and enhance the purity of the final product.[2] Phenylalanine (Phe) is a non-polar, aromatic amino acid that generally presents fewer challenges during synthesis.
These application notes will detail the necessary materials, step-by-step protocols for synthesis, cleavage, and purification, and present expected quantitative data in a clear, tabular format.
Data Presentation
Table 1: Reagents for this compound Synthesis
| Step | Reagent | Purpose | Typical Concentration / Equivalents |
| Resin Preparation | Fmoc-Phe-Wang Resin | Solid support for peptide assembly, yields C-terminal carboxylic acid. | Loading: ~0.5-0.7 mmol/g |
| N,N-Dimethylformamide (DMF) | Swelling and washing solvent. | As required | |
| Dichloromethane (DCM) | Swelling and washing solvent. | As required | |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removal of the Fmoc protecting group from the N-terminus. | 20% (v/v) |
| Amino Acid Coupling | Fmoc-Trp(Boc)-OH | Boc-protected Tryptophan to be coupled. | 3 - 5 equivalents (relative to resin loading) |
| HBTU / HCTU | Activating agent for the carboxylic acid group. | 2.9 - 4.5 equivalents | |
| DIPEA (DIEA) | Base to facilitate the coupling reaction. | 6 - 10 equivalents | |
| Cleavage | Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes side-chain protecting groups. | ~95% (v/v) |
| Triisopropylsilane (TIS) | Scavenger to prevent re-attachment and protect Trp side chain. | ~2.5% (v/v) | |
| Water (H₂O) | Scavenger. | ~2.5% (v/v) | |
| Purification | Acetonitrile (ACN) | Organic mobile phase for RP-HPLC. | Gradient with water |
| 0.1% TFA in Water | Aqueous mobile phase for RP-HPLC. | 0.1% (v/v) |
Table 2: Typical Protocol Parameters and Expected Results
| Parameter | Value / Range | Notes |
| Synthesis Scale | 0.1 mmol | A common laboratory scale. |
| Resin Swelling Time | 30 - 60 minutes | Essential for optimal reaction kinetics.[6] |
| Fmoc Deprotection Time | 1 x 1 min, 1 x 10-15 min | Two-step deprotection is common. |
| Coupling Reaction Time | 20 - 60 minutes | Can be monitored using a Kaiser test. |
| Cleavage Time | 1 - 3 hours | Longer times may be needed for complete deprotection. |
| Crude Purity | 60 - 80% | Varies based on synthesis efficiency. |
| Final Purity (Post-HPLC) | ≥98% | A typical target for purified peptides.[7] |
| Expected Yield (Post-HPLC) | 40 - 60% | Dependent on coupling efficiency and purification recovery. |
Experimental Protocols
This section provides detailed methodologies for the manual solid-phase synthesis of this compound.
Protocol 1: Resin Preparation and Swelling
-
Weigh an appropriate amount of Fmoc-Phe-Wang resin (e.g., 200 mg for a 0.1 mmol scale, assuming a loading of 0.5 mmol/g) and place it into a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for 30-60 minutes at room temperature with occasional gentle agitation.
-
After swelling, drain the DMF through the frit.
-
Wash the resin with DMF (3 x 5 mL) to remove any impurities.
Protocol 2: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 1 minute, then drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Perform a Kaiser test on a few resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.
Protocol 3: Amino Acid Coupling (Fmoc-Trp(Boc)-OH)
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to the resin loading) and an activating agent like HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid. The solution will typically change color. Allow 1-2 minutes for pre-activation.
-
Drain the wash solvent from the deprotected resin and immediately add the activated Fmoc-Trp(Boc)-OH solution.
-
Agitate the reaction vessel at room temperature for 20-60 minutes.
-
Monitor the reaction for completion using a Kaiser test. A negative test (colorless or yellow beads) indicates a complete coupling reaction.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL) to prepare for the final cleavage.
Protocol 4: Cleavage and Deprotection
-
Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A common and effective mixture for tryptophan-containing peptides is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[4][9]
-
Add the cleavage cocktail to the dried resin in a fume hood (approx. 5-10 mL per gram of resin).
-
Allow the reaction to proceed for 1-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the resulting white peptide powder under vacuum.
Protocol 5: Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7][10]
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized on an analytical scale first.
-
Detection: Monitor the elution at 220 nm and 280 nm (due to the aromatic side chains of Trp and Phe).[11]
-
-
Collect the fractions corresponding to the major peak.
-
Confirm the identity and purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final this compound dipeptide as a white, fluffy powder.
Visualizations
References
- 1. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. bharavilabs.in [bharavilabs.in]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Synthesis [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-Trp-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of Nα-(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe), a protected dipeptide with significant potential in antibacterial research and as a versatile building block in peptide chemistry.
Introduction
Boc-Trp-Phe-OMe is a dipeptide derivative composed of tryptophan and phenylalanine residues.[1] The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability and solubility, making it suitable for various synthetic applications, including solid-phase peptide synthesis.[2][3] The C-terminus is a methyl ester. This structure, incorporating two hydrophobic amino acids, makes it a valuable tool for studying peptide self-assembly and for developing novel bioactive compounds.[1] Recent research has identified Boc-Trp-Phe-OMe and similar Boc-protected dipeptides as promising broad-spectrum antibacterial agents.[3][4] Their mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to biofilm eradication.[3][4]
Applications
The primary applications of Boc-Trp-Phe-OMe are centered around its biological activity and its utility as a synthetic intermediate.
-
Antibacterial Agent: Boc-Trp-Phe-OMe has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] It is also effective in eradicating and disrupting bacterial biofilms.[4] Its hydrophobic nature is thought to facilitate the permeabilization of bacterial outer and inner membranes.[4] Studies have shown it to be non-cytotoxic and non-hemolytic, highlighting its potential as a therapeutic agent.[4]
-
Peptide Synthesis: As a protected dipeptide, Boc-Trp-Phe-OMe serves as a key building block in the synthesis of more complex peptides and peptidomimetics.[2][3] The Boc protecting group is stable under various conditions but can be readily removed with acid, allowing for controlled peptide chain elongation.[5] The aromatic residues of tryptophan and phenylalanine are often crucial for the biological activity of peptides, making this dipeptide a valuable component in drug design and development.[2]
-
Biochemical Research: This compound is utilized in biochemistry and molecular biology to study protein interactions and enzyme activity.[2] Its defined structure allows researchers to investigate the role of specific amino acid residues in biological processes.
Quantitative Data
The antibacterial efficacy of Boc-protected dipeptides has been quantified through minimum inhibitory concentration (MIC) analysis.
| Dipeptide | Target Bacteria | MIC₉₀ (μg/mL) | Reference |
| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 | [4] |
| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of Boc-Trp-Phe-OMe are provided below, including both conventional solution-phase and microwave-assisted methods.
Protocol 1: Solution-Phase Synthesis of Boc-Trp-Phe-OMe [1]
This protocol employs a carbodiimide-mediated coupling reaction.
Materials and Reagents:
-
Boc-L-tryptophan (Boc-Trp-OH)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)[3]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of L-phenylalanine methyl ester (free base):
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane.
-
Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This solution containing the free base is used directly in the next step.[1]
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Add the solution of L-phenylalanine methyl ester from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Trp-Phe-OMe as a white solid.[1]
-
Protocol 2: Microwave-Assisted Synthesis of Boc-Trp-Phe-OMe [6]
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials and Reagents:
-
Boc-Trp-OH
-
H-Phe-OMe·HCl
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt) or N-Hydroxybenzotriazole (HONB)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
1 M NaOH
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup:
-
In a microwave-safe vial, combine H-Phe-OMe·HCl (1.2 mmol) and DMF.
-
Add DIPEA (3 mmol) to neutralize the hydrochloride salt.
-
Add Boc-Trp-OH (1.2 mmol), followed by DIC (1.2 mmol) and HONB (1.2 mmol).[6]
-
-
Microwave Irradiation:
-
Place the vial in a microwave reactor.
-
Irradiate the reaction mixture for 15 minutes at a constant power of 40W with a temperature limit of 60°C, ensuring continuous stirring.[6]
-
-
Work-up and Purification:
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, 1 M NaOH, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
-
Visualizations
Caption: Solution-Phase Synthesis Workflow for Boc-Trp-Phe-OMe.
Caption: Proposed Antibacterial Mechanism of Boc-Trp-Phe-OMe.
References
Application Notes and Protocols for HPLC-MS Analysis of Trp-Phe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Tryptophyl-Phenylalanine (Trp-Phe) is a significant molecule in various biological and pharmaceutical research areas. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and in the development of peptide-based therapeutics. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodology described herein is designed to offer high selectivity, sensitivity, and reproducibility for the quantitative analysis of this compound in biological samples such as plasma or serum.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following chromatographic separation, the analyte is introduced into a mass spectrometer for detection and quantification. Electrospray ionization (ESI) is typically used to generate protonated molecular ions of this compound. In the tandem mass spectrometer (MS/MS), the precursor ion is fragmented, and specific product ions are monitored using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity for quantification.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like dipeptides from biological matrices such as plasma or serum.[1]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar peptide)
-
Precipitating solvent: Acetonitrile or Methanol, chilled to -20°C
-
Vortex mixer
-
Centrifuge capable of 15,000 x g
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the sample.
-
Add 300 µL of the cold precipitating solvent to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean autosampler vial for HPLC-MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions:
The following parameters are proposed based on the individual fragmentation of Tryptophan and Phenylalanine and general peptide fragmentation patterns.[2][3] Optimization is recommended for the specific instrument used.
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 352.2 | 188.1 | 100 | 20 |
| This compound | 352.2 | 120.1 | 100 | 25 |
Note: The precursor ion m/z of 352.2 corresponds to the [M+H]+ of this compound. The product ion at m/z 188.1 corresponds to the immonium ion of Tryptophan, and m/z 120.1 corresponds to the immonium ion of Phenylalanine.[3] The collision energy should be optimized for the specific instrument.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar peptide analyses and should be confirmed during method validation.[1][4][5]
| Parameter | Expected Value |
| Retention Time (RT) | ~ 4.5 min (dependent on exact conditions) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of protonated this compound in MS/MS.
References
- 1. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
- 4. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Tryptophan-Phenylalanine (Trp-Phe) using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive analytical technique for the detailed structural characterization of peptides in solution.[1] This application note provides a comprehensive set of protocols for the structural elucidation of the dipeptide Tryptophan-Phenylalanine (Trp-Phe). We detail the necessary steps from sample preparation to the acquisition and interpretation of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, COSY, TOCSY, HSQC, HMBC, and NOESY. The systematic application of these techniques enables the unambiguous assignment of proton and carbon signals, confirmation of the amino acid sequence, and determination of the peptide's solution conformation. All quantitative data are presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding and implementation.
Introduction
The structural analysis of peptides is fundamental in fields ranging from biochemistry to drug discovery. The dipeptide this compound, composed of two aromatic amino acids, serves as an excellent model system for studying non-covalent interactions, such as π-π stacking, which are critical for the structure and function of larger proteins.[2] NMR spectroscopy provides atomic-level information on the peptide's primary sequence, side-chain conformations, and three-dimensional structure in a solution environment, which closely mimics physiological conditions.[3] This note outlines a systematic workflow that leverages a combination of 1D and 2D NMR experiments to fully characterize this compound.[1][4]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[1][5] The following protocol is recommended for the this compound dipeptide.
-
Purity: Ensure the this compound peptide sample is of high purity (>95%) to prevent interference from impurities in the NMR spectra.[1][3]
-
Solvent: Dissolve 2-5 mg of the peptide in 0.5-0.6 mL of a deuterated solvent.
-
D₂O: Ideal for many experiments, but will cause the exchange and disappearance of labile amide (NH) and carboxyl (COOH) proton signals.
-
DMSO-d₆: Often preferred for peptides as it preserves amide proton signals, which are crucial for sequential assignment.[1]
-
Buffered H₂O/D₂O (90%/10%): Commonly used for biological samples to maintain a stable pH and observe exchangeable protons. The 10% D₂O is required for the field-frequency lock.[6]
-
-
Concentration: A peptide concentration of 1-5 mM is recommended to achieve a good signal-to-noise ratio without promoting aggregation.[3][7]
-
pH Adjustment: The pH of the sample can significantly influence the chemical shifts of ionizable groups.[3] Adjust the pH as needed using dilute solutions of DCl or NaOD. A pH range of 4.0-7.0 generally yields the best results for protein and peptide samples.[6]
-
NMR Tube: Transfer the final solution into a clean, high-quality 5 mm NMR tube.[1]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be added (e.g., 10 μM).[6]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]
-
1D ¹H NMR: Provides the initial overview of all proton signals.
-
Purpose: To identify the types and number of protons and check sample purity.
-
Typical Parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.[1]
-
-
1D ¹³C NMR: Provides information on all carbon atoms in the molecule.
-
Purpose: To confirm the number of unique carbon environments.
-
Typical Parameters: 1024-4096 scans, proton-decoupled, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.[1]
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are scalar-coupled, typically through 2-3 bonds.[8] This is crucial for identifying adjacent protons within each amino acid's spin system (e.g., NH-Hα, Hα-Hβ).[3]
-
Typical Parameters: Gradient-enhanced (gCOSY), 256-512 increments in the indirect dimension, 8-16 scans per increment.[1]
-
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: Correlates all protons within a single spin system, even if they are not directly coupled.[9][10] For peptides, this is extremely useful for assigning all protons belonging to a specific amino acid residue (e.g., correlating the amide proton with all other protons in that residue).[11][12]
-
Typical Parameters: A spin-lock mixing time of 60-120 ms (B15284909) is used to allow magnetization transfer throughout the spin system.[9]
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Identifies longer-range correlations between protons and carbons, typically over 2-4 bonds.[13][14] This is essential for linking different spin systems together, for example, by correlating the Hα of one residue to the carbonyl carbon (C=O) of the preceding residue, thus confirming the peptide sequence.
-
Typical Parameters: Optimized for long-range coupling constants of 7-8 Hz.[13]
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: Identifies protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[15][16] NOESY cross-peaks are the primary source of information for determining the 3D conformation and secondary structure of the peptide.[3]
-
Typical Parameters: A mixing time of 100-300 ms is typically used for small molecules like dipeptides.[15] For medium-sized molecules where the NOE may be close to zero, a ROESY experiment is preferred.[15][17]
-
Data Analysis and Structural Elucidation Workflow
The structural elucidation of this compound is a stepwise process where data from multiple NMR experiments are integrated to build a complete picture of the molecule. The general workflow is outlined in the diagram below.
Caption: Workflow for this compound structural elucidation using NMR.
-
Identify Spin Systems: Use the COSY and TOCSY spectra to identify all protons belonging to the Tryptophan residue and all protons belonging to the Phenylalanine residue. The unique aromatic side chain of Trp and the A₂B₂ pattern of the Phe ring are characteristic starting points.
-
Sequence-Specific Assignment: Use the HMBC spectrum to connect the two amino acid spin systems. A key correlation is from the Phenylalanine amide proton (Phe-NH) to the Tryptophan alpha-carbon (Trp-Cα) and carbonyl carbon (Trp-C=O), confirming the this compound sequence.
-
Carbon Assignment: Use the HSQC spectrum to assign the chemical shift of each carbon that is directly bonded to an already-assigned proton. HMBC correlations will help assign quaternary carbons (like Cγ of Trp) and carbonyl carbons.
-
Conformational Analysis: Analyze the NOESY spectrum for through-space correlations. Intra-residue NOEs provide information about side-chain torsion angles. Inter-residue NOEs, such as a contact between Trp side-chain protons and Phe side-chain protons, are crucial for defining the relative orientation of the two residues and the overall 3D fold of the dipeptide.
Results and Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the this compound dipeptide in a neutral aqueous solution. Actual chemical shifts can vary depending on the solvent, pH, and temperature.[1]
Table 1: Expected ¹H Chemical Shifts (δ, ppm) for this compound
| Residue | Proton | Typical Chemical Shift (ppm) |
|---|---|---|
| Trp | NH (Amide) | 8.2 - 8.5 |
| Hα | 4.6 - 4.8 | |
| Hβ₂, Hβ₃ | 3.2 - 3.4 | |
| Hδ₁ (indole) | 7.6 - 7.8 | |
| Hε₁ (indole NH) | 10.0 - 10.2[18] | |
| Hε₃ (indole) | 7.2 - 7.3 | |
| Hζ₂ (indole) | 7.5 - 7.7[19] | |
| Hζ₃ (indole) | 7.1 - 7.2 | |
| Hη₂ (indole) | 7.0 - 7.1[19] | |
| Phe | NH (Amide) | 8.0 - 8.3 |
| Hα | 4.5 - 4.7 | |
| Hβ₂, Hβ₃ | 3.0 - 3.2 | |
| Hδ₁, Hδ₂ (ring) | 7.2 - 7.4 | |
| Hε₁, Hε₂ (ring) | 7.2 - 7.4 |
| | Hζ (ring) | 7.2 - 7.4 |
Table 2: Expected ¹³C Chemical Shifts (δ, ppm) for this compound
| Residue | Carbon | Typical Chemical Shift (ppm) |
|---|---|---|
| Trp | C=O | 173 - 176 |
| Cα | 55 - 57[20] | |
| Cβ | 27 - 29[20] | |
| Cγ (indole) | 108 - 110[20][21] | |
| Cδ₁ (indole) | 124 - 126 | |
| Cδ₂ (indole) | 120 - 122[20] | |
| Cε₂ (indole) | 126 - 128[20] | |
| Cε₃ (indole) | 118 - 120 | |
| Cζ₂ (indole) | 122 - 124[20] | |
| Cζ₃ (indole) | 119 - 121 | |
| Cη₂ (indole) | 111 - 113[20] | |
| Phe | C=O | 172 - 175 |
| Cα | 56 - 58[20] | |
| Cβ | 37 - 39[20] | |
| Cγ (ring) | 136 - 138[20] | |
| Cδ₁, Cδ₂ (ring) | 129 - 131[20] | |
| Cε₁, Cε₂ (ring) | 129 - 131[20] |
| | Cζ (ring) | 127 - 129 |
Table 3: Summary of Key Expected 2D NMR Correlations for this compound
| Experiment | Correlation Type | Expected Key Cross-Peaks | Purpose |
|---|---|---|---|
| COSY | ¹H-¹H (2-3 bonds) | Trp: NH-Hα, Hα-Hβ | Identify adjacent protons within each residue's spin system. |
| Phe: NH-Hα, Hα-Hβ | |||
| TOCSY | ¹H-¹H (spin system) | Trp: NH to Hα, Hβ, indole (B1671886) protons | Assign all protons of the Trp residue. |
| Phe: NH to Hα, Hβ, aromatic protons | Assign all protons of the Phe residue. | ||
| HSQC | ¹H-¹³C (1 bond) | Trp: Hα-Cα, Hβ-Cβ, etc. | Link proton assignments to their directly attached carbons. |
| Phe: Hα-Cα, Hβ-Cβ, etc. | |||
| HMBC | ¹H-¹³C (2-4 bonds) | Phe-NH to Trp-C=O, Trp-Cα | Sequence confirmation. |
| Trp-Hα to Trp-C=O | Link backbone atoms. | ||
| Phe-Hβ to Phe-Cγ, Phe-Cδ | Assign aromatic quaternary carbons. | ||
| NOESY | ¹H-¹H (through-space) | Trp-Hα(i) to Phe-NH(i+1) | Confirm sequence and secondary structure. |
| | | Trp indole protons to Phe ring protons | Determine side-chain orientation and tertiary fold. |
Visualization of NMR Correlations
The following diagram illustrates the key through-bond and through-space correlations used to define the structure of this compound.
Caption: Through-bond (COSY, HMBC) and through-space (NOESY) correlations.
Conclusion
The comprehensive suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural elucidation of the this compound dipeptide. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously assign all proton and carbon resonances, confirm the primary amino acid sequence, and derive crucial distance constraints to define the peptide's three-dimensional conformation in solution.[1] These protocols are readily adaptable for the characterization of other short peptides, making them an invaluable tool for quality control in peptide synthesis, conformational analysis, and structure-based drug design.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Analysis of Tuning Cross-Strand Phe/Tyr/Trp-Trp Interactions in Designed β-Hairpin Peptides: Terminal Switch from L to D Amino Acid as a Strategy for β-Hairpin Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 4. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 7. nmr-bio.com [nmr-bio.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. TOCSY [chem.ch.huji.ac.il]
- 11. TOCSY: TOtal Correlation SpectroscopY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 12. youtube.com [youtube.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 17. reddit.com [reddit.com]
- 18. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. L-Tryptophan(73-22-3) 1H NMR [m.chemicalbook.com]
- 20. Protein NMR. 13C chemical shifts [imserc.northwestern.edu]
- 21. feh.scs.illinois.edu [feh.scs.illinois.edu]
Application Note: Unambiguous Assignment of NMR Signals for the Trp-Phe Dipeptide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guide for the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) signals of the Tryptophan-Phenylalanine (Trp-Phe) dipeptide. This guide covers sample preparation, data acquisition, and a systematic approach to signal assignment using one- and two-dimensional NMR techniques.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in structural biology and medicinal chemistry for the detailed characterization of peptides and proteins at the atomic level. The this compound dipeptide, composed of two aromatic amino acids, presents a valuable model system for understanding peptide structure and intermolecular interactions. Accurate assignment of its NMR signals is fundamental for conformational analysis, interaction studies, and as a quality control measure in synthetic peptide chemistry.
This application note outlines a comprehensive workflow for the unambiguous assignment of all proton and carbon resonances of the this compound dipeptide using a suite of standard NMR experiments, including 1D ¹H and ¹³C, and 2D COSY, HSQC, HMBC, and NOESY.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Purity: Ensure the this compound dipeptide sample is of high purity (>95%) to minimize interference from impurities in the NMR spectra.
-
Concentration: For a dipeptide, a higher concentration is generally required compared to larger proteins.[1] A concentration range of 1-5 mM is recommended for most 2D NMR experiments.[1]
-
Solvent: Dissolve approximately 2-5 mg of the this compound dipeptide in 0.5-0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for peptides as it effectively solubilizes them and allows for the observation of exchangeable amide protons.
-
NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added.
NMR Data Acquisition
The following NMR experiments are recommended for a thorough assignment of the this compound dipeptide. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: Provides an overview of all proton signals.
-
Typical Parameters: 16-64 scans, spectral width of 12-16 ppm, relaxation delay of 2-5 seconds.
-
-
1D ¹³C NMR: Identifies the number of unique carbon environments.
-
Typical Parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through-bond (typically over 2-3 bonds).[2]
-
Typical Parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
Typical Parameters: 128-256 increments in the indirect dimension, 16-64 scans per increment.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two to three bonds, which is crucial for identifying quaternary carbons and linking spin systems.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (through-space interactions), which is essential for sequential assignment and conformational analysis.
NMR Signal Assignment Strategy
The assignment process follows a systematic workflow, beginning with the identification of individual amino acid spin systems and culminating in the sequential connection of these systems.
Identification of Amino Acid Spin Systems
The first step is to identify the complete set of proton signals belonging to each amino acid residue using the COSY spectrum.
-
Tryptophan (Trp): The Trp spin system is characterized by the indole (B1671886) ring protons, which form a distinct aromatic spin system, and the aliphatic Hα and Hβ protons. The indole NH proton typically appears at a downfield chemical shift.
-
Phenylalanine (Phe): The Phe spin system consists of the aromatic protons of the phenyl ring and the aliphatic Hα and Hβ protons.
The COSY spectrum will show correlations between the amide NH and Hα, and between Hα and the two Hβ protons for each residue.
Carbon Signal Assignment
The HSQC spectrum is used to assign the carbon signals that are directly bonded to the assigned protons from the COSY spectrum. This allows for the straightforward assignment of Cα and Cβ for both residues, as well as the aromatic CH groups.
Assignment of Quaternary Carbons and Sequential Linkage
The HMBC spectrum is key to assigning the non-protonated carbons (carbonyls and aromatic Cγ) and for linking the two amino acid spin systems. Key long-range correlations include:
-
Correlations from Hα and Hβ protons to the carbonyl carbon (C=O) of their own residue.
-
The crucial sequential correlation from the Hα of the Phe residue to the carbonyl carbon of the Trp residue.
Sequential Assignment using NOESY
The NOESY spectrum provides through-space correlations that confirm the amino acid sequence. The most important sequential NOE for a dipeptide is the correlation between the amide proton of the second residue (Phe) and the α-proton of the first residue (Trp).
Data Presentation
The following tables summarize the expected chemical shift ranges for the protons and carbons of the this compound dipeptide in DMSO-d₆. Actual chemical shifts may vary depending on experimental conditions such as concentration, temperature, and pH.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound in DMSO-d₆
| Proton | Tryptophan (Trp) | Phenylalanine (Phe) |
| NH (Amide) | - | ~8.0 - 8.5 ppm |
| Hα | ~4.0 - 4.5 ppm | ~4.5 - 5.0 ppm |
| Hβ | ~3.0 - 3.5 ppm | ~2.8 - 3.2 ppm |
| Aromatic H | ~7.0 - 7.8 ppm, ~10.8 ppm (indole NH) | ~7.1 - 7.4 ppm |
| NH₃⁺ (N-terminus) | ~8.0 - 8.5 ppm | - |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound in DMSO-d₆
| Carbon | Tryptophan (Trp) | Phenylalanine (Phe) |
| C=O (Carbonyl) | ~170 - 175 ppm | ~170 - 175 ppm |
| Cα | ~53 - 58 ppm | ~55 - 60 ppm |
| Cβ | ~27 - 32 ppm | ~36 - 41 ppm |
| Aromatic C | ~110 - 138 ppm | ~126 - 139 ppm |
Visualizations
The following diagrams illustrate the workflow for NMR signal assignment and the key correlations used.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a robust method for the complete and unambiguous assignment of ¹H and ¹³C NMR signals of the this compound dipeptide. This detailed assignment is a prerequisite for further structural and functional studies, making it a vital tool for researchers in peptide chemistry, drug discovery, and structural biology. The protocols and strategies outlined in this application note can be readily adapted for the characterization of other dipeptides and short peptide sequences.
References
Quantitative Analysis of Trp-Phe in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Tryptophan-Phenylalanine (Trp-Phe) has garnered increasing interest in biomedical research due to its potential biological activities, including antihypertensive and neuroprotective effects. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Biological Significance of this compound
This compound is a dipeptide composed of the essential amino acids tryptophan and phenylalanine. Emerging research has highlighted its role as a bioactive peptide. Notably, this compound has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. By inhibiting ACE, this compound can modulate the renin-angiotensin system, leading to a decrease in the production of the vasoconstrictor angiotensin II and preventing the degradation of the vasodilator bradykinin. This action ultimately influences the balance of other vasoactive substances like nitric oxide (NO) and endothelin-1 (B181129) (ET-1), contributing to its antihypertensive properties.
Experimental Protocols
This section outlines a detailed protocol for the quantitative analysis of this compound in human plasma using a UPLC-MS/MS system. The method is based on a derivatization approach to enhance sensitivity and chromatographic performance.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-¹³C₉,¹⁵N₁
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag™) derivatization reagent
-
Borate (B1201080) buffer
-
Human plasma (drug-free)
Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Sample Preparation: Protein Precipitation & Derivatization
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 20 µL of borate buffer.
-
Add 20 µL of the AccQ-Tag™ reagent solution.
-
Vortex and incubate at 55°C for 10 minutes.
-
-
Final Preparation: Add 160 µL of the initial mobile phase to the derivatized sample, vortex, and transfer to an autosampler vial for analysis.
UPLC-MS/MS Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (derivatized): Precursor ion (Q1) > Product ion (Q3)
-
This compound-SIL (derivatized): Precursor ion (Q1) > Product ion (Q3) (Note: The specific m/z values for the precursor and product ions will depend on the derivatizing agent and need to be optimized during method development.)
-
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the typical validation parameters for a bioanalytical method for dipeptide quantification, adapted from a study on multiple dipeptides in biological matrices.[1] These values can serve as a benchmark for the validation of a this compound specific assay.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Medium QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | > 85% |
| Matrix Effect | 85 - 115% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
This compound Signaling Pathway: ACE Inhibition
Caption: this compound ACE inhibition pathway.
References
Application Notes: Protocol for Trp-Phe ACE Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), playing a crucial role in the regulation of blood pressure. It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][2] Inhibition of ACE is a primary therapeutic strategy for managing hypertension and other cardiovascular disorders.[2][3] The accurate in vitro measurement of ACE inhibitory activity is essential for the screening and characterization of potential therapeutic agents.
This document provides a detailed protocol for an ACE inhibition assay using the synthetic substrate N-Trp-Phe-OH (Tryptophan-Phenylalanine). While other substrates like Hippuryl-His-Leu (HHL) and N-(3-[2-Furyl]acryloyl)-Phe-Gly-Gly (FAPGG) are widely used, the Trp-Phe based assay offers a sensitive and reliable method for determining ACE activity.[4][5][6] This protocol outlines the principle of the assay, reagent preparation, a step-by-step experimental procedure, and data analysis.
Principle of the Assay
The assay is based on the enzymatic cleavage of the dipeptide substrate this compound by ACE. The reaction is terminated, and the resulting tryptophan is quantified. The degree of ACE inhibition by a test compound is determined by measuring the reduction in tryptophan formation compared to a control reaction without the inhibitor.
Experimental Protocols
1. Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich, Cat. No. A6778)
-
N-Trp-Phe-OH (Substrate)
-
Captopril (B1668294) (Positive Control)
-
Sodium Borate (B1201080) Buffer (50 mM, pH 8.3) containing 300 mM NaCl[3]
-
Hydrochloric Acid (HCl), 1 M
-
Deionized Water
-
Test inhibitor (dissolved in buffer or a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%)[2]
-
Microplate reader or spectrophotometer
-
37°C incubator
2. Preparation of Reagents
-
50 mM Sodium Borate Buffer (pH 8.3) with 300 mM NaCl:
-
To prepare 100 mL of buffer, dissolve 0.19 g of sodium borate (or 0.38 g of sodium tetraborate (B1243019) decahydrate) and 1.75 g of NaCl in approximately 90 mL of deionized water.[7][8]
-
Bring the final volume to 100 mL with deionized water.[3] Store at 4°C.
-
-
ACE Solution (100 mU/mL):
-
Prepare the ACE solution in cold sodium borate buffer. The precise amount of ACE will depend on the specific activity of the enzyme lot.
-
-
Substrate Solution (5 mM this compound):
-
Dissolve the appropriate amount of this compound in the sodium borate buffer to achieve a final concentration of 5 mM.
-
-
Captopril Stock Solution (Positive Control):
-
Prepare a stock solution of Captopril (e.g., 1 mg/mL) in deionized water. From this stock, prepare a series of working solutions of varying concentrations by serial dilution in the borate buffer.
-
-
Test Inhibitor Solutions:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., buffer, water, or DMSO).[2]
-
Create a range of concentrations by serial dilution to determine the IC50 value.
-
3. Assay Procedure
This protocol is designed for a 96-well microplate format, but can be adapted for single cuvette assays.
-
Plate Setup:
-
Design a plate map that includes wells for blanks, controls (100% activity), positive controls (Captopril), and the test inhibitor at various concentrations. It is recommended to run all samples in triplicate.[2]
-
-
Pre-incubation:
-
To the appropriate wells, add 20 µL of the test inhibitor working solutions or the Captopril working solutions.[3]
-
To the control wells (100% activity), add 20 µL of the sodium borate buffer.[3]
-
Add 20 µL of the ACE solution (100 mU/mL) to all wells except the blank wells.
-
To the blank wells, add 40 µL of the sodium borate buffer.
-
-
Initiation of Reaction:
-
Termination of Reaction:
-
Stop the reaction by adding 150 µL of 1 M HCl to each well.[3]
-
-
Measurement:
-
The method for quantifying the cleaved tryptophan will depend on the available equipment and can include methods such as HPLC or fluorometric detection after derivatization. For HPLC analysis, the product can be separated and quantified.[1]
-
4. Data Analysis
-
Calculate the Percentage of ACE Inhibition: The percentage of inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [14]
Where:
-
A_control is the absorbance of the control (ACE + substrate without inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor.
-
-
Determine the IC50 Value:
-
The IC50 value is the concentration of the inhibitor that reduces ACE activity by 50%.[15][16]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
-
The IC50 value can be determined from the resulting dose-response curve using non-linear regression analysis.[17]
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Example of Raw Absorbance Data
| Sample | Replicate 1 | Replicate 2 | Replicate 3 | Mean Absorbance |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 |
| Control (100% Activity) | 0.854 | 0.861 | 0.849 | 0.855 |
| Captopril (10 nM) | 0.432 | 0.440 | 0.435 | 0.436 |
| Test Compound (1 µM) | 0.621 | 0.615 | 0.625 | 0.620 |
| Test Compound (10 µM) | 0.310 | 0.305 | 0.312 | 0.309 |
Table 2: Calculated ACE Inhibition and IC50 Values
| Inhibitor | Concentration | % Inhibition | IC50 Value |
| Captopril | 10 nM | 50.8% | ~10 nM |
| Test Compound | 1 µM | 27.5% | 8.5 µM |
| Test Compound | 10 µM | 63.9% |
Mandatory Visualizations
Diagram 1: ACE Inhibition Signaling Pathway
Caption: Renin-Angiotensin System and ACE Inhibition.
Diagram 2: Experimental Workflow for this compound ACE Inhibition Assay
Caption: this compound ACE Inhibition Assay Workflow.
References
- 1. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sorachim.com [sorachim.com]
- 7. bangslabs.com [bangslabs.com]
- 8. isp.idaho.gov [isp.idaho.gov]
- 9. Borate Buffer Preparation and Recipe | AAT Bioquest [aatbio.com]
- 10. Page loading... [guidechem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Trp-Phe in Peptide Library Screening
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Significance of Tryptophan-Phenylalanine (Trp-Phe) in Peptide Drug Discovery
The dipeptide motif Tryptophan-Phenylalanine (this compound) represents a cornerstone in the design and screening of peptide libraries for therapeutic applications. The unique physicochemical properties of these two aromatic amino acids confer significant advantages in molecular recognition and biological activity. Tryptophan, with its large indole (B1671886) side chain, is a major contributor to binding affinity through hydrophobic and π-π stacking interactions.[1] Phenylalanine complements this with its own aromatic ring, often playing a crucial role in fitting into hydrophobic pockets of target proteins.[1]
The incorporation of this compound and related motifs into peptide libraries has proven instrumental in the discovery of potent inhibitors for a range of targets, including proteases and G-protein coupled receptors (GPCRs).[2][3] This document provides detailed application notes and experimental protocols for the effective use of this compound-containing peptide libraries in screening campaigns, aimed at accelerating the identification of novel drug candidates.
II. Applications of this compound Containing Peptides
Peptide libraries centered around the this compound motif are versatile tools for identifying lead compounds in various therapeutic areas.
-
Enzyme Inhibition: this compound containing peptides have shown significant promise as enzyme inhibitors. A notable example is in the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Peptides incorporating Trp and Phe at specific positions have demonstrated enhanced inhibitory potency and selectivity for different ACE domains.[4]
-
Modulation of Protein-Protein Interactions (PPIs): The aromatic and hydrophobic nature of Trp and Phe makes them ideal for disrupting the large and often featureless interfaces of protein-protein interactions, which are implicated in numerous diseases, including cancer.[5] Peptidomimetics containing these residues can mimic key "hot spot" interactions.[1]
-
GPCR Ligand Discovery: Peptides are natural ligands for many GPCRs. Libraries containing this compound can be screened to identify novel agonists or antagonists for these important drug targets.[2][6] The aromatic side chains can play a critical role in receptor binding and activation.
III. Quantitative Data Summary
The following tables summarize key quantitative data for peptides containing Tryptophan and Phenylalanine, highlighting their potential in drug discovery.
Table 1: Inhibitory Activity of Trp/Phe-Containing Peptides against Proteases
| Peptide Sequence | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ Value | Citation(s) |
| H-(2R,3S)-ΔEPhe-Phe-OMe | Chymotrypsin | 0.16 mM | - | [7] |
| Trp-Arg | Dipeptidyl Peptidase IV (DPP-IV) | - | < 45 µM | [3] |
| Trp-Lys | Dipeptidyl Peptidase IV (DPP-IV) | - | < 45 µM | [3] |
| Trp-Leu | Dipeptidyl Peptidase IV (DPP-IV) | - | < 45 µM | [3] |
| WWNW | Angiotensin-Converting Enzyme (ACE) | - | 19.98 ± 8.19 µM | [8] |
| WRQF | Angiotensin-Converting Enzyme (ACE) | - | 36.76 ± 1.32 µM | [8] |
| WFRV | Angiotensin-Converting Enzyme (ACE) | - | 25.46 ± 3.48 µM | [8] |
Table 2: Binding Affinities of Peptides to G-Protein Coupled Receptors (GPCRs)
| Peptide | Target GPCR | EC₅₀/IC₅₀ Value | Affinity (Kᵈ) | Citation(s) |
| Peptide-A6 | Apelin Receptor (APJ) | < 10 nM (EC₅₀) | - | [9] |
| Peptide-A11 | Apelin Receptor (APJ) | < 10 nM (EC₅₀) | - | [9] |
| GHSR Agonist | Growth Hormone Secretagogue Receptor | < 100 nM (EC₅₀) | - | [9] |
| GHSR Antagonist | Growth Hormone Secretagogue Receptor | 3.3 µM (IC₅₀) | - | [9] |
| APJ Antagonist | Apelin Receptor (APJ) | 20.3 µM (IC₅₀) | - | [9] |
IV. Signaling Pathways and Mechanisms of Action
A. Inhibition of Angiotensin-Converting Enzyme (ACE)
This compound containing peptides can act as potent inhibitors of ACE, a central enzyme in the Renin-Angiotensin System (RAS) that regulates blood pressure. The mechanism of inhibition involves the peptide binding to the active site of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The aromatic side chains of Trp and Phe can interact with hydrophobic pockets within the enzyme's active site, contributing to high binding affinity.
B. Modulation of the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11][12] Dysregulation of this pathway is a hallmark of many cancers. Peptides containing Trp and Phe can be designed to disrupt key protein-protein interactions within this cascade, such as the interaction between RAS and RAF, thereby inhibiting downstream signaling and tumor growth.
V. Experimental Protocols
A. Phage Display Screening of a this compound Focused Peptide Library
This protocol outlines the steps for screening a phage-displayed peptide library designed to be rich in Trp and Phe residues against a target protein.
Materials:
-
Ph.D.™ Phage Display Peptide Library Kit (e.g., from NEB)[7]
-
Target protein, biotinylated
-
Streptavidin-coated magnetic beads
-
E. coli host strain (e.g., ER2738)
-
LB medium with tetracycline
-
PEG/NaCl solution
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Elution buffer (e.g., low pH glycine-HCl)
-
Neutralization buffer (e.g., Tris-HCl)
Protocol:
-
Target Immobilization:
-
Incubate streptavidin-coated magnetic beads with the biotinylated target protein in TBST for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with TBST to remove unbound target.
-
Block the beads with a blocking buffer (e.g., 1% BSA in TBST) for 1 hour.
-
-
Biopanning (Round 1):
-
Incubate the phage library (containing approximately 10¹¹ phage particles) with the blocked, target-coated beads for 1 hour at room temperature.[7]
-
Wash the beads 10 times with TBST to remove non-specifically bound phage.
-
Elute the bound phage by incubating the beads with elution buffer for 10 minutes.
-
Neutralize the eluted phage solution with the neutralization buffer.
-
-
Phage Amplification:
-
Infect a mid-log phase culture of E. coli with the eluted phage.
-
Incubate for 4.5 hours at 37°C with vigorous shaking.
-
Centrifuge the culture and precipitate the phage from the supernatant using PEG/NaCl.
-
Resuspend the phage pellet in a small volume of TBS.
-
-
Subsequent Rounds of Panning:
-
Perform 2-3 additional rounds of biopanning, using the amplified phage from the previous round as input.[13]
-
Increase the stringency of the washing steps in each round to select for higher affinity binders.
-
-
Hit Identification:
-
After the final round of panning, plate the eluted phage on LB/IPTG/Xgal plates to obtain individual plaques.
-
Pick individual plaques and amplify the phage.
-
Isolate single-stranded phage DNA and sequence the region encoding the displayed peptide.
-
Analyze the sequences to identify consensus motifs rich in Trp and Phe.
-
B. One-Bead-One-Compound (OBOC) Library Screening
This protocol describes the screening of a this compound focused OBOC peptide library against a target protein.[14][15][16][17][18]
Materials:
-
OBOC peptide library synthesized on TentaGel beads
-
Target protein, fluorescently labeled
-
Screening buffer (e.g., PBS with 0.1% Tween-20)
-
Washing buffer (e.g., PBS)
-
Fluorescence microscope or automated bead sorter
-
Edman degradation or mass spectrometry equipment for sequencing
Protocol:
-
Library Preparation:
-
Swell the OBOC library beads in the screening buffer.
-
Wash the beads several times with the screening buffer.
-
-
Library Screening:
-
Incubate the library beads with the fluorescently labeled target protein in the screening buffer for 1-2 hours at room temperature with gentle agitation.
-
Wash the beads thoroughly with the screening buffer to remove unbound target protein.
-
-
Hit Identification:
-
Visually inspect the beads under a fluorescence microscope and manually isolate the fluorescent "hit" beads.
-
Alternatively, use an automated bead sorter for high-throughput screening.[17]
-
-
Sequence Deconvolution:
-
Cleave the peptide from the isolated hit beads.
-
Determine the amino acid sequence of the peptide using Edman degradation or mass spectrometry.
-
VI. Hit Validation and Characterization
Once putative hit peptides are identified from the library screening, it is crucial to validate their activity and characterize their binding properties.
A. Synthesis of Hit Peptides: The identified peptide sequences should be synthesized on a larger scale using standard solid-phase or solution-phase peptide synthesis methods.
B. Binding Affinity Determination: The binding affinity of the synthesized peptides to the target protein can be quantified using techniques such as:
-
Surface Plasmon Resonance (SPR): To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.
-
Fluorescence Polarization/Anisotropy: A solution-based method to determine binding affinity.
C. Functional Assays: The biological activity of the hit peptides should be confirmed in relevant functional assays, such as:
-
Enzyme inhibition assays: To determine IC₅₀ values.
-
Cell-based signaling assays: To measure the effect on downstream signaling pathways.
-
Cell proliferation or apoptosis assays: To assess the phenotypic effects on cells.
VII. Conclusion
The strategic use of Tryptophan-Phenylalanine motifs in peptide library design and screening offers a powerful approach to discover novel therapeutic leads. The protocols and application notes provided herein serve as a comprehensive guide for researchers to harness the potential of this compound in their drug discovery efforts. Careful execution of these experimental workflows, coupled with robust hit validation, will undoubtedly accelerate the development of the next generation of peptide-based therapeutics.
References
- 1. Biophysical characterization of G-protein coupled receptor-peptide ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Peptide Binding in Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 6. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Frontiers | Editorial: Peptide-binding GPCRs coming of age [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. T cell leukemia control via Ras-Raf pathway inhibition with peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]
- 12. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. personal.sut.ac.th [personal.sut.ac.th]
- 14. Synthesis and cell-based screening of one-bead-one-compound peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Trp-Phe as a Molecular Probe in Fluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Tryptophan-Phenylalanine (Trp-Phe) is a versatile and intrinsically fluorescent molecular probe with broad applications in biochemical and biophysical research. Capitalizing on the inherent fluorescence of the tryptophan (Trp) residue, which is exquisitely sensitive to its local microenvironment, the this compound dipeptide offers a minimalistic yet powerful tool for investigating molecular interactions, conformational changes, and environmental properties without the need for bulky extrinsic fluorophores. The adjacent phenylalanine (Phe) residue can influence the photophysical properties of Trp through intramolecular interactions and provides a simple, well-defined system for fundamental fluorescence studies.
These application notes provide a comprehensive overview of the utility of the this compound dipeptide as a molecular probe, complete with detailed experimental protocols and quantitative data to facilitate its use in a variety of research and drug development contexts.
Photophysical Properties of this compound
The fluorescence of the this compound dipeptide originates from the indole (B1671886) side chain of the tryptophan residue. Its fluorescence emission is highly sensitive to environmental factors such as solvent polarity, pH, and the presence of quenchers. While Phenylalanine itself has a very low quantum yield, its proximity to Tryptophan can influence the latter's fluorescence through quenching or energy transfer mechanisms.
Quantitative Data Summary
The following table summarizes key photophysical parameters for Tryptophan, which are indicative of the behavior of the this compound dipeptide. Specific data for the dipeptide is sparse in the literature; therefore, values for Trp in similar environments are provided as a reference.
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~280 nm | Aqueous Buffer | [1] |
| Selective Excitation of Trp | ~295 nm | To avoid Tyr excitation in proteins | [2] |
| Emission Maximum (λem) | 308 - 355 nm | Varies with solvent polarity (blue-shifted in nonpolar environments) | [3][4] |
| Quantum Yield (ΦF) | 0.04 - 0.24 | In cyclic hexapeptides, demonstrating environmental sensitivity | [3][5] |
| ~0.13 | In neutral aqueous solution | [6] | |
| Fluorescence Lifetime (τ) | 0.2 - 6.6 ns | Triple exponential decay in cyclic hexapeptides, indicating multiple conformations | [3][5] |
| ~2.8 ns (dominant component) | In neutral aqueous solution | [6] | |
| Förster Radius (R0) for Trp-pCN-Phe FRET pair | ~16 Å | Aqueous Buffer | [7] |
Applications and Experimental Protocols
Environmental Sensing
The sensitivity of this compound fluorescence to its local environment makes it an excellent probe for characterizing the polarity of binding sites in proteins or drug delivery vehicles. A blue shift in the emission maximum indicates a more hydrophobic environment, while a red shift suggests exposure to a more polar or aqueous environment.
-
Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound dipeptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Sample Preparation: Prepare a series of solutions with varying solvent polarities (e.g., different ratios of water and a less polar organic solvent like ethanol (B145695) or dioxane). To each solution, add the this compound stock solution to a final concentration of 10 µM. Ensure the final absorbance at 280 nm is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement:
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to 280 nm.
-
Record the emission spectra from 300 nm to 450 nm.
-
Record the emission maximum (λem) for each solvent composition.
-
-
Data Analysis: Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., dielectric constant). A shift to shorter wavelengths (blue shift) with decreasing solvent polarity should be observed.
Fluorescence Quenching Assays for Binding Studies
Fluorescence quenching is a powerful technique to study the binding of small molecules (ligands or quenchers) to the this compound dipeptide or to a larger system where this compound is used as a probe. Quenching can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µM) in a suitable buffer.
-
Prepare a stock solution of the quencher (e.g., a metal ion or a small molecule) at a high concentration in the same buffer.
-
-
Titration Experiment:
-
In a quartz cuvette, place a known volume and concentration of the this compound solution (e.g., 2 mL of 10 µM).
-
Measure the initial fluorescence intensity (F₀) at the emission maximum (e.g., 350 nm) with excitation at 280 nm.
-
Add small aliquots of the quencher stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence intensity (F) after each addition. Correct for dilution if the added volume is significant.
-
-
Data Analysis (Stern-Volmer Analysis for Collisional Quenching):
-
Plot F₀/F versus the concentration of the quencher [Q].
-
If the plot is linear, the quenching is likely collisional. The slope of the line is the Stern-Volmer quenching constant (Ksv).
-
The binding constant (Kb) and the number of binding sites (n) can be determined using the following equation for static quenching: log[(F₀ - F)/F] = log(Kb) + n log[Q]. A plot of log[(F₀ - F)/F] versus log[Q] will yield a straight line with a slope of n and a y-intercept of log(Kb).
-
References
- 1. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational effects on tryptophan fluorescence in cyclic hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Tryptophyl-Phenylalanine (Trp-Phe)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide Tryptophyl-Phenylalanine (Trp-Phe) is composed of two hydrophobic amino acid residues, tryptophan and phenylalanine. This structure is a valuable building block in peptide synthesis and serves as a model for studying peptide self-assembly, protein-ligand interactions, and the development of bioactive compounds.[1][2] Recent studies have highlighted the potential of peptides containing tryptophan and phenylalanine as broad-spectrum antibacterial agents, primarily through mechanisms involving the disruption of bacterial membranes.[2]
Accurate and comprehensive characterization of this compound is critical to ensure its purity, confirm its structure, and understand its physicochemical properties for reliable use in research and development. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques, including chromatography, mass spectrometry, spectroscopy, and nuclear magnetic resonance.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented below. This data is essential for sample preparation, method development, and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₃O₃ | PubChem[3] |
| Molecular Weight | 351.4 g/mol | PubChem[3] |
| Exact Mass | 351.1583 Da | PubChem[3] |
| IUPAC Name | 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid | PubChem[3] |
| XLogP3 | -0.8 | PubChem[3] |
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides and for their quantification.[4] Reverse-Phase HPLC (RP-HPLC) is particularly effective, separating molecules based on hydrophobicity.
RP-HPLC Protocol
This protocol describes a general method for the purity analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade or Milli-Q
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A or a suitable solvent mixture (e.g., 50:50 ACN:Water).
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Method:
-
Set up the HPLC system with the parameters outlined in the table below.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Run the gradient program and acquire data.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of this compound based on the relative peak area of the main peak compared to the total area of all peaks.
-
Typical HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm (peptide bond) & 280 nm (Trp indole (B1671886) ring) |
| Injection Volume | 10 µL |
| Gradient | 5-60% B over 30 minutes (a shallow gradient is typical for peptides[5]) |
Mass Spectrometry: Identity Confirmation and Structural Analysis
Mass spectrometry (MS) provides precise mass measurement to confirm the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and confirm its amino acid sequence.
ESI-MS Protocol
Materials:
-
Purified this compound sample from HPLC or direct synthesis.
-
Methanol, HPLC or MS grade.
-
Water, HPLC or MS grade.
-
Formic Acid (FA), MS grade.
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, typically 50:50 Methanol:Water with 0.1% FA, to a final concentration of approximately 1-10 µM.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the instrument to operate in positive electrospray ionization (ESI+) mode.
-
Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition (MS1):
-
Acquire a full scan mass spectrum over a range of m/z 100-500 to identify the protonated molecular ion [M+H]⁺.
-
-
Data Acquisition (MS/MS):
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 352.17) as the precursor.
-
Apply collision-induced dissociation (CID) energy to fragment the precursor ion. The optimal collision energy may require adjustment.
-
Acquire the MS/MS spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Compare the observed accurate mass of the [M+H]⁺ ion with the theoretical value.
-
Identify the characteristic b- and y-type fragment ions in the MS/MS spectrum to confirm the this compound sequence.
-
Expected Mass Spectrometry Data
| Ion Type | Sequence | Calculated m/z |
| [M+H]⁺ (Precursor) | This compound | 352.1656 |
| y₁ | Phe | 148.0757 |
| b₂ | This compound | 335.1390 |
| immonium (Trp) | 159.0917 | |
| immonium (Phe) | 120.0808 | |
| Data derived from theoretical calculations and typical peptide fragmentation patterns. |
Spectroscopic Characterization
Spectroscopic techniques provide information on concentration, conformation, and the local environment of the aromatic residues.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H21N3O3 | CID 4427709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes: Protocol for Scaling Up Trp-Phe Synthesis
Introduction
The dipeptide Tryptophan-Phenylalanine (Trp-Phe) is a significant building block in peptide chemistry and drug discovery. Its synthesis involves the formation of a peptide bond between the amino acids Tryptophan (Trp) and Phenylalanine (Phe). While straightforward at a laboratory scale, scaling up the synthesis for research, development, or commercial purposes presents unique challenges. These include maintaining high yield and purity, managing costs associated with reagents and solvents, and ensuring consistent, reproducible results. This document provides detailed protocols for the scaled-up synthesis of this compound using two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). It also covers essential purification and analytical characterization techniques.
Strategic Approach to Scaled-Up Synthesis
The choice between Solid-Phase and Liquid-Phase synthesis is critical and depends on the desired scale, purity requirements, and available resources.
-
Liquid-Phase Peptide Synthesis (LPPS) : Also known as solution-phase synthesis, LPPS is often the preferred method for the large-scale production of short peptides like dipeptides.[1][2] It can be more cost-effective as it generally requires a smaller excess of reagents.[1] However, it may necessitate more extensive process development to manage the solubility of intermediates and requires purification after each step.[1]
-
Solid-Phase Peptide Synthesis (SPPS) : In SPPS, the peptide is assembled on an insoluble polymer resin.[1] This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[3] While highly efficient and easy to automate, SPPS can become disproportionately expensive at very large scales due to the high volume of solvents and excess reagents required to drive reactions to completion.[4]
Table 1: Comparison of Synthesis Strategies for this compound Scale-Up
| Parameter | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Optimal Scale | Very large quantities (multi-kg) of short peptides (<10 aa)[1] | Lab-scale to moderate production (grams to kgs)[2] |
| Reagent Usage | Moderate excess of reactants required[1] | Large excess of reagents often used to ensure reaction completion[4] |
| Process Simplicity | Complex; requires purification and isolation of intermediates | Simple; stepwise process with easy removal of excess reagents[1][3] |
| Solvent Consumption | Generally lower | High, especially during washing steps[4] |
| Development Time | Often requires significant process development for each peptide[1] | Utilizes standardized platform technology, faster initial setup[1] |
| Key Challenge | Solubility of peptide intermediates[1] | Aggregation of the growing peptide chain on the resin[5] |
Experimental Protocols
Protocol 1: Scaled-Up Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol utilizes the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[3] The synthesis begins from the C-terminus (Phenylalanine) attached to the solid support.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Materials:
-
Resin: 2-Chlorotrityl chloride (2-Cl-Trt-Cl) resin
-
Amino Acids: Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether (cold)
-
Reagents:
-
Loading: N,N-Diisopropylethylamine (DIEA)
-
Deprotection: Piperidine
-
Coupling: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)
-
Procedure:
-
Resin Preparation & Loading:
-
Place the 2-Cl-Trt-Cl resin in a suitable reaction vessel equipped with mechanical stirring.
-
Swell the resin in DCM for 1-2 hours.[6]
-
Dissolve Fmoc-Phe-OH (1.5 eq) and DIEA (3.0 eq) in DCM. Add this solution to the swollen resin.
-
Stir the mixture for 2-4 hours at room temperature.
-
To cap any unreacted sites, add a mixture of DCM/Methanol/DIEA (80:15:5) and stir for 30 minutes.[3]
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc Deprotection (Phenylalanine):
-
Coupling (Tryptophan):
-
In a separate vessel, pre-activate Fmoc-Trp(Boc)-OH (3 eq) by dissolving it with HBTU (3 eq) and DIEA (6 eq) in DMF.[6] The Boc protecting group on the tryptophan side chain is crucial to prevent side reactions during the final acidic cleavage step.
-
Add the activated amino acid solution to the resin.
-
Stir for 1-2 hours. Monitor reaction completion using a qualitative method like the Kaiser test.[6] If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash the resin with DMF and DCM.
-
-
Final Deprotection (Tryptophan):
-
Perform the Fmoc deprotection as described in step 2 to expose the N-terminal amine of Tryptophan.
-
Wash the peptide-resin thoroughly and dry it under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5). TIS acts as a scavenger to protect the tryptophan indole (B1671886) ring from side reactions.
-
Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Collection:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[6]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with more cold ether and then dry under vacuum.
-
Protocol 2: Scaled-Up Liquid-Phase Peptide Synthesis (LPPS) of this compound
This protocol describes a convergent approach where protected amino acids are coupled in solution.[4]
Workflow for Liquid-Phase Peptide Synthesis (LPPS)
Caption: General workflow for the Liquid-Phase Peptide Synthesis (LPPS) of this compound.
Materials:
-
Amino Acids: Boc-Trp-OH, L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Solvents: DMF or Ethyl Acetate (EtOAc)
-
Reagents:
-
Coupling: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
-
Base: DIEA
-
Deprotection: TFA, Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Procedure:
-
Coupling Reaction:
-
Dissolve H-Phe-OMe·HCl (1.1 eq) and DIEA (1.2 eq) in DMF.
-
In a separate flask, dissolve Boc-Trp-OH (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Cool both solutions to 0°C. Add the activated Boc-Trp-OH solution to the H-Phe-OMe solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and coupling byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide, Boc-Trp-Phe-OMe.
-
-
Purification of Intermediate:
-
The crude product can be purified at this stage by flash chromatography or crystallization if necessary.
-
-
Final Deprotection:
-
Boc Removal: Dissolve the Boc-Trp-Phe-OMe in a solution of 25-50% TFA in DCM and stir for 1-2 hours. Evaporate the solvent to obtain H-Trp-Phe-OMe·TFA salt.
-
Ester Hydrolysis: Dissolve the methyl ester intermediate in a solvent mixture (e.g., THF/water). Add aqueous NaOH or LiOH (1.1 eq) and stir until the hydrolysis is complete (monitored by HPLC).
-
Neutralize the reaction mixture carefully with 1M HCl to pH ~7.
-
-
Final Product Isolation:
-
The final this compound product may precipitate upon neutralization. If not, the solvent can be evaporated, and the product purified by crystallization or chromatography.
-
Protocol for Purification and Analysis
Regardless of the synthesis method, the final product must be purified and characterized to ensure it meets the required specifications. Preparative RP-HPLC is the most common technique for peptide purification.[6]
Protocol 3.1: Preparative RP-HPLC Purification
Table 2: Typical Parameters for Preparative RP-HPLC
| Parameter | Specification | Purpose |
| Column | C18 stationary phase, large particle size (e.g., 10 µm) | Standard for peptide separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent to improve peak shape.[8] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic modifier to elute the peptide.[8] |
| Gradient | 5-60% B over 60 minutes (example, must be optimized) | Gradually increases solvent strength to separate peptide from impurities. |
| Flow Rate | Dependent on column diameter (e.g., 20-100 mL/min) | Optimized for separation efficiency and run time. |
| Detection | UV at 220 nm and 280 nm | 220 nm for the peptide backbone; 280 nm is specific for Trp. |
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10% acetic acid or mobile phase A).[6]
-
Filter the solution to remove any particulates.
-
Inject the sample onto the equilibrated preparative RP-HPLC column.
-
Run the optimized gradient method, collecting fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the organic solvent (ACN) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain a fluffy, white powder of the pure this compound peptide.
Protocol 3.2: Analytical Characterization
Confirm the identity, purity, and structure of the final product using a combination of analytical techniques.
Table 3: Key Analytical Techniques for this compound Characterization
| Technique | Principle | Information Obtained |
| Analytical RP-HPLC | Separation based on hydrophobicity. | Purity assessment (%), retention time.[9] |
| LC-MS | Liquid chromatography coupled with mass spectrometry. | Confirms molecular weight and purity.[9] |
| NMR Spectroscopy | Nuclear Magnetic Resonance. | Provides detailed structural information and confirms covalent bonds.[9] |
| Fluorescence Spectroscopy | Measures the intrinsic fluorescence of the Tryptophan residue. | Confirms the integrity of the Trp side chain and can be used to study peptide conformation.[10][11] |
References
- 1. bachem.com [bachem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. (281a) Convergent Synthesis of Peptides at Large Scale | AIChE [proceedings.aiche.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nestgrp.com [nestgrp.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Tryptophan-Phenylalanine (Trp-Phe) in Drug Design and Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide Tryptophan-Phenylalanine (Trp-Phe) and its derivatives represent a versatile scaffold in drug design and discovery. The unique structural features of the constituent aromatic amino acids, tryptophan and phenylalanine, allow for a multitude of interactions with biological targets, leading to a diverse range of pharmacological activities. These activities include anti-inflammatory, antihypertensive, antibacterial, and anti-cancer applications. This document provides detailed application notes, quantitative data, experimental protocols, and visual representations of signaling pathways and workflows related to the use of this compound in modern drug development.
Application 1: Formyl Peptide Receptor 1 (FPR1) Antagonism for Anti-Inflammatory Therapy
Application Notes
The N-formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor primarily expressed on neutrophils and other phagocytic leukocytes. Its activation by N-formylated peptides, which are released by bacteria or damaged mitochondria, triggers a pro-inflammatory cascade, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Dysregulation of FPR1 signaling is implicated in various inflammatory diseases.
Derivatives of the this compound dipeptide have been identified as potent and selective antagonists of FPR1. By blocking the binding of endogenous agonists like fMLP (N-formyl-methionyl-leucyl-phenylalanine), these compounds can effectively suppress the downstream inflammatory responses. This makes this compound based structures promising leads for the development of novel therapeutics for neutrophilic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), inflammatory bowel disease, and certain autoimmune disorders. The core structure, such as N-benzoyl-Trp-Phe-OMe, has been highlighted as a key pharmacophore for interaction with FPR1.
Quantitative Data: FPR1 Antagonistic Activity
The following table summarizes the inhibitory activity of various this compound derivatives on fMLP-induced superoxide (B77818) anion generation and elastase release in human neutrophils.
| Compound ID | Modification | Superoxide Generation IC₅₀ (µM) | Elastase Release IC₅₀ (µM) | Reference |
| 3 | N-benzoyl-Trp-Phe-OMe | 0.23 | 0.60 | |
| 6 | (Structure not specified) | 1.88 | 2.47 | |
| 19a | (Structure not specified) | 1.87 | 3.60 | |
| 24a | (Structure not specified) | 0.12 | 0.37 | |
| 24b | (Structure not specified) | 1.32 | 1.03 |
Experimental Protocol: FPR1 Antagonism Assay (Calcium Mobilization)
This protocol is a general representation for assessing the FPR1 antagonist activity of this compound derivatives by measuring the inhibition of agonist-induced intracellular calcium mobilization in FPR1-expressing cells (e.g., human neutrophils or FPR1-transfected HL-60 cells).
Materials:
-
FPR1-expressing cells (human neutrophils or FPR1-HL-60 cells)
-
This compound derivative compounds
-
fMLP (FPR1 agonist)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Pluronic F-127
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Isolate human neutrophils or culture FPR1-HL-60 cells.
-
Resuspend cells in HBSS.
-
Load cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and a similar concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS at a final concentration of 1-5 x 10⁶ cells/mL.
-
-
Assay Protocol:
-
Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Pre-incubate the cells with various concentrations of the this compound derivative antagonists (or vehicle control) for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation/Emission ~485/525 nm for Fluo-4).
-
Inject a solution of the FPR1 agonist fMLP (to a final concentration in the low nanomolar range, e.g., 5 nM) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response induced by fMLP alone (100% activation) and the baseline fluorescence (0% activation).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
-
Visualization: FPR1 Signaling Pathway
Caption: FPR1 signaling pathway and the inhibitory action of this compound antagonists.
Application 2: Angiotensin-Converting Enzyme (ACE) Inhibition for Antihypertensive Treatment
Application Notes
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and related cardiovascular diseases.
The dipeptide H-Trp-Phe-OH has been identified as an antihypertensive agent with ACE inhibitory activity. The aromatic residues are thought to contribute to the binding affinity within the active site of ACE. In addition to its direct enzymatic inhibition, H-Trp-Phe-OH has been shown to dose-dependently increase nitric oxide (NO) levels and decrease endothelin-1 (B181129) (ET-1) levels, further contributing to its blood pressure-lowering effects. This positions this compound as a lead structure for the development of novel ACE inhibitors.
Quantitative Data: ACE Inhibitory Activity
| Compound | IC₅₀ (µM) | Reference |
| H-Trp-Phe-OH | Data not specified in provided abstracts, but noted as an ACE inhibitor. | |
| Other Trp/Phe containing peptides | ||
| WWNW | 19.98 ± 8.19 | |
| WRQF | 25.32 ± 1.13 | |
| WFRV | 29.54 ± 2.65 | |
| VW | Lower than 146 µM | |
| KW | Lower than 146 µM |
Experimental Protocol: ACE Inhibition Assay
This protocol describes a fluorometric method for determining the IC₅₀ of this compound derivatives against ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
This compound derivative compounds
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO₂)-Pro)
-
Tris buffer (0.15 M, pH 8.3) containing 1 mM ZnCl₂
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE (e.g., 1 U/mL) in a buffer containing 50% glycerol (B35011) and store at -20°C.
-
Prepare a working solution of ACE by diluting the stock solution in Tris buffer.
-
Prepare a solution of the fluorogenic substrate in the assay buffer.
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of ultrapure water or the ACE working solution to the appropriate wells.
-
Add 40 µL of the this compound derivative dilutions (or buffer for control wells) to the wells.
-
Initiate the enzymatic reaction by adding 160 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Excitation ~320 nm, Emission ~420 nm) at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percentage of ACE inhibition for each concentration of the this compound derivative compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis.
-
Visualization: Renin-Angiotensin System and ACE Inhibition
Caption: The Renin-Angiotensin System and the site of action for this compound based ACE inhibitors.
Application 3: Broad-Spectrum Antibacterial Agents
Application Notes
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Dipeptides composed of hydrophobic amino acids, such as Boc-protected Phe-Trp-OMe, have emerged as promising candidates. These dipeptides exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
The proposed mechanism of action involves the self-assembly of these dipeptides into nanostructures (fibrils and spheres) that disrupt bacterial cell membranes, leading to permeabilization of both the outer and inner membranes. Importantly, these compounds have shown low cytotoxicity and hemolytic activity, suggesting a favorable safety profile. Their ability to eradicate and disrupt biofilms further enhances their therapeutic potential, as biofilms are a major contributor to persistent and recurrent infections.
Quantitative Data: Antibacterial Activity
| Compound | Target Organism | MIC₉₀ (µg/mL) | Reference |
| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative bacteria | 230 - 400 | |
| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative bacteria | 230 - 400 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a modified microtiter broth dilution method for determining the MIC of this compound based antibacterial agents.
Materials:
-
Boc-Phe-Trp-OMe or other derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA) for peptide dilution
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Peptide Dilution:
-
Prepare a stock solution of the this compound derivative.
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in a separate 96-well plate or tubes to create concentrations that are 10 times the final desired concentrations.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Add 11 µL of each 10x peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualization: Antibacterial Mechanism Workflow
Application Notes and Protocols for Labeling Trp-Phe Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for the specific labeling of Tryptophan-Phenylalanine (Trp-Phe) containing peptides. This document offers detailed experimental protocols for a variety of labeling strategies, quantitative comparisons of their efficiencies, and visual guides to experimental workflows and relevant biological pathways.
Introduction
Tryptophan-Phenylalanine (this compound) dipeptide motifs are found in various biologically active peptides, including endogenous opioids like endomorphin-1. The ability to specifically label these peptides is crucial for studying their structure, function, and interactions with biological systems. Labeled this compound peptides are invaluable tools in drug development, enabling researchers to track their distribution, metabolism, and engagement with therapeutic targets.
This guide covers three primary strategies for labeling this compound peptides:
-
N-Terminal Labeling: Targeting the free amine group at the N-terminus of the peptide.
-
C-Terminal Labeling: Site-specific modification of the peptide's C-terminus.
-
Tryptophan-Specific Labeling: Targeting the unique indole (B1671886) side chain of the tryptophan residue.
Each section provides a detailed protocol for the respective labeling technique, a summary of its quantitative performance, and a discussion of its advantages and limitations.
Section 1: N-Terminal Labeling with Amine-Reactive Dyes
N-terminal labeling is a widely used strategy due to the universal presence of a primary amine at the peptide's N-terminus. N-hydroxysuccinimide (NHS) esters are the most common reagents for this purpose, forming stable amide bonds with the amino group.
Quantitative Data: N-Terminal Labeling
| Parameter | NHS Esters (e.g., Alexa Fluor™, Cy™ dyes) | Isothiocyanates (e.g., FITC) |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Recommended Molar Excess of Dye | 1.5 to 8-fold molar excess over the peptide | 5:1 molar ratio (dye:protein) for typical labeling |
| Optimal Reaction pH | 7.2 - 8.5[1] | 9.0 |
| Typical Reaction Time | 1 - 4 hours at room temperature, or overnight on ice | 1 - 2 hours at room temperature |
| Common Solvents for Dye | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous Dimethyl sulfoxide (DMSO) |
| Resulting Linkage | Stable amide bond | Thiourea bond |
Experimental Protocol: N-Terminal Labeling with an NHS-Ester Fluorescent Dye
This protocol details the labeling of the N-terminal primary amine of a this compound peptide using an amine-reactive NHS-ester fluorescent dye.
Materials:
-
This compound containing peptide
-
NHS-ester fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
-
Dye Dissolution: Immediately before use, dissolve the NHS-ester fluorescent dye in a minimal amount of anhydrous DMF or DMSO to create a stock concentration of 10 mg/mL. Protect the dye solution from light.
-
Labeling Reaction: Slowly add a 3 to 5-fold molar excess of the dissolved fluorescent dye to the peptide solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature in the dark with gentle stirring. Alternatively, the reaction can be performed overnight at 4°C.
-
Reaction Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for another 30 minutes at room temperature.
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and byproducts using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Monitor the elution profile using a UV detector (at 280 nm for the tryptophan residue and the specific absorbance maximum of the dye) and a fluorescence detector. Collect the fractions corresponding to the labeled peptide.
-
Characterization: Confirm the successful conjugation and purity of the labeled peptide using mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the fluorescent dye.
Experimental Workflow: N-Terminal Labeling
Section 2: Site-Specific C-Terminal Labeling using Sortase A
Sortase A (SrtA) is a transpeptidase that recognizes a specific sorting signal (e.g., LPXTG) and catalyzes the formation of a new amide bond with an N-terminal glycine (B1666218) nucleophile. This allows for precise labeling at the C-terminus of a target peptide.
Quantitative Data: Sortase-Mediated Labeling
| Parameter | Sortase A-Mediated Ligation |
| Recognition Motif on Peptide | LPXTG (for S. aureus SrtA) |
| Nucleophile | Oligoglycine (Gly)n-Label |
| Typical Reaction Time | 1 - 5 hours |
| Reaction Temperature | Room Temperature or 37°C |
| Key Advantage | High site-specificity |
| Yield | Can be high, but often requires optimization of reactant concentrations |
Experimental Protocol: C-Terminal Labeling using Sortase A
This protocol describes the labeling of a this compound peptide engineered to contain a C-terminal LPETG motif.
Materials:
-
This compound-LPETG peptide
-
(Gly)₃-fluorescent probe
-
Sortase A (e.g., from S. aureus)
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
RP-HPLC system with a C18 column
-
Mass Spectrometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the this compound-LPETG peptide (10–50 µM), the (Gly)₃-fluorescent probe (0.5–1 mM), and Sortase A (20–150 µM) in the sortase reaction buffer.[2]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 5 hours.[2]
-
Monitoring the Reaction: Take small aliquots at different time points (e.g., 15 min, 1h, 3h, 5h) and analyze by SDS-PAGE or RP-HPLC to monitor the progress of the reaction.[2]
-
Purification: Once the reaction is complete, purify the labeled peptide using RP-HPLC with a C18 column.
-
Analysis and Characterization: Collect the fraction corresponding to the labeled peptide and confirm its identity and purity by mass spectrometry.
Experimental Workflow: Sortase-Mediated C-Terminal Labeling
Section 3: Tryptophan-Specific Labeling
The indole side chain of tryptophan offers a unique target for highly specific peptide labeling, avoiding modification of other potentially sensitive residues. Several methods have been developed to selectively target tryptophan.
Quantitative Data: Tryptophan-Specific Labeling Methods
| Labeling Method | Reagent/Condition | Typical Yield | Key Features |
| Rhodium Carbenoid | Rhodium carbenoid precursors | 40-60%[3][4][5] | High chemoselectivity for tryptophan; reaction proceeds at mild pH (6-7).[3][4][5] |
| Photochemical | Halocompounds (e.g., chloroform, TCE) and UV light | Variable, depends on solvent accessibility | Light-driven reaction; can be used to assess tryptophan surface accessibility.[6] |
| Electrochemical | Thiophenols with a graphite (B72142) felt electrode | Up to 92%[7] | Metal-free; selective for tryptophan.[7] |
| Photoinduced Electron Transfer | N-carbamoylpyridinium salts and UV-B light | High conversion | Proceeds in aqueous conditions without a photocatalyst.[8][9][10] |
Experimental Protocol: Tryptophan Labeling with Rhodium Carbenoids
This protocol is based on the method developed for tryptophan modification at a mild pH.[3][4][5]
Materials:
-
This compound containing peptide
-
Diazo compound functionalized with the desired label
-
Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]
-
N-(tert-butyl)hydroxylamine (tBuNHOH)
-
Buffer (e.g., pH 6.0-7.0)
-
RP-HPLC system
-
Mass Spectrometer
Procedure:
-
Peptide Solution: Dissolve the this compound peptide in the chosen buffer to a final concentration of approximately 1 mg/mL.
-
Reagent Preparation: Prepare stock solutions of the diazo compound, Rh₂(OAc)₄, and tBuNHOH in an appropriate solvent (e.g., water or buffer).
-
Reaction Initiation: To the peptide solution, add the tBuNHOH, followed by the diazo compound, and finally the Rh₂(OAc)₄ catalyst.
-
Incubation: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by RP-HPLC and mass spectrometry.
-
Purification: Once the desired conversion is achieved, purify the labeled peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.
Experimental Workflow: Tryptophan-Specific Labeling
References
- 1. Isolation, structure, and activity of -Phe-Met-Arg-Phe-NH2 neuropeptides (designated calliFMRFamides) from the blowfly Calliphora vomitoria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06942J [pubs.rsc.org]
- 3. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective tryptophan labeling with rhodium carbenoids at mild pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Trp-Phe Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the synthesis of Tryptophan-Phenylalanine (Trp-Phe) containing peptides, with a focus on addressing low yield.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound peptide synthesis often low?
Low yield in this compound synthesis is a common issue stemming from several factors. The bulky aromatic side chains of both Tryptophan and Phenylalanine can cause steric hindrance, making coupling reactions difficult.[1] Furthermore, the peptide sequence itself can be prone to aggregation and the formation of secondary structures, which hinders reagent accessibility.[2][3] The indole (B1671886) side chain of Tryptophan is particularly susceptible to modification (alkylation or oxidation) during the repetitive acid-base cycles of Solid-Phase Peptide Synthesis (SPPS), especially during final cleavage.[4][5][6]
Q2: What are the most common side reactions involving the Tryptophan (Trp) residue?
The indole nucleus of the Tryptophan side chain is highly susceptible to several side reactions, primarily:
-
Alkylation: During cleavage, carbocations generated from the resin linker (e.g., from Wang resin) or from side-chain protecting groups (like Pbf from Arginine) can alkylate the indole ring.[4][6][7][8]
-
Oxidation: The indole ring can be oxidized, especially if exposed to air and light, leading to colored impurities.[9][10]
-
Modification by Deprotection Byproducts: Byproducts from the cleavage of other protecting groups, such as sulfonyl moieties from Arginine protecting groups (Pmc, Mtr), can modify the Tryptophan residue.[4]
Q3: How can I prevent side reactions on the Tryptophan side chain?
Preventing these side reactions is crucial for achieving high yield and purity. Key strategies include:
-
Side-Chain Protection: Using a protecting group on the indole nitrogen, most commonly the tert-butoxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH), is highly recommended.[4][11][12] The Boc group shields the indole from electrophilic attack and is cleaved during the final TFA treatment.[4]
-
Use of Scavengers: Incorporating scavengers into the cleavage cocktail is essential. Scavengers are nucleophilic agents that "trap" reactive cationic species before they can modify Tryptophan.[12][13][14]
-
Optimized Protecting Group Strategy: When synthesizing peptides containing both Tryptophan and Arginine, using Fmoc-Arg(Pbf)-OH in combination with Fmoc-Trp(Boc)-OH can significantly reduce Trp alkylation.[4][9]
Q4: Which coupling reagents are most effective for the sterically hindered this compound coupling?
Standard coupling reagents may be insufficient for overcoming the steric hindrance of the this compound sequence. More potent activating reagents are recommended:
-
HATU and HCTU: These are highly efficient aminium/uronium-based reagents known for rapid activation and high performance in "difficult sequences," including those with bulky amino acids.[13] HATU, in particular, is renowned for its ability to minimize racemization.[13]
-
COMU: This is a high-reactivity Oxyma-based reagent, comparable in efficiency to HATU, with the added safety benefit of being non-explosive.[13]
-
PyBOP: This phosphonium-based reagent is also a strong choice for difficult couplings.[15][16]
Q5: My peptide is aggregating on the resin. How can I improve solubility and prevent this?
Peptide aggregation during synthesis is a major cause of incomplete reactions and low yields.[2] This is particularly common with hydrophobic sequences like those containing Trp and Phe. Strategies to mitigate aggregation include:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN (at ~0.4M) to the reaction mixture can disrupt secondary structure formation.[15]
-
Alternative Solvents: Switching the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can improve solvation of the growing peptide chain.[3] Using solvent mixtures, such as DCM/hexafluoroisopropanol (HFIP), can also improve resin swelling.[15]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can act as "structure-breakers," preventing aggregation.[2][15]
-
Elevated Temperature: Performing the synthesis at a higher temperature can provide the energy needed to break up aggregates.[17]
Troubleshooting Guides
Issue 1: Low Crude Yield with Multiple Impurity Peaks in HPLC
-
Symptom: The final crude product shows a low yield of the target peptide and the HPLC chromatogram displays multiple, difficult-to-separate peaks.
-
Potential Cause: This often indicates incomplete coupling or deprotection at various stages, or side reactions occurring during synthesis or cleavage.
-
Troubleshooting Workflow:
-
Verify Synthesis Efficiency: Re-synthesize a small portion of the sequence and monitor each coupling step. Use a qualitative method like the Kaiser (ninhydrin) test to check for free primary amines after coupling. A positive test (blue beads) indicates incomplete reaction.[17]
-
Analyze Intermediates: If a specific coupling is suspected to be difficult (e.g., coupling to Phe or Trp), cleave a small amount of resin after that step and analyze the product by mass spectrometry (MS) to confirm the addition of the correct amino acid.[17]
-
Optimize Coupling: If incomplete coupling is identified, switch to a more powerful coupling reagent like HATU or HCTU.[13] Consider "double coupling," where the coupling step is repeated a second time to drive the reaction to completion.[1][15]
-
Check Cleavage Cocktail: Ensure your cleavage cocktail contains an adequate mixture of scavengers to prevent side reactions with Tryptophan. A common and effective cocktail is "Reagent K".[12][13]
-
Investigate Aggregation: If the sequence is long or hydrophobic, aggregation may be the culprit. Implement strategies to reduce aggregation as described in the FAQ section.[2][3]
-
Data & Protocols
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent | Activating Agent | Reactivity | Key Advantages | Potential Issues |
| HATU | HOAt | Very High | Highly efficient for hindered couplings, rapid kinetics, minimizes racemization.[13] | Higher cost. |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU, effective for difficult sequences.[13] | Can cause guanidinylation of free amines. |
| HBTU | HOBt | Medium-High | Widely used, cost-effective standard reagent.[13] | May be less effective for severely hindered couplings.[13] |
| COMU | OxymaPure | High | Reactivity comparable to HATU, based on non-explosive OxymaPure.[13] | Limited solution stability. |
| DIC/HOBt | HOBt | Standard | Cost-effective.[17] | Can cause racemization, byproduct removal needed.[16] |
Table 2: Side-Chain Protecting Groups for Tryptophan in Fmoc SPPS
| Protecting Group | Structure on Indole-N | Cleavage Condition | Purpose |
| None | -H | N/A | Often used, but leaves Trp vulnerable to side reactions.[11] |
| Boc (tert-Butoxycarbonyl) | -COOC(CH₃)₃ | TFA | Standard choice; protects against alkylation and oxidation during synthesis and is removed during final cleavage.[4][12] |
| CHO (Formyl) | -CHO | HF or Base | Primarily used in Boc chemistry; protects the indole nitrogen.[4] |
Table 3: Common Scavengers for Cleavage of Trp-Containing Peptides
| Scavenger | Purpose | Typical Concentration in Cocktail |
| Water | Proton source, helps suppress t-butylation of Trp. | 5% |
| Thioanisole | Traps benzyl (B1604629) and other cations, particularly from Pmc/Mtr groups.[12][13] | 5% |
| 1,2-Ethanedithiol (EDT) | Reduces sulfoxides, scavenges trityl cations.[13] | 2.5% |
| Triisopropylsilane (TIS) | Reduces oxidized Met, scavenges t-butyl cations.[14][18] | 1-5% |
| Phenol | Scavenges various carbocations.[12][13] | 5% |
Experimental Protocols
Protocol 1: Standard Coupling Cycle using HATU
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before starting the synthesis.[14]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 1 minute, drain, and then treat again for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.95 eq.) and a non-nucleophilic base such as DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes. For difficult couplings like this compound, extend the time to 2 hours or perform a double coupling.[19]
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines.[17]
Protocol 2: Kaiser (Ninhydrin) Test
-
Reagents:
-
Solution A: 5% Ninhydrin in ethanol.
-
Solution B: 80% Phenol in ethanol.
-
Solution C: 2% KCN (aqueous) in pyridine.
-
-
Procedure:
-
Interpretation:
-
Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (incomplete coupling).
-
Colorless/Yellow Beads/Solution: Negative result. Indicates complete coupling.
-
Protocol 3: Cleavage and Deprotection (Reagent K)
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.[12]
-
Cleavage Cocktail Preparation: Prepare "Reagent K" cleavage cocktail: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v).[12] Caution: Work in a fume hood and wear appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.[12]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate slightly with a stream of nitrogen, then precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Drying: Dry the resulting peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. researchgate.net [researchgate.net]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Trp-Phe Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of the dipeptide Tryptophan-Phenylalanine (Trp-Phe) for various in vitro assays. Due to its hydrophobic nature, dissolving this compound can be challenging. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dipeptide difficult to dissolve in aqueous buffers like PBS?
A1: The this compound dipeptide is composed of two amino acids with hydrophobic side chains, Tryptophan (Trp) and Phenylalanine (Phe). This inherent hydrophobicity leads to low solubility in aqueous solutions and a tendency to aggregate, especially at neutral pH.[1][2]
Q2: What is the best initial solvent to use for dissolving this compound?
A2: For hydrophobic peptides like this compound, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is an excellent initial choice.[3] Dimethylformamide (DMF) can also be an effective alternative.[4]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of peptides is significantly influenced by pH.[5] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. By adjusting the pH of the aqueous buffer away from the pI (either more acidic or more basic), the peptide becomes charged, which generally increases its solubility in water.
Q4: My this compound solution is cloudy after diluting the DMSO stock in my cell culture medium. What should I do?
A4: Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue known as "solvent shock." This can be mitigated by:
-
Slowing the rate of dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring.
-
Pre-warming the aqueous buffer: Warming the buffer to 37°C can help maintain solubility.[6]
-
Using serial dilutions: Instead of a single large dilution, perform one or more intermediate dilutions.[7]
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: The tolerance of cell lines to DMSO varies. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[3] Always perform a vehicle control (medium with the same final concentration of DMSO without the peptide) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low-quality solvent. | Increase the volume of the solvent incrementally. Use fresh, anhydrous grade DMSO. Gentle warming (<40°C) or brief sonication can also aid dissolution.[4] |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | Solvent shock due to rapid change in polarity. | Add the DMSO stock solution slowly to the pre-warmed aqueous buffer while vortexing. Perform an intermediate dilution step in a mix of organic solvent and aqueous buffer.[7] |
| The solution appears clear initially but becomes cloudy or shows precipitate over time. | Aggregation of the dipeptide. | Prepare the final working solution fresh before each experiment. Avoid storing dilute aqueous solutions. If storage is necessary, aliquot and store at -80°C, but be aware that freeze-thaw cycles can induce precipitation.[6] |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of this compound. | Visually inspect your stock and working solutions for any signs of precipitation before use. Centrifuge the working solution at high speed for 1-2 minutes and use the supernatant for your assay to remove any micro-aggregates. |
| Observed cytotoxicity is higher than expected. | Cytotoxicity from the solvent (DMSO) or the trifluoroacetate (B77799) (TFA) salt if present. | Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%).[3] If the peptide is a TFA salt, consider that TFA can be cytotoxic at higher concentrations. Include appropriate vehicle controls in your assay. |
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
The following are estimated solubility values based on the properties of the constituent amino acids and general characteristics of hydrophobic dipeptides. Experimental verification is highly recommended.
| Solvent | Type | Estimated Solubility | Notes |
| Water (at pI) | Polar Protic | Very Low | Aggregation is highly likely. |
| Water (pH < 4) | Polar Protic | Moderate | Increased solubility due to protonation of the N-terminus. |
| Water (pH > 9) | Polar Protic | Moderate | Increased solubility due to deprotonation of the C-terminus. |
| PBS (pH 7.4) | Aqueous Buffer | Very Low to Low | Close to the isoelectric point, leading to poor solubility. |
| DMSO | Polar Aprotic | High | Recommended for preparing high-concentration stock solutions. |
| DMF | Polar Aprotic | High | A suitable alternative to DMSO for stock solutions. |
| Ethanol | Polar Protic | Moderate | Can be used, but may be less effective than DMSO or DMF. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound dipeptide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Objective: To prepare a final working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in cell culture medium or PBS if a large dilution factor is required. This helps to gradually decrease the solvent polarity.
-
Add the required volume of the stock or intermediate solution dropwise to the pre-warmed cell culture medium while gently swirling or vortexing the tube.
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your specific cell line (e.g., <0.5%).
-
Use the freshly prepared working solution immediately for your experiment to minimize the risk of aggregation and precipitation.
Protocol 3: MTT Assay for Cytotoxicity Assessment
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Studying Subunit Interaction and Complex Assembly of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Trp-Phe Dipeptide Synthesis
Welcome to the technical support center for Trp-Phe (Tryptophan-Phenylalanine) dipeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical side reaction to consider when synthesizing peptides containing Tryptophan?
A1: The most critical side reaction for Tryptophan is the modification of its indole (B1671886) side chain, primarily through alkylation.[1][2][3] During the final acid cleavage step (typically with Trifluoroacetic Acid - TFA), carbocations are generated from the cleavage of side-chain protecting groups and the resin linker. These highly reactive cations can attack the electron-rich indole ring, leading to undesired, often irreversible, modifications of the Trp residue.[2][4][5][6] Using an indole-protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, is the most effective way to prevent this.[7]
Q2: My final this compound product is showing a mass addition of +106 Da. What could be the cause?
A2: A mass addition of +106 Da to a tryptophan-containing peptide synthesized on a Wang resin is a known side product.[6] This corresponds to the alkylation of the Trp indole ring by a fragment of the Wang resin linker itself during final TFA cleavage.[4][5][6] This side reaction can occur regardless of the scavengers used and is dependent on the Trp position within the sequence.[5][6] To mitigate this, consider using a different type of resin, such as a 2-chlorotrityl chloride resin.
Q3: How can I prevent racemization of the Phenylalanine residue during coupling?
A3: Phenylalanine, like other chiral amino acids (especially Cys and His), is susceptible to racemization during the activation step of peptide coupling.[7][8][9][10] This occurs via the formation of a planar oxazolone (B7731731) intermediate, which leads to a loss of stereochemical integrity.[10] To prevent racemization:
-
Avoid Over-activation: Highly reactive intermediates are more prone to racemization.[8]
-
Use Additives: Incorporating additives like HOBt (Hydroxybenzotriazole) or HOAt into the coupling reaction mixture can suppress racemization.[7][11]
-
Control Base and Temperature: Avoid using strong bases and elevated temperatures, as these conditions can promote the abstraction of the alpha-proton, leading to epimerization.[8]
-
Minimize Reaction Time: Prolonged exposure to activation conditions increases the risk of racemization.[8]
Q4: What is diketopiperazine formation and why is it a concern for this compound synthesis?
A4: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs at the dipeptide stage. The deprotected N-terminal amino group of the second amino acid (Trp) attacks the ester linkage of the first amino acid (Phe) to the resin, cleaving the dipeptide from the support as a cyclic DKP. This terminates the peptide chain prematurely.[2][7] This reaction is particularly prevalent in Fmoc-based synthesis.[7] Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can effectively inhibit DKP formation.[2][7]
Troubleshooting Guide
Issue: Low Purity of Crude this compound After Cleavage
This troubleshooting workflow helps identify the source of impurities based on mass spectrometry data.
Caption: Troubleshooting logic for identifying this compound synthesis impurities.
Data Presentation
Table 1: Common Scavengers and Their Role in Preventing Cationic Side Reactions
Scavengers are added to the TFA cleavage cocktail to trap reactive cationic species that can modify sensitive residues like Tryptophan.[12]
| Scavenger | Typical % (v/v) | Target Reactive Species | Primary Residue Protected | Notes |
| Triisopropylsilane (TIS) | 1.0 - 5.0 | t-butyl cations, trityl cations | Tryptophan | Reduces carbocations via hydride transfer. Very effective for preventing Trp alkylation. |
| Water | 2.5 - 5.0 | t-butyl cations | Tryptophan | Acts as a competing nucleophile to quench carbocations. |
| Ethanedithiol (EDT) | 1.0 - 2.5 | Trityl and other protecting group cations | Cysteine, Methionine | Particularly useful for scavenging cations from sulfur-protecting groups. Also helps prevent Trp oxidation. |
| Thioanisole | 2.0 - 5.0 | Benzyl-type protecting groups | Tryptophan, Methionine | A soft nucleophile effective at trapping various carbocations. |
Table 2: Impact of Indole Protection on Tryptophan Alkylation
Using an N-indole protecting group on Tryptophan, such as the tert-butyloxycarbonyl (Boc) group, is the most effective strategy to prevent side reactions during TFA cleavage.[7]
| Tryptophan Derivative | Cleavage Condition | Alkylation Side Product (%) | Efficacy | Reference |
| Fmoc-Trp-OH | TFA / TIS / H₂O | Up to 15-50% (sequence dependent) | Poor | [1] |
| Fmoc-Trp(Boc)-OH | TFA / TIS / H₂O | < 1% | Excellent | [1] |
| Fmoc-Trp-OH | TFA / EDT / H₂O | Variable, can be significant | Moderate | |
| Fmoc-Trp(Boc)-OH | TFA (no scavengers) | < 2% | Very Good | [1] |
Note: Percentages are illustrative and can vary significantly based on the peptide sequence, resin, and other protecting groups present.
Experimental Protocols
Protocol: Minimized Side-Reaction SPPS of H-Trp-Phe-NH₂
This protocol outlines a standard manual Fmoc-based solid-phase peptide synthesis (SPPS) for this compound-NH₂ on Rink Amide resin, incorporating best practices to minimize common side reactions.
1. Resin Preparation
-
Resin: Rink Amide resin (for C-terminal amide).
-
Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.[13] Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Phe-OH)
-
Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HOBt (3 eq), and HBTU (2.9 eq) in DMF. Add Diisopropylethylamine (DIPEA) (6 eq) and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Washing: Drain the vessel and wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
3. Fmoc Deprotection
-
Reagent: 20% piperidine (B6355638) in DMF.
-
Procedure: Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Add a fresh portion of the solution and agitate for 10 minutes.
-
Washing: Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
4. Second Amino Acid Coupling (Fmoc-Trp(Boc)-OH)
-
Rationale: Using Fmoc-Trp(Boc)-OH is critical to prevent indole alkylation during the final cleavage step.
-
Activation & Coupling: Repeat the activation and coupling steps as described in step 2, using Fmoc-Trp(Boc)-OH.
-
Washing & Monitoring: Repeat washing and Kaiser test as before.
5. Final Fmoc Deprotection
-
Repeat step 3 to deprotect the N-terminus of Tryptophan.
6. Cleavage and Global Deprotection
-
Cleavage Cocktail: Prepare a fresh cocktail of TFA / TIS / H₂O (95% : 2.5% : 2.5%) .
-
Procedure: Wash the resin with DCM (3x) and dry it under a stream of nitrogen. Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Precipitation: Filter the cleavage solution into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude product under vacuum.
7. Analysis
-
Analyze the crude product by HPLC and Mass Spectrometry to confirm identity and purity.
SPPS Workflow for this compound Synthesis
This diagram illustrates the key cycles in the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Standard Fmoc-SPPS workflow for synthesizing the dipeptide this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Trp-Phe Purification by HPLC
Welcome to the technical support center for Trp-Phe dipeptide purification using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound purification?
A1: For initial method development in reversed-phase HPLC (RP-HPLC), a C18 column is the most common choice for peptide separations.[1][2][3] A typical starting point would involve a gradient elution with the following mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1][4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724).[1][4]
A gradient of increasing acetonitrile concentration allows for the effective elution of the dipeptide.[2][5] Detection is typically performed at 215-220 nm for the peptide bond and 280 nm due to the aromatic nature of both Tryptophan and Phenylalanine.[6][7][8]
Q2: Why is Trifluoroacetic acid (TFA) commonly used in the mobile phase for peptide purification?
A2: TFA is an ion-pairing agent that is added to the mobile phase to improve peak shape and resolution.[9] It works by masking residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing through secondary interactions with basic residues in the peptide.[4][10] Additionally, TFA provides a counter-ion for the protonated amino groups of the peptide, further enhancing peak symmetry.[10] A concentration of 0.1% TFA is generally effective for this purpose.[4][9]
Q3: My this compound peak is showing significant tailing. What are the potential causes and solutions?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors.[11][12][13] For this compound, the basic indole (B1671886) ring of tryptophan can have secondary interactions with acidic silanol groups on the column packing material.[4] Other causes include column overload, issues with the mobile phase, or column degradation.[11][12][14]
Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution |
|---|---|
| Secondary Silanol Interactions | Ensure the mobile phase contains at least 0.1% TFA to suppress silanol activity.[4] Consider using a highly end-capped, high-purity silica (B1680970) column.[4] |
| Column Overload | Reduce the amount of sample being injected by either lowering the concentration or the injection volume.[11][12] |
| Inappropriate Mobile Phase pH | For peptides, a low pH (around 2-3) using TFA or formic acid is generally effective.[10] Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte.[10] |
| Column Contamination/Degradation | Flush the column with a strong solvent.[10] If the problem persists, the column may be contaminated or have a void at the inlet, and may need to be replaced.[10] |
Q4: I am observing co-elution or poor resolution between my this compound peak and an impurity. How can I improve the separation?
A4: Poor resolution can often be addressed by optimizing your HPLC method to enhance the selectivity between the target dipeptide and the impurity.[10]
Strategies to Improve Resolution
| Parameter | Action | Rationale |
|---|---|---|
| Gradient Slope | Decrease the rate of change of the organic solvent (e.g., create a shallower gradient).[4][10] | A shallower gradient increases the separation time between closely eluting peaks, often improving resolution.[2] |
| Mobile Phase pH | Altering the pH can change the ionization state of the dipeptide and impurities, thus affecting their retention times differently.[10] | Even small changes in pH can significantly impact the selectivity of the separation for ionizable compounds like peptides.[10] |
| Organic Solvent | While acetonitrile is common, switching to methanol (B129727) as the organic modifier can alter selectivity.[4][10] | Different organic solvents can provide different selectivities for peptide separations. |
| Column Chemistry | Try a different C18 column from another manufacturer or a different stationary phase (e.g., C8). | Different column chemistries can offer unique selectivities for separating complex mixtures.[1] |
Q5: What are the best practices for sample preparation before injecting my this compound sample?
A5: Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.[15][16]
-
Dissolution: Dissolve the this compound sample in a solvent that is compatible with your initial mobile phase conditions.[17][18] Ideally, dissolve the sample directly in your mobile phase A.[17] If a stronger solvent is needed for solubility, use the minimum amount possible.[6]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[6][19] This will help prevent clogging of the column inlet frit.[20]
Experimental Protocols
General Analytical RP-HPLC Protocol for this compound
This protocol provides a general starting point for the analysis of a this compound sample.
-
Preparation of Mobile Phases:
-
Sample Preparation:
-
HPLC Conditions:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 40 | 95 | 5 |
Visual Guides
HPLC Purification Workflow
Caption: General workflow for this compound purification by HPLC.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting common peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromacademy.com [chromacademy.com]
- 14. uhplcs.com [uhplcs.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. gmi-inc.com [gmi-inc.com]
- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. nacalai.com [nacalai.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Trp-Phe Dipeptide Stability in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of peptides in solution is paramount for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the stability of the Tryptophan-Phenylalanine (Trp-Phe) dipeptide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of this compound in solution?
A1: The instability of the this compound dipeptide in solution is primarily attributed to the susceptibility of the tryptophan (Trp) residue to chemical degradation. The main degradation pathways include:
-
Oxidation: The indole (B1671886) side chain of tryptophan is highly prone to oxidation, which can be initiated by dissolved oxygen, reactive oxygen species (ROS), trace metal ions, and exposure to light.[1][2] This is often the most significant pathway for degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the tryptophan residue.[3] This process is often oxygen-dependent.
-
Hydrolysis: Under certain pH and temperature conditions, the peptide bond between tryptophan and phenylalanine can be cleaved through hydrolysis. Acidic and alkaline conditions can catalyze this degradation.[4][5][6]
-
Diketopiperazine Formation: Intramolecular aminolysis can lead to the formation of a cyclic dipeptide, a diketopiperazine, which is a common degradation pathway for dipeptides.[7]
Q2: What are the common degradation products of this compound?
A2: The degradation of the tryptophan residue in this compound leads to several products, with the most common being:
-
N-formylkynurenine (NFK): A primary product of tryptophan oxidation.
-
Kynurenine (Kyn): Formed from the deformylation of NFK.
-
Hydroxytryptophan (e.g., 5-OH-Trp): Resulting from the addition of a hydroxyl group to the indole ring.
-
Oxindolylalanine (Oia) and Dioxindolylalanine (DiOia): Other common oxidation products.[1][8]
The phenylalanine residue is generally more stable but can undergo some degradation under harsh conditions.
Q3: How can I prevent the degradation of my this compound solution?
A3: To enhance the stability of your this compound solution, consider the following preventative measures:
-
pH Control: Maintain the pH of the solution within a stable range. For many peptides, a slightly acidic pH (e.g., 4-6) can minimize both hydrolysis and oxidation.[9]
-
Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, methionine, or EDTA (a metal chelator) into your solution to scavenge free radicals and prevent oxidation.[10][11]
-
Inert Atmosphere: Prepare and store your solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.[12]
-
Light Protection: Store your solutions in amber vials or protect them from light to prevent photodegradation.[3]
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.
-
High-Purity Solvents: Use high-purity, degassed solvents to prepare your solutions to minimize contaminants that can catalyze degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results. | Degradation of the this compound dipeptide. | Prepare fresh solutions from a new lyophilized stock. Re-evaluate the entire peptide handling and storage procedure based on the preventative measures outlined in the FAQs. |
| Appearance of new peaks in HPLC chromatogram over time. | Formation of degradation products due to oxidation, hydrolysis, or other pathways. | Characterize the new peaks using mass spectrometry to identify the degradation products. Implement preventative measures such as using deoxygenated solvents, adding antioxidants, and protecting the solution from light. |
| Yellowing of the peptide solution. | Oxidation of the tryptophan residue. | Discard the solution. Prepare a fresh solution using degassed buffers and consider working in an inert atmosphere. Store the new solution protected from light. |
| Precipitation or aggregation in the solution. | Changes in pH, temperature, or high peptide concentration leading to reduced solubility or physical instability. | Check the pH of the solution. Consider adjusting the peptide concentration or adding solubilizing agents that are compatible with your application. |
Data on this compound Stability
While specific quantitative kinetic data for the degradation of this compound across a wide range of conditions is not extensively available in published literature, the following table summarizes qualitative and comparative findings that can guide experimental design.
| Stress Condition | Observed Effect on Trp-Containing Peptides (including this compound) | Key Influencing Factors | Reference |
| Oxidative Stress (H₂O₂) | This compound is susceptible to oxidation, though the presence of the Phenylalanine residue appears to have a slight stabilizing (negative induction) effect compared to peptides with smaller adjacent residues like Alanine. | Concentration of oxidizing agent, pH, temperature, presence of metal ions. | [13] |
| pH (Acidic/Basic Hydrolysis) | Degradation is pH-dependent. Both acidic and basic conditions can accelerate the hydrolysis of the peptide bond. Diketopiperazine formation is also influenced by pH. | pH, temperature, buffer composition. | [4][5][6][7] |
| Photodegradation (UV Light) | The degradation of this compound upon photolysis is significantly influenced by the presence of oxygen. In the absence of oxygen, the rate of photolysis is markedly reduced. | Wavelength and intensity of light, presence of oxygen and photosensitizers. | [14] |
| Temperature | Increased temperature accelerates the rate of all degradation pathways, including oxidation and hydrolysis, following Arrhenius kinetics. | Temperature, pH, presence of catalysts. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Dipeptide
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To generate potential degradation products of this compound under various stress conditions for the development of a stability-indicating analytical method.
Materials:
-
This compound dipeptide
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water (Milli-Q or equivalent)
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
-
HPLC system with UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water or a suitable buffer.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Neutralize the solution with an appropriate acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate an aliquot of the stock solution in a neutral buffer at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3]
-
-
Control Samples: For each stress condition, prepare a control sample stored under normal conditions (e.g., 2-8°C, protected from light). For thermal and photostability studies, a dark control at the same temperature is recommended.
-
Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., by neutralization or dilution), and analyze by a suitable stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a reversed-phase HPLC (RP-HPLC) method to separate this compound from its potential degradation products. Method optimization will be required for specific applications and equipment.
Objective: To separate and quantify this compound and its major degradation products.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B (linear gradient)
-
30-35 min: Hold at 95% B
-
35-36 min: 95% to 5% B (linear gradient)
-
36-45 min: Hold at 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring). A photodiode array (PDA) detector is recommended to obtain spectral information for peak identification.
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) or stability study to a suitable concentration with the initial mobile phase composition (95% A, 5% B).
-
Injection: Inject the prepared samples into the HPLC system.
-
Data Analysis: Integrate the peaks and determine the retention times and peak areas. The this compound peak should decrease in area in the stressed samples, with corresponding increases in the areas of the degradation product peaks.
Visualizations
Caption: Primary degradation pathways of the this compound dipeptide.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for addressing this compound instability issues.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. scribd.com [scribd.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. The kinetics of acid hydrolysis of dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of pH on the transpeptidation and hydrolytic reactions of rat kidney gamma-glutamyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The influence of amino acid source on the stability of ascorbic acid in TPN mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. THE PHOTOLYSIS RATES OF SOME DI‐ AND TRIPEPTIDES OF TRYPTOPHAN | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Cleavage of Trp-Phe from Resin
Welcome to the Technical Support Center for optimizing the cleavage of Tryptophan-Phenylalanine (Trp-Phe) dipeptides and other Trp-containing peptides from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve cleavage efficiency and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing Tryptophan (Trp) from a resin?
A1: The main challenge is the susceptibility of the indole (B1671886) side chain of Tryptophan to alkylation by carbocations generated during the acidic cleavage process.[1] These reactive species can originate from the cleavage of side-chain protecting groups (e.g., tert-butyl cations) or from the resin linker itself.[1][2] This alkylation can lead to the formation of undesired side products, reducing the purity and yield of the target peptide.[3] Using appropriate scavengers in the cleavage cocktail is crucial to mitigate this issue.[4]
Q2: Which cleavage cocktail is recommended for a this compound dipeptide?
A2: A standard and effective cleavage cocktail for peptides containing sensitive residues like Tryptophan is "Reagent K".[5] Its composition is typically Trifluoroacetic Acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[5][6] For simpler peptides without other sensitive residues, a less complex cocktail like TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) can also be effective, especially if Boc-protected Tryptophan was used during synthesis.[6][7]
Q3: What is the role of scavengers in the cleavage cocktail?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or neutralize the highly reactive carbocations generated during acidolysis.[4] This prevents these cations from reacting with nucleophilic residues on the peptide, such as the indole ring of Tryptophan, thereby minimizing the formation of alkylated byproducts.[1][4]
Q4: How do I choose the right scavengers for my this compound peptide?
A4: The choice of scavengers depends on the protecting groups used and the presence of other sensitive amino acids. For Tryptophan, common and effective scavengers include:
-
1,2-Ethanedithiol (EDT): Very effective at protecting Trp residues, but has a strong odor.[4]
-
Thioanisole: Also effective for protecting Trp, but can sometimes lead to other modifications if not used carefully.[4]
-
Triisopropylsilane (TIS): A good general scavenger for carbocations, particularly effective against trityl cations.[4]
-
Water: Acts as a scavenger for tert-butyl cations.[8]
Q5: My crude peptide appears brownish and sticky after cleavage and lyophilization. What could be the cause?
A5: A brownish and sticky appearance of the crude peptide is often due to residual scavengers, protecting groups, or byproducts from the resin.[7] This is a common observation and typically indicates that the peptide needs to be purified, for example, by preparative HPLC, to remove these impurities.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage reaction time (e.g., from 2 hours to 4 hours) and re-evaluate.[6] Ensure the resin is well-suspended in the cleavage cocktail. |
| Re-attachment of the cleaved peptide to the resin. | This is more common with C-terminal Trp peptides.[3] Ensure an adequate concentration and appropriate choice of scavengers (e.g., EDT) in the cleavage cocktail.[9] | |
| Inefficient precipitation of the peptide. | Use cold diethyl ether for precipitation and ensure a sufficient volume (at least 10-fold excess).[10] Consider precipitating at a lower temperature or for a longer duration. | |
| Presence of Unexpected Peaks in HPLC | Alkylation of Tryptophan (often seen as a +56 Da adduct for tert-butylation). | Increase the concentration or change the type of scavenger in your cleavage cocktail. Using a cocktail like Reagent K is recommended.[5][6] Using Boc-protected Trp during synthesis can also minimize this.[6] |
| Incomplete removal of side-chain protecting groups. | Increase the cleavage time.[6] Some protecting groups, like Pbf on Arginine, may require longer cleavage times for complete removal.[9] | |
| Oxidation of Tryptophan. | Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[9] | |
| Peptide Discoloration (Yellow/Brown) | Formation of colored byproducts from protecting groups or scavengers. | This is often cosmetic and can be removed during HPLC purification.[7] Ensure thorough washing of the precipitated peptide with cold ether to remove residual scavengers.[10] |
Quantitative Data Summary
The following table summarizes the reported efficiency of different scavenger cocktails in preventing a common side reaction, the formation of t-butyl adducts on a peptide.
| Cleavage Cocktail Composition (v/v/v) | Scavenger(s) | Crude Purity (%) | t-Butyl Adduct Formation | Reference |
| TFA/TIS/H₂O (95:3:2) with 1,4-BDMT | 1,4-Benzenedimethanethiol (1,4-BDMT) | High | Minimized | [11] |
| TFA/TIS/H₂O (95:3:2) with EDT | 1,2-Ethanedithiol (EDT) | Moderate | Slightly higher than 1,4-BDMT | [11] |
| TFA/TIS/H₂O (95:3:2) with DTT | Dithiothreitol (DTT) | Moderate | Higher than 1,4-BDMT | [11] |
| TFA/phenol/H₂O/TIPS (88:5:5:2) | Phenol, Triisopropylsilane (TIPS) | High | Not specified |
Note: The data presented is a synthesis from multiple sources and the exact purity and adduct formation can be sequence-dependent.
Experimental Protocols
Protocol 1: Standard Cleavage of this compound from Resin
This protocol is suitable for most this compound dipeptides synthesized on standard resins like Wang or Rink Amide.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to swell it and remove any residual solvents.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) .
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate or swirl the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Slowly add the combined filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.
-
-
Drying and Analysis:
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm identity.
-
Protocol 2: Optimized Cleavage for Sensitive Peptides (using Reagent K)
This protocol is recommended for peptides that are particularly prone to side reactions or contain other sensitive residues in addition to Tryptophan.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
Cleavage Reaction:
-
Add Reagent K to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Follow the same precipitation and isolation steps as in Protocol 1.
-
-
Drying and Analysis:
-
Follow the same drying and analysis steps as in Protocol 1.
-
Visualizations
Caption: A streamlined workflow for the cleavage of this compound from resin.
Caption: A decision tree for troubleshooting common cleavage issues.
References
- 1. researchgate.net [researchgate.net]
- 2. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. kohan.com.tw [kohan.com.tw]
- 9. scribd.com [scribd.com]
- 10. polypeptide.com [polypeptide.com]
- 11. pubs.acs.org [pubs.acs.org]
avoiding racemization during Trp-Phe synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during the synthesis of the Trp-Phe (Tryptophan-Phenylalanine) dipeptide and other related peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it problematic?
A1: Racemization, or epimerization, is a chemical process that involves the transformation of a chiral amino acid into a mixture of its stereoisomers (L and D forms).[1][2][3] This is a significant side reaction in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional conformation.[1][2] The formation of diastereomeric impurities, which have very similar physical properties to the desired peptide, makes purification extremely difficult and can lead to products with altered or lost bioactivity.[1][4]
Q2: What is the primary mechanism leading to racemization during peptide coupling?
A2: The most predominant source of racemization during peptide synthesis is through the formation of an oxazol-5(4H)-one intermediate.[1][5] This occurs after the carboxylic acid group of the N-protected amino acid is activated by a coupling reagent.[1][6] The highly reactive intermediate can cyclize to form the oxazolone (B7731731), which can then be deprotonated at the alpha-carbon, leading to a loss of stereochemical integrity. Subsequent attack by the amine component on this racemized intermediate results in a mixture of diastereomeric peptides.[1] A secondary mechanism involves the direct abstraction of the alpha-proton by a base.[1]
Q3: Are Tryptophan and Phenylalanine particularly susceptible to racemization?
A3: While histidine (His) and cysteine (Cys) are known to be the most prone to racemization, other amino acids like phenylalanine (Phe) can also be susceptible, especially under non-optimized conditions.[7][8][9] Although tryptophan (Trp) is not listed among the most susceptible, the bulky nature of its side chain can create steric hindrance, potentially requiring more forceful coupling conditions that can increase the risk of racemization.[6]
Q4: How do additives like HOBt, HOAt, and Oxyma prevent racemization?
A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial racemization suppressants.[7][8][10] When a coupling reagent (especially a carbodiimide) activates the carboxylic acid, it forms a highly reactive intermediate prone to oxazolone formation.[6] The additive rapidly intercepts this intermediate to form an active ester that is more stable and less prone to racemization.[6] This active ester then reacts cleanly with the amine to form the desired peptide bond, minimizing the formation of the undesired diastereomer.[6]
Q5: Which coupling reagents are best for minimizing racemization?
A5: The choice of coupling reagent is critical.
-
Carbodiimides (e.g., DCC, DIC, EDC) are effective but can cause significant racemization if used alone.[8][10] They should always be used in combination with an additive like HOBt or Oxyma.[6][8]
-
Aminium/Uronium Reagents (e.g., HBTU, HATU) and Phosphonium (B103445) Reagents (e.g., PyBOP) are generally preferred for minimizing racemization as they are designed for high coupling efficiency with fewer side reactions.[6][10][11][12] HATU is particularly effective for overcoming steric hindrance and achieving high yields with low racemization.[11]
Q6: What is the role of the base in racemization, and which bases are preferred?
A6: A base is often necessary to neutralize the amine component (if it is a salt) and to facilitate the coupling reaction. However, strong or excess base can promote racemization by abstracting the alpha-proton from the activated amino acid.[13] Sterically hindered or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger bases such as N,N-diisopropylethylamine (DIPEA).[13] It is also crucial to use the minimum amount of base required for the reaction.[13]
Troubleshooting Guides
Issue: Significant Racemization Detected in the Final this compound Product
This is a common issue that can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the problem.
| Possible Cause | Troubleshooting Steps & Optimization |
| Inappropriate Coupling Reagent or Lack of Additive | Solution: If using a carbodiimide (B86325) reagent like DIC or DCC, always use it with a racemization-suppressing additive such as HOBt, HOAt, or Oxyma.[6][8] Optimization: For sensitive couplings like this compound, switch to an aminium/uronium (e.g., HATU, HCTU) or phosphonium (e.g., PyBOP) based reagent, which inherently lead to lower levels of racemization.[6][11] |
| Excessively Strong or Concentrated Base | Solution: Replace strong bases like DIPEA with a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[13] Optimization: Use the minimum necessary amount of base. Typically, one equivalent is sufficient when using amino acid salts. For carbodiimide couplings without salts, additional base may not be needed.[13] |
| High Reaction Temperature | Solution: High temperatures accelerate racemization.[6] Perform the coupling reaction at a lower temperature, such as 0°C, by using an ice bath.[6][8] If the reaction is too slow, allow it to proceed at room temperature rather than applying heat. |
| Prolonged Pre-activation Time | Solution: The longer an amino acid remains in its activated state before coupling, the greater the chance of racemization. Use an in situ activation protocol where the coupling reagent is added to the mixture of the protected Trp, the Phe-resin, and the additive simultaneously.[6] Optimization: If pre-activation is unavoidable, keep the activation time to an absolute minimum (e.g., 1-5 minutes) before adding the amine component.[9] |
| Solvent Polarity | Solution: While solvent choice is often dictated by solubility and resin swelling, using less polar solvents can sometimes help reduce the rate of racemization.[8] Consider alternatives to pure DMF if compatible with your synthesis. |
Issue: Low Coupling Yield When Using Mild Conditions
| Possible Cause | Troubleshooting Steps & Optimization |
| Steric Hindrance | The bulky side chains of both Tryptophan and Phenylalanine can physically impede the coupling reaction, leading to low yields.[6] Solution: Use a more powerful coupling reagent like HATU, which is known to be highly effective for sterically hindered couplings.[6][11] Optimization: You can slightly increase the reaction time or temperature, but this must be done cautiously while carefully monitoring for any increase in racemization. Finding a balance is key. |
Data Summary
The following table provides a qualitative comparison of common strategies to minimize racemization.
| Strategy | Effectiveness | Comments |
| Addition of HOBt/HOAt/Oxyma | High | Essential when using carbodiimide coupling reagents. They act by suppressing the formation of the racemization-prone oxazolone intermediate.[7][8] |
| Use of Aminium/Phosphonium Reagents (HATU, PyBOP) | High | These reagents are designed for rapid coupling, which outcompetes the rate of racemization. HATU is particularly robust.[6][11] |
| Lowering Reaction Temperature (e.g., to 0°C) | Moderate to High | Reduces the rate of both the desired coupling reaction and the undesired racemization side reaction.[6][8] |
| Use of Weaker Bases (NMM, Collidine) | Moderate to High | Minimizes the risk of direct alpha-proton abstraction, a key step in racemization pathways.[13] |
| Use of Less Polar Solvents | Moderate | Can reduce racemization, but solvent choice is often constrained by reagent solubility and proper resin swelling.[8] |
| Minimizing Pre-activation Time | High | Adopting an in situ activation protocol is one of the most effective ways to prevent the activated amino acid from having time to racemize.[6] |
Visualizations
Mechanism of Racemization
Caption: The primary pathway for racemization involves the formation of a planar, achiral enolate intermediate from the oxazolone.
Troubleshooting Workflow for Racemization
Caption: A logical workflow to diagnose and resolve common causes of racemization during peptide synthesis.
Experimental Protocols
Protocol: General SPPS Coupling Cycle to Minimize Racemization
This protocol describes a single coupling cycle for adding an N-Fmoc protected amino acid (e.g., Fmoc-Trp(Boc)-OH) to a resin-bound amine (e.g., H-Phe-Resin) using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-deprotected peptide-resin (1 equivalent)
-
Fmoc-protected amino acid (e.g., Fmoc-L-Trp(Boc)-OH) (3-5 equivalents)
-
Coupling Reagent (e.g., DIC) (3-5 equivalents)
-
Racemization Suppressant Additive (e.g., Oxyma Pure or HOBt) (3-5 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Washing Solvent: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the deprotection step one more time for 10-15 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling (in situ method):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and the racemization suppressant additive (3-5 eq.) in a minimal amount of DMF.
-
Add this solution to the washed, deprotected resin in the reaction vessel.
-
Add the coupling reagent (e.g., DIC, 3-5 eq.) to the resin slurry.
-
Note: The reaction should be performed at 0°C to further minimize racemization. Place the reaction vessel in an ice bath before adding the coupling reagent.
-
Agitate the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 1-2 hours, or until the reaction is complete.
-
-
Monitoring and Final Wash:
-
Perform a colorimetric test to confirm the completion of the coupling (disappearance of free amine).
-
Once complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Signal in Trp-Phe NMR
Welcome to the technical support center for troubleshooting poor signal intensity in Tryptophan-Phenylalanine (Trp-Phe) Nuclear Magnetic Resonance (NMR) experiments. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their NMR analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a poor or weak signal in this compound NMR experiments?
A low signal-to-noise ratio in this compound NMR can stem from several factors, primarily related to sample preparation and the inherent properties of the dipeptide. The most frequent causes include insufficient sample concentration, aggregation of the this compound sample, and suboptimal instrument parameters.[1][2] The aromatic nature of both tryptophan and phenylalanine can lead to intermolecular interactions, promoting aggregation even at moderate concentrations, which in turn can cause significant line broadening and signal loss.[3][4]
Q2: How does sample concentration specifically affect the signal from this compound samples?
Signal intensity is directly proportional to the number of nuclei within the detection volume of the NMR coil.[2] For this compound samples, a sufficiently high concentration is necessary to obtain a detectable signal, especially for less sensitive nuclei like ¹³C. However, due to the propensity of aromatic residues to aggregate, higher concentrations can also lead to broader peaks and a decrease in signal height.[3][4] Finding the optimal concentration is therefore a critical step.
Q3: Can the choice of solvent impact the signal intensity of my this compound sample?
Absolutely. The solvent plays a crucial role in both solubilizing the sample and influencing its conformational state. For peptides like this compound, deuterated solvents such as DMSO-d₆ are often preferred because they can help in observing amide protons that might otherwise exchange with protic solvents like D₂O.[1] A solvent that does not fully dissolve the sample will lead to a heterogeneous mixture and consequently, a poor signal.[5] Furthermore, a highly viscous solution can result in broader lines, reducing the apparent signal intensity.[5]
Q4: My this compound sample appears to be fully dissolved, but the signal is still weak. What could be the issue?
Even in a visually clear solution, this compound dipeptides can form soluble aggregates or oligomers.[3][6] This aggregation leads to a larger molecular size, which results in faster relaxation and broader NMR signals, often to the point of being indistinguishable from the baseline noise.[3][7] Dynamic processes, such as conformational exchange on the µs-ms timescale, can also contribute to line broadening.[4]
Q5: How can I determine if aggregation is the cause of my poor signal?
Several NMR-based methods can help identify aggregation. One common indicator is extremely broad spectral lines.[4] Additionally, Diffusion Ordered Spectroscopy (DOSY) can be used to measure the translational diffusion of your molecule, which is related to its size.[6] A slower diffusion coefficient than expected for a monomeric dipeptide would suggest aggregation.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor signal intensity in your this compound NMR experiments.
Guide 1: Initial Checks and Sample Preparation
If you are observing weak or no signals, begin with these fundamental checks.
| Question | Possible Cause | Recommended Action |
| Is the sample concentration sufficient? | The sample is too dilute. | Increase the analyte concentration. For a standard 5 mm NMR tube, a starting concentration of 5-10 mg in 0.5-0.6 mL of solvent is recommended for ¹H NMR.[1] For ¹³C NMR, a higher concentration may be necessary. |
| Is the sample properly prepared? | The presence of solid particles can degrade the magnetic field homogeneity, leading to broad lines and poor signal.[5][8] | Ensure the sample is fully dissolved in a separate vial before transferring to the NMR tube.[9] Filter the sample through a pipette with a cotton or glass wool plug to remove any suspended solids.[5][8] Use clean, high-quality NMR tubes.[9] |
| Is the correct sample volume being used? | Insufficient sample volume can lead to poor shimming, resulting in distorted and broad peaks.[10] | Ensure the sample height is at least 4-5 cm from the bottom of the NMR tube, which typically corresponds to 0.5-0.6 mL for a standard 5 mm tube.[1][9] |
| Is the sample prone to aggregation? | Aromatic residues like Trp and Phe can cause aggregation, leading to signal broadening.[3][4] | Consider optimizing the solvent, pH, or temperature to minimize aggregation. In some cases, adding a small amount of an organic co-solvent or using a denaturant can help. |
Guide 2: Instrument and Acquisition Parameters
Fine-tuning the experimental parameters is critical for maximizing signal intensity.
| Parameter | Potential Issue | Recommended Optimization |
| Number of Scans (NS) | Insufficient signal averaging. | The signal-to-noise ratio improves with the square root of the number of scans.[11] For weak samples, increase the number of scans significantly. For ¹³C experiments, this may range from 1024 to 4096 scans or more.[1] |
| Relaxation Delay (D1) | Incomplete relaxation of nuclei between scans leads to signal saturation and reduced intensity. | For ¹³C NMR, the relaxation delay should be at least 1-2 times the longest T₁ relaxation time. A typical starting point is 2-5 seconds.[1] |
| Shimming | Poor magnetic field homogeneity. | Inhomogeneous magnetic fields lead to broad and distorted peaks.[10][12] Ensure the instrument is properly shimmed before data acquisition. |
| Receiver Gain (RG) | Incorrect receiver gain setting. | An improperly set receiver gain can lead to a poor signal or ADC overflow errors.[10] Use the instrument's automatic gain adjustment or set it manually to an appropriate level. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound NMR
-
Weighing the Sample: Accurately weigh 5-10 mg of the high-purity (>95%) this compound dipeptide into a clean, dry glass vial.[1]
-
Solvent Addition: Add 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[1]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.
-
Filtering: Place a small, tight plug of cotton or glass wool into a Pasteur pipette.[5][8]
-
Transfer to NMR Tube: Filter the solution through the plug directly into a clean, high-quality 5 mm NMR tube.[5][9]
-
Capping: Cap the NMR tube securely. If necessary, wrap the cap with parafilm to prevent solvent evaporation.
Protocol 2: Basic 1D ¹H NMR Acquisition
-
Insert Sample: Insert the prepared NMR tube into the spectrometer.
-
Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[10]
-
Set Parameters:
-
Pulse Program: A standard single-pulse program is sufficient.
-
Spectral Width: Set a spectral width of 12-16 ppm to cover all expected proton signals.[1]
-
Number of Scans (NS): Start with 16-32 scans.[1] Increase as needed for better signal-to-noise.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.[1]
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting poor signal in this compound NMR experiments.
Caption: A step-by-step workflow for troubleshooting poor this compound NMR signal.
Caption: Key factors influencing the signal-to-noise ratio in this compound NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of interaction partners using protein aggregation and NMR spectroscopy | PLOS One [journals.plos.org]
- 4. Insights into Protein Aggregation by NMR Characterization of Insoluble SH3 Mutants Solubilized in Salt-Free Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Kinetic analysis of protein aggregation monitored by real-time 2D solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 10. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Synthesis of Boc-Trp-Phe-OMe
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of Nα-(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Boc-Trp-Phe-OMe, offering potential causes and solutions.
Issue 1: Low Yield of the Final Product
-
Potential Cause 1: Inefficient peptide coupling.
-
Solution: Ensure that the coupling reagents are fresh and used in the correct stoichiometry. For carbodiimide-mediated coupling (e.g., using DCC or DIC), the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) can improve efficiency and reduce side reactions.[1] Consider alternative coupling agents if yields remain low.
-
-
Potential Cause 2: Incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If the reaction stalls, extending the reaction time or slightly increasing the temperature (while monitoring for side reactions) may be beneficial. For instance, in a conventional synthesis, the reaction is often stirred overnight to ensure completion.[1]
-
-
Potential Cause 3: Product loss during work-up and purification.
-
Solution: During the aqueous work-up, ensure the pH is carefully controlled during the acid and base washes to prevent hydrolysis of the ester or cleavage of the Boc group.[1] Inefficient extraction can also lead to product loss. Ensure thorough extraction with an appropriate organic solvent. During column chromatography, select a suitable solvent system to achieve good separation and minimize product loss on the column.[1]
-
Issue 2: Presence of Impurities in the Final Product
-
Potential Cause 1: Unreacted starting materials.
-
Solution: This often points to an incomplete reaction (see Issue 1, Potential Cause 2). Ensure the reaction goes to completion. During purification by column chromatography, careful selection of the eluent should allow for the separation of the product from unreacted Boc-L-tryptophan and L-phenylalanine methyl ester.[1]
-
-
Potential Cause 2: Byproducts from the coupling reagent.
-
Solution: If using dicyclohexylcarbodiimide (B1669883) (DCC), the byproduct dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration.[1] If DCU remains in the crude product, it can sometimes be removed by trituration or careful column chromatography. Using a more soluble carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) can simplify purification as the corresponding urea (B33335) is more soluble.
-
-
Potential Cause 3: Side reactions involving the tryptophan indole (B1671886) ring.
-
Solution: The indole ring of tryptophan can be susceptible to oxidation or modification under certain conditions. While not explicitly detailed as a common side reaction in the provided context for this specific dipeptide, it is a known issue in peptide synthesis.[2][3] Using scavengers during cleavage (if applicable in subsequent steps) or ensuring the reaction is performed under an inert atmosphere can mitigate this. For this synthesis, careful control of reaction conditions is key.
-
Issue 3: Difficulty in Purifying the Crude Product
-
Potential Cause 1: Co-elution of impurities during column chromatography.
-
Solution: Optimize the solvent system for silica (B1680970) gel column chromatography. A gradient elution, for example with ethyl acetate (B1210297) in hexane (B92381), is often effective.[1] If baseline separation is not achieved, consider using a different stationary phase or a different purification technique like preparative HPLC.
-
-
Potential Cause 2: Oily product that is difficult to handle.
-
Solution: Ensure all solvents, especially water and tert-butyl alcohol (a byproduct of the Boc group), are thoroughly removed under high vacuum.[4] If the product remains an oil, trituration with a non-polar solvent like hexane or pentane (B18724) can sometimes induce crystallization or precipitation of a solid.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended coupling reagents for the synthesis of Boc-Trp-Phe-OMe?
A1: A common and effective method is carbodiimide-mediated coupling. Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are frequently used.[1] Another reported method utilizes the N-hydroxysuccinimide ester of Boc-L-tryptophan (Boc-L-Trp-OSu).[5][6]
Q2: What is a typical yield for this synthesis?
A2: Yields can vary depending on the method and scale. A reported synthesis using Boc-(L)-Trp-OSu in an extruder achieved a 61% yield after purification.[5] Microwave-assisted synthesis methods for similar dipeptides report high yields, though a specific percentage for Boc-Trp-Phe-OMe is not provided.[7]
Q3: Are there alternative, faster methods for this synthesis?
A3: Yes, microwave-assisted synthesis can significantly reduce reaction times compared to conventional methods.[7] For example, a microwave-assisted solution-phase synthesis of a similar dipeptide was completed in 15-40 minutes.[7] An extruder-based method also demonstrated a rapid reaction time of 10 minutes.[5]
Q4: How should the L-phenylalanine methyl ester be prepared for the coupling reaction?
A4: L-phenylalanine methyl ester is typically available as a hydrochloride salt. To use it in the coupling reaction, it must be converted to the free base. This is usually achieved by treating the hydrochloride salt with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for Boc-Trp-Phe-OMe
| Parameter | Conventional Solution-Phase[1] | Extruder Method[5] | Microwave-Assisted Solution-Phase (Representative)[7] |
| Reaction Time | Overnight | 10 minutes | 15 - 40 minutes |
| Reported Yield | Not specified | 61% | High (varies by peptide) |
| Temperature | 0 °C to Room Temperature | 40 °C | 40 °C - 60 °C |
| Key Reagents | Boc-Trp-OH, H-Phe-OMe·HCl, DCC, HOBt, DIPEA | Boc-(L)-Trp-OSu, HCl·H-(L)-Phe-OMe, NaHCO₃ | Boc-AA-OH, H-AA-OMe·HCl, Coupling Agent (e.g., DIC/HONB), Base |
Experimental Protocols
Protocol 1: Conventional Solution-Phase Synthesis [1]
-
Preparation of L-phenylalanine methyl ester (free base):
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature.
-
The resulting solution containing the free base is used directly in the next step.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the solution of L-phenylalanine methyl ester from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield Boc-Trp-Phe-OMe as a white solid.
-
Visualizations
Caption: Workflow for the conventional solution-phase synthesis of Boc-Trp-Phe-OMe.
Caption: Troubleshooting decision tree for low yield in Boc-Trp-Phe-OMe synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BOC-TRP-PHE-OME synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Trp-Phe Bioavailability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing strategies to improve the oral bioavailability of the dipeptide Tryptophan-Phenylalanine (Trp-Phe).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
The oral delivery of this compound is primarily hindered by two major physiological barriers:
-
Enzymatic Degradation: In the gastrointestinal (GI) tract, this compound is susceptible to degradation by various proteases. Pepsin in the stomach and enzymes like trypsin and chymotrypsin (B1334515) in the small intestine can cleave the peptide bond between Tryptophan and Phenylalanine, as they preferentially act on peptide bonds involving aromatic amino acids.[1][2][3]
-
Poor Membrane Permeability: The intestinal epithelium forms a significant barrier to the absorption of peptides. Due to its size and physicochemical properties, this compound has limited ability to passively diffuse across the lipid membranes of intestinal cells (transcellular route). The tight junctions between epithelial cells also restrict its passage (paracellular route).
Q2: My this compound dipeptide shows high degradation in simulated gastric fluid. What strategies can I employ to protect it?
Protecting this compound from the harsh acidic and enzymatic environment of the stomach is crucial for improving its oral bioavailability. Here are some strategies to consider:
-
Enteric Coatings: Formulating this compound in capsules or tablets with an enteric coating can protect it from the low pH and pepsin in the stomach. These coatings are designed to dissolve only at the higher pH of the small intestine, releasing the dipeptide at its primary site of absorption.
-
Enzyme Inhibitors: Co-administration of protease inhibitors can locally reduce the activity of pepsin. However, the potential for systemic side effects and disruption of normal protein digestion needs to be carefully evaluated.
-
Encapsulation in Nanocarriers: Encapsulating this compound within nanoparticles, such as those made from chitosan (B1678972) or lipids, can provide a physical barrier against enzymatic degradation.[4][5][6][7][8] These carriers can be designed to release the dipeptide in a controlled manner in the small intestine.
Q3: The Caco-2 permeability of my this compound formulation is low. How can I enhance its transport across the intestinal epithelium?
Improving the permeation of this compound across the intestinal barrier is a key step towards enhancing its bioavailability. Consider the following approaches:
-
Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium. These can work by opening the tight junctions between cells or by fluidizing the cell membrane to facilitate transcellular transport.
-
Nanoparticle-Mediated Transport: Nanocarriers can facilitate the transport of this compound across the intestinal epithelium. For instance, chitosan nanoparticles, due to their positive charge, can interact with the negatively charged mucus layer, increasing the residence time of the formulation at the absorption site and promoting uptake.[4][5][6][7] Lipid-based nanocarriers can enhance absorption by utilizing lipid uptake pathways.[9][10][11][12][13]
-
Chemical Modification: While potentially altering the bioactivity of the native dipeptide, chemical modifications can be explored. For example, conjugation with lipids (lipidization) or sugars (glycosylation) can increase the lipophilicity or interaction with specific transporters, thereby enhancing absorption.
Q4: I am observing high variability in the plasma concentration of this compound in my animal studies. What could be the contributing factors?
High inter-individual variability in pharmacokinetic studies is a common challenge. Several factors could contribute to this:
-
Inconsistent Dosing: Ensure accurate and consistent oral gavage technique. The volume and concentration of the administered dose should be precise for each animal.[14][15][16][17][18]
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of peptides. It is crucial to standardize the fasting period for all animals before dosing.
-
Gastrointestinal Transit Time: Variations in the rate at which the formulation moves through the GI tract can lead to differences in the extent of absorption.
-
Metabolism: Individual differences in the activity of metabolic enzymes in the gut and liver can contribute to variability in plasma concentrations.
Troubleshooting Guides
Problem: Low Yield of this compound Encapsulation in Nanoparticles
| Possible Cause | Troubleshooting Steps |
| Poor affinity of this compound for the nanoparticle core material. | 1. Modify the nanoparticle composition: If using lipid-based nanoparticles, select lipids with higher affinity for the aromatic side chains of Trp and Phe. 2. Alter the pH during encapsulation: The charge of this compound and the nanoparticle polymer can be influenced by pH. Optimize the pH to enhance electrostatic interactions. |
| Suboptimal encapsulation method. | 1. Vary the sonication/homogenization parameters: Adjust the power, time, and temperature to optimize particle size and encapsulation efficiency. 2. Explore different encapsulation techniques: Compare methods like solvent evaporation, nanoprecipitation, and ionic gelation to find the most suitable one for your formulation. |
| Leakage of this compound during nanoparticle purification. | 1. Optimize the purification method: If using centrifugation, adjust the speed and duration to minimize stress on the nanoparticles. 2. Consider alternative purification methods: Techniques like dialysis or tangential flow filtration might be gentler and reduce leakage. |
Problem: Inconsistent Results in Caco-2 Permeability Assay
| Possible Cause | Troubleshooting Steps |
| Compromised integrity of the Caco-2 cell monolayer. | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the formation of tight junctions and monolayer integrity before and during the experiment. 2. Perform Lucifer Yellow permeability assay: Use this fluorescent marker to confirm that the paracellular pathway is appropriately restricted. |
| Cytotoxicity of the formulation. | 1. Assess cell viability: Perform an MTT or LDH assay to ensure that the this compound formulation or the excipients used are not toxic to the Caco-2 cells at the tested concentrations. |
| Efflux by P-glycoprotein (P-gp) transporters. | 1. Conduct bidirectional permeability studies: Measure the transport of this compound from the apical to the basolateral side (A-to-B) and from the basolateral to the apical side (B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests active efflux. 2. Use P-gp inhibitors: Co-incubate with a known P-gp inhibitor like verapamil (B1683045) to see if the A-to-B permeability increases. |
Quantitative Data Summary
The following table summarizes quantitative data on the bioavailability enhancement of dipeptides using various strategies. While specific data for this compound is limited, results from dipeptides with similar characteristics provide valuable insights.
| Dipeptide | Enhancement Strategy | Formulation/Modification | Fold Increase in Bioavailability (Compared to free peptide) | Species | Reference |
| L-Glu-L-Trp | Chemical Modification | C-terminal conjugation with 2-amino-dodecanoic acid | Not explicitly quantified, but showed significantly increased permeability in Caco-2 cells. | In vitro | [19] |
| Exendin-4 (peptide) | Nanoparticle Encapsulation | Chitosan nanoparticles | 2.0 - 2.78-fold increase in absorption in rat intestinal segments. | Rat | [8] |
| Insulin (protein) | Nanoparticle Encapsulation | Chitosan nanoparticles | Significant hypoglycemic effect observed after oral administration. | Animal models | [5] |
| Leuprolide (peptide) | Nanoparticle Encapsulation | Nanostructured Lipid Carriers (NLCs) | Protected from tryptic degradation, but no significant permeability improvement in Caco-2. | In vitro | [9][12][13] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Degradation of this compound in Simulated Gastric Fluid (SGF)
Objective: To assess the stability of this compound in a simulated stomach environment.
Materials:
-
This compound dipeptide
-
Pepsin (from porcine gastric mucosa)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Deionized water
-
pH meter
-
Incubator/shaking water bath (37°C)
-
HPLC system for quantification
Procedure:
-
Prepare Simulated Gastric Fluid (SGF): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 1 L of deionized water. Adjust the pH to 1.2 with HCl.
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a buffer compatible with your analytical method).
-
Initiate Digestion: Add a known concentration of the this compound solution to the pre-warmed SGF (37°C) to start the reaction. The final peptide concentration should be suitable for your analytical method.
-
Incubation: Incubate the mixture at 37°C with gentle agitation.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., a strong base to raise the pH above 7.0 or a protease inhibitor).
-
Sample Analysis: Analyze the samples using a validated HPLC method to quantify the amount of intact this compound remaining at each time point.
-
Data Analysis: Plot the percentage of intact this compound remaining versus time to determine the degradation rate.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats (Oral Gavage)
Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of this compound after oral administration in rats.
Materials:
-
This compound dipeptide formulation
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the housing conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the this compound formulation at the desired concentration in a suitable vehicle.
-
Oral Administration: Administer a single oral dose of the this compound formulation to each rat via oral gavage. The dosing volume should be appropriate for the animal's body weight (typically 5-10 mL/kg).[14][15][16][17][18]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (if an intravenous dose group is included).
Visualizations
Signaling Pathway: PEPT1-Mediated Dipeptide Transport
Caption: PEPT1-mediated transport of this compound across the intestinal epithelium.
Experimental Workflow: Enhancing this compound Bioavailability
Caption: Experimental workflow for developing and evaluating formulations to enhance this compound bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Analyzing pepsin degradation assay conditions used for allergenicity assessments to ensure that pepsin susceptible and pepsin resistant dietary proteins are distinguishable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic degradation of protein mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitosan nanoparticles for oral drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. ocl-journal.org [ocl-journal.org]
- 10. researchgate.net [researchgate.net]
- 11. Current approaches in lipid-based nanocarriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Lipid-based nanocarriers for oral delivery of peptides | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 14. benchchem.com [benchchem.com]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Trp-Phe Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the crystallization of the Tryptophan-Phenylalanine (Trp-Phe) dipeptide.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dipeptide difficult to dissolve in aqueous buffers?
A1: The low solubility of this compound in aqueous solutions is expected due to the presence of the large and hydrophobic tryptophan and phenylalanine residues.[1] While dipeptides are generally more soluble than larger peptides, the aromatic nature of both constituent amino acids significantly reduces its affinity for water.
Q2: What is the recommended starting solvent for dissolving this compound?
A2: It is advisable to first attempt dissolution in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[1] This stock can then be diluted into your desired aqueous buffer.
Q3: My this compound solution is clear at first but then forms a precipitate. What is happening?
A3: This phenomenon, known as "crashing out," often occurs when a peptide's concentration exceeds its solubility limit in a particular solvent or buffer. This can be triggered by changes in temperature, pH, or solvent composition. It can also indicate that the protein is unstable and prone to aggregation.[2]
Q4: How can I prevent my this compound from precipitating out of solution?
A4: To maintain solubility, you can try several strategies:
-
Adjust the pH: Modifying the pH of the buffer away from the isoelectric point of this compound can increase its net charge and improve solubility.[1]
-
Use co-solvents: A higher percentage of an organic solvent like DMSO in the final solution can help maintain solubility. However, be mindful of the compatibility of organic solvents with your downstream applications.[1]
-
Gentle warming: Gently warming the solution might increase the solubility of the dipeptide.[1]
-
Sonication: Brief sonication can help break up aggregates and promote dissolution.[1]
Q5: I am observing different crystal shapes (morphologies) in my experiments. Why is this and how can I control it?
A5: The formation of different crystal morphologies is a result of polymorphism, where a compound can crystallize into more than one crystal structure.[3] Factors influencing morphology include temperature, supersaturation, solvent, and the presence of impurities.[4] Controlling the cooling rate during crystallization is a common method to influence crystal shape.[5] Slower cooling rates generally lead to larger and higher-quality crystals.
Q6: What are the key factors affecting the success of this compound crystallization?
A6: The success of peptide crystallization is highly dependent on several factors, including the purity of the peptide, peptide concentration, the choice of solvent and precipitant, temperature, and the rate of evaporation.[6]
Troubleshooting Guides
Problem 1: No Crystals Formed
If you are observing clear drops in your crystallization experiments, it generally signifies that the this compound concentration is too low.[2]
| Potential Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Increase the starting concentration of the this compound solution. The optimal concentration is protein-specific and must be determined empirically.[2] |
| Incorrect Supersaturation Level | Screen a wider range of precipitant concentrations to achieve the optimal supersaturation for nucleation. |
| Inappropriate pH | Perform a pH screening experiment, as the solubility of peptides is highly pH-dependent. Adjusting the pH away from the isoelectric point can be beneficial.[1] |
| Temperature Fluctuations | Ensure a stable incubation temperature. Consider screening a range of temperatures (e.g., 4°C to 37°C) to find the optimal condition.[7] |
Problem 2: Amorphous Precipitate Forms
The appearance of a brown or non-crystalline precipitate often indicates that the this compound concentration is too high or the peptide is unstable and aggregating.[2]
| Potential Cause | Recommended Solution |
| Peptide Concentration Too High | Decrease the starting concentration of the this compound solution.[2] |
| Peptide Instability/Aggregation | Ensure the purity of your this compound sample is >95%.[7] Impurities can disrupt crystal lattice formation.[7] Consider adding stabilizing agents or osmolytes (e.g., glucose or sucrose) to the buffer.[2] |
| Rapid Precipitation | Slow down the rate of equilibration in vapor diffusion experiments by using a lower precipitant concentration in the reservoir or by adding a layer of oil over the reservoir.[8] |
Problem 3: Poor Crystal Quality (e.g., small needles, plates, twinned crystals)
The formation of many small crystals, twinned crystals, or thin plates suggests issues with nucleation and crystal growth.[2][8]
| Potential Cause | Recommended Solution |
| High Nucleation Rate | Reduce the this compound or precipitant concentration to decrease the number of nucleation sites.[8] |
| Lattice Strain from Impurities | Filter your this compound solution and all other solutions through a 0.22 micron filter to remove impurities.[8] If issues persist, further purify the peptide.[8] |
| Anisotropic Growth (Plates) | To obtain thicker crystals, consider using an additive screen. Seeding can also help to grow single, well-formed crystals.[8] |
Experimental Protocols
Vapor Diffusion Crystallization (Hanging Drop Method)
Vapor diffusion is a common technique for screening crystallization conditions.[5] It involves the slow evaporation of solvent from a droplet containing the peptide and precipitant, leading to a gradual increase in supersaturation.[5]
Materials:
-
High-purity (>95%) this compound
-
Ultrapure water or appropriate buffer
-
Crystallization screening kit (containing various precipitants, salts, and buffers)
-
24-well crystallization plate
-
Siliconized glass cover slips
-
High-vacuum grease
-
Micropipettes and tips
Procedure:
-
Prepare this compound Solution: Dissolve the this compound in your chosen solvent (e.g., ultrapure water with a small percentage of DMSO) to create a stock solution (e.g., 10 mg/mL).[9]
-
Prepare Reservoir: Pipette 500 µL of the reservoir solution from the crystallization screen into a well of the 24-well plate.
-
Prepare the Drop: On a siliconized cover slip, pipette 1 µL of the this compound solution and 1 µL of the reservoir solution.
-
Seal the Well: Carefully invert the cover slip and place it over the well, ensuring a tight seal with the vacuum grease.
-
Incubate: Store the plate in a stable, vibration-free environment at a constant temperature.
-
Monitor: Regularly observe the drops under a microscope for crystal growth over several days to weeks.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Trp-Phe and Trp-Tyr Dipeptides
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of Tryptophan-Phenylalanine (Trp-Phe) and Tryptophan-Tyrosine (Trp-Tyr) dipeptides. This document provides a summary of quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
This guide delves into the comparative biological activities of two closely related dipeptides, Tryptophan-Phenylalanine (this compound) and Tryptophan-Tyrosine (Trp-Tyr). Both peptides, composed of aromatic amino acids, have garnered interest within the scientific community for their potential therapeutic applications. This document aims to provide a clear and objective comparison of their performance in various biological assays, supported by experimental data.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound and Trp-Tyr. Direct comparative studies are limited; therefore, data from individual studies are presented to facilitate a comparative assessment.
| Biological Activity | Dipeptide | Assay | Result | Reference |
| Memory Enhancement | Trp-Tyr | Y-Maze Test | Improved spontaneous alternation in scopolamine-induced amnesic mice. | [1] |
| This compound | Y-Maze Test | Improved spontaneous alternation in scopolamine-induced amnesic mice. | [1] | |
| Antioxidant Activity | This compound | ORAC | ~2.6 Trolox Equivalents | [2] |
| Trp-Tyr | ORAC | Synergistic effect observed (calculated additive AOC: 3.6 µmol TE/µmol vs. observed: 5.1 µmol TE/µmol) | [3] | |
| Enzyme Inhibition | This compound | DPP-IV Inhibition | Not explicitly reported, but Trp-containing dipeptides show inhibitory activity. | [4] |
| Trp-Tyr | DPP-IV Inhibition | Not explicitly reported, but Trp-containing dipeptides show inhibitory activity. | [4] | |
| Anticancer Activity | This compound | Not Available | No direct studies found comparing this compound on specific cancer cell lines. | |
| Trp-Tyr | Not Available | No direct studies found comparing Trp-Tyr on specific cancer cell lines. |
Note: The available data for a direct comparison is limited. Further head-to-head studies are required for a definitive comparative analysis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Y-Maze Test for Memory Enhancement
Objective: To assess spatial working memory in mice.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) positioned at a 120° angle from each other.
-
Animals: Mice are individually placed at the center of the Y-maze.
-
Procedure: Each mouse is allowed to freely explore the maze for a set period (e.g., 8 minutes). The sequence of arm entries is recorded visually or using an automated tracking system.
-
Data Analysis: A spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets. The percentage of alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100. An increase in the percentage of alternation is indicative of improved spatial working memory.[1]
Oxygen Radical Absorbance Capacity (ORAC) Assay
Objective: To measure the antioxidant capacity of the dipeptides against peroxyl radicals.
Protocol:
-
Reagents: Fluorescein (B123965) (probe), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride; a peroxyl radical generator), Trolox (a vitamin E analog used as a standard), and the dipeptide samples (this compound or Trp-Tyr).
-
Procedure:
-
A mixture of fluorescein and the dipeptide sample (or Trolox standard) is prepared in a multi-well plate.
-
The plate is pre-incubated at 37°C.
-
The reaction is initiated by adding AAPH to all wells.
-
The fluorescence decay of fluorescein is monitored kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as Trolox Equivalents (TE).[2][5]
Cell Viability (MTT) Assay for Anticancer Activity
Objective: To assess the cytotoxic effects of the dipeptides on cancer cell lines (e.g., HeLa, MCF-7).
Protocol:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound or Trp-Tyr for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration of the dipeptide that inhibits 50% of cell growth) is then calculated.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
Objective: To determine the inhibitory effect of the dipeptides on the activity of the DPP-IV enzyme.
Protocol:
-
Reagents: DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the dipeptide inhibitors (this compound or Trp-Tyr).
-
Procedure:
-
The DPP-IV enzyme is pre-incubated with various concentrations of the dipeptide inhibitors in a 96-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence generated from the cleavage of the substrate is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, representing the concentration of the dipeptide required to inhibit 50% of the DPP-IV activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows are provided below to facilitate a better understanding of the underlying mechanisms and experimental designs.
References
- 1. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays [jstage.jst.go.jp]
The Potential of Trp-Phe as an ACE Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of ACE Inhibitor Potency
The inhibitory potency of ACE inhibitors is commonly evaluated by their half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency. The following table summarizes the IC50 values for various dipeptides containing Tryptophan (Trp) or Phenylalanine (Phe), as well as the well-established synthetic ACE inhibitor, captopril (B1668294), to provide a comparative context for the potential efficacy of Trp-Phe. The presence of aromatic residues like Trp and Phe at the C-terminus of peptides is known to significantly influence their binding affinity to ACE.[2]
| Inhibitor | Sequence | IC50 Value (µM) | Notes |
| Val-Trp | VW | 0.58 | |
| Ile-Trp | IW | 0.50 | |
| Leu-Trp | LW | 1.11 | |
| Trp-Val | WV | 307.61 | |
| This compound | WF | Not Experimentally Determined | Identified as an antihypertensive peptide with ACE inhibitory activity. [1] |
| Captopril | - | 0.00179 - 0.0151 | A potent, commercially available ACE inhibitor drug.[3] |
Table 1: Comparative IC50 values for various ACE inhibitory peptides and Captopril. The data for Val-Trp, Ile-Trp, Leu-Trp, and Trp-Val are from a study on ACE-inhibitory peptides from Chlorella sorokiniana protein hydrolysates.[4]
The Renin-Angiotensin System (RAS) and ACE Inhibition
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) plays a central role in this system by converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II. ACE inhibitors, such as this compound, exert their antihypertensive effects by blocking this conversion, leading to vasodilation and a reduction in blood pressure.
Experimental Protocols
The validation of a compound's ACE inhibitory activity is typically performed using an in vitro assay. The following is a detailed methodology for a common spectrophotometric assay using hippuryl-L-histidyl-L-leucine (HHL) as a substrate.
In Vitro ACE Inhibition Assay Protocol
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound (or other test inhibitors)
-
Captopril (as a positive control)
-
Sodium borate (B1201080) buffer (0.05 M, pH 8.3, containing 0.3 M NaCl)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Microplate reader or spectrophotometer
2. Preparation of Solutions:
-
ACE solution: Dissolve ACE in sodium borate buffer to a final concentration of 2 mU/mL.
-
HHL solution: Dissolve HHL in sodium borate buffer to a final concentration of 5 mM.
-
Inhibitor solutions: Prepare a stock solution of this compound and captopril in deionized water. Create a series of dilutions to determine the IC50 value.
3. Assay Procedure:
-
In a microcentrifuge tube, add 50 µL of the inhibitor solution (or deionized water for the control).
-
Add 50 µL of the ACE solution to each tube.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of the HHL solution to each tube.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge the samples and carefully transfer 1 mL of the ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the dried HA in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
4. Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula:
ACE Inhibition (%) = [(A_control - A_inhibitor) / A_control] x 100
Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_inhibitor is the absorbance in the presence of the inhibitor.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The dipeptide this compound holds significant promise as a natural ACE inhibitor. The structural characteristics of containing both Tryptophan and Phenylalanine align with the known features of potent ACE inhibitory peptides. While direct quantitative data for this compound is a subject for further investigation, the comparative data of structurally similar peptides and the established protocols for its validation provide a strong foundation for future research and development in this area. The provided experimental workflow and understanding of the Renin-Angiotensin System offer a clear pathway for researchers to quantitatively assess the ACE inhibitory potential of this compound and other novel peptide-based inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of the Interaction Between Angiotensin-Converting Enzyme (ACE) and ACE-Inhibitory Tripeptide from Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Trp-Phe and its Analogs as Cholecystokinin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the dipeptide Tryptophan-Phenylalanine (Trp-Phe) and its analogs, focusing on their binding affinity for cholecystokinin (B1591339) (CCK) receptors. The information presented herein is supported by experimental data to aid in the understanding of structure-activity relationships and to guide further research and development of novel therapeutic agents targeting the CCK receptor system.
Introduction
The dipeptide this compound is a core structural motif found in the C-terminal region of cholecystokinin (CCK), a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, appetite regulation, and anxiety. The interaction of CCK with its receptors, primarily CCK1R and CCK2R (also known as CCKA and CCKB), has been a subject of intense research for the development of drugs targeting gastrointestinal and central nervous system disorders. This guide focuses on the comparative analysis of this compound and its synthetic analogs to elucidate the key structural features governing their binding affinity to CCK receptors.
Comparative Analysis of Binding Affinities
The binding affinities of this compound and its analogs to central nervous system CCK receptors have been evaluated using competitive binding assays. The following table summarizes the inhibitory constants (Ki) of various analogs, providing a quantitative comparison of their ability to displace a radiolabeled ligand from the receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Structure | Ki (μM)[1] |
| Boc-Trp-Phe-NH₂ | Boc-Trp-Phe-NH₂ | 70 |
| Boc-Trp-Met-Asp-Phe-NH₂ (Boc-CCK-30-33) | Boc-Trp-Met-Asp-Phe-NH₂ | Not specified |
| Boc-Trp-Gly-Asp-Phe-NH₂ | Boc-Trp-Gly-Asp-Phe-NH₂ | 2 |
| Boc-Trp-Met-Gly-Phe-NH₂ | Boc-Trp-Met-Gly-Phe-NH₂ | >100 |
| Boc-Trp-Gly-Gly-Phe-NH₂ | Boc-Trp-Gly-Gly-Phe-NH₂ | >100 |
| Boc-Trp-NH(CH₂)₂CO-Phe-NH₂ | Boc-Trp-NH(CH₂)₂CO-Phe-NH₂ | 30 |
| Boc-Trp-NH(CH₂)₃CO-Phe-NH₂ | Boc-Trp-NH(CH₂)₃CO-Phe-NH₂ | >100 |
| Boc-Trp-NH(CH₂)₄CO-Phe-NH₂ | Boc-Trp-NH(CH₂)₄CO-Phe-NH₂ | >100 |
Note: The Ki values are for displacement of [³H]-Boc-β-alanyl-CCK-30-33 (pentagastrin) in homogenized mouse cerebral cortex.[1]
The data reveals that modifications between the Trp and Phe residues significantly impact the binding affinity. The insertion of Gly-Asp between Trp and Phe in Boc-Trp-Gly-Asp-Phe-NH₂ results in a notable increase in affinity compared to the parent dipeptide Boc-Trp-Phe-NH₂.[1] Conversely, the insertion of Met-Gly or Gly-Gly leads to a dramatic loss of affinity.[1] Replacing the peptide bond with an aminomethylene spacer of a specific length, as in Boc-Trp-NH(CH₂)₂CO-Phe-NH₂, retains a reasonable affinity, while longer spacers are detrimental.[1]
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of unlabeled ligands (like this compound analogs) to their receptors.
Competitive Radioligand Binding Assay for CCK Receptors
Objective: To determine the inhibitory constant (Ki) of this compound analogs for the CCK receptor.
Materials:
-
Receptor Source: Homogenized mouse cerebral cortex membranes.
-
Radioligand: [³H]-Boc-β-alanyl-CCK-30-33 (pentagastrin) or other suitable radiolabeled CCK receptor ligand.
-
Test Compounds: this compound and its analogs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from mouse cerebral cortex by homogenization and differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled CCK-8 (e.g., 1 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (this compound analog), and membrane suspension.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
CCK Receptor Signaling Pathway
CCK receptors are G protein-coupled receptors (GPCRs). The CCK1 receptor, for instance, primarily couples to the Gq family of G proteins.[2][3] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to various cellular responses.
References
- 1. Synthesis and binding affinities of analogues of cholecystokinin-(30-33) as probes for central nervous system cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
The Tryptophan-Phenylalanine Motif: A Key Player in Protein Stability
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of the Tryptophan-Phenylalanine (Trp-Phe) interaction's role in the structural integrity of proteins.
The stability of a protein is paramount to its function, and the intricate network of non-covalent interactions between amino acid residues is the bedrock of this stability. Among these, the interactions involving aromatic residues, particularly Tryptophan (Trp) and Phenylalanine (Phe), are of significant interest. This guide provides a comparative analysis of the this compound motif's contribution to protein stability, supported by quantitative data from experimental studies and detailed methodologies for key validation techniques.
Quantitative Comparison of Aromatic Pair Interactions
The stabilizing effect of aromatic amino acid pairs within a protein structure can be quantified by measuring the change in Gibbs free energy of unfolding (ΔΔG) upon mutation. A negative ΔΔG value indicates stabilization, while a positive value suggests destabilization. The following table summarizes experimental data comparing the energetic contributions of this compound interactions with other aromatic pairs.
| Interacting Pair | Protein Context | Change in Free Energy of Unfolding (ΔΔG, kcal/mol) | Experimental Technique(s) | Reference |
| This compound | Designed peptide β-hairpins | ~ -0.9 to -1.3 (relative to Phe-Phe and Tyr-Phe) | NMR Spectroscopy | [1] |
| Phe-Phe | Barnase | Identical contribution to Tyr-Tyr | Double-mutant cycle | [2] |
| Tyr-Tyr | Barnase | -1.3 | Double-mutant cycle | [2] |
| Trp-Trp | Tryptophan zipper (trpzip) peptides | More stable than Tyr-Phe or Trp-Val pairs | NMR Spectroscopy | [3][4] |
| Trp6 to Phe6 | Trp-cage miniprotein | +12.5 kJ/mol (~ +3.0 kcal/mol) | Not specified | [5] |
Note: The precise energetic contribution can vary depending on the specific protein context, including the surrounding microenvironment and the geometry of the interaction.
The data consistently highlights the significant stabilizing role of interactions involving Tryptophan. Notably, the this compound pairing provides a substantial stabilizing effect, outperforming Phe-Phe and Tyr-Phe interactions in a model β-hairpin system.[1] The unique electronic properties of the indole (B1671886) ring of Tryptophan, which allow for strong π-π stacking and other non-covalent interactions, are believed to be a primary reason for its potent stabilizing influence.[6][7]
Experimental Validation Workflow
The validation of the this compound motif's role in protein stability typically follows a structured experimental workflow. This involves creating specific protein variants through site-directed mutagenesis and then characterizing their stability using biophysical techniques such as Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) Spectroscopy.
References
- 1. Comparative analysis of cross strand aromatic–Phe interactions in designed peptide β-hairpins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Aromatic-aromatic interactions and protein stability. Investigation by double-mutant cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan zippers: Stable, monomeric β-hairpins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan residues: scarce in proteins but strong stabilizers of β-hairpin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Trp-cage: optimizing the stability of a globular miniprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trp-Phe and Phe-Trp Dipeptides: Physicochemical Properties and Biological Activities
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the dipeptides Tryptophan-Phenylalanine (Trp-Phe) and Phenylalanine-Tryptophan (Phe-Trp). This document summarizes key physicochemical characteristics and biological functions, supported by experimental data, to inform research and development applications.
The sequential arrangement of amino acids in a peptide can significantly influence its structure and function. This guide delves into the comparative aspects of two isomeric dipeptides, this compound and Phe-Trp, highlighting how the position of the tryptophan and phenylalanine residues impacts their chemical and biological profiles.
Physicochemical Properties: A Comparative Summary
While comprehensive, direct comparative studies on the physicochemical properties of this compound and Phe-Trp are limited, we can infer and summarize their characteristics based on available data for the individual amino acids and related peptides. Both dipeptides share the same molecular formula (C₂₀H₂₁N₃O₃) and molecular weight (351.4 g/mol ).[1][2] However, the sequence inversion is expected to introduce subtle differences in their spatial arrangement, polarity, and intermolecular interactions, which can affect properties like solubility and stability.
| Property | This compound | Phe-Trp | Key Considerations |
| Molecular Formula | C₂₀H₂₁N₃O₃ | C₂₀H₂₁N₃O₃ | Identical |
| Molecular Weight | 351.4 g/mol | 351.4 g/mol | Identical |
| LogP (calculated) | -0.8 | -0.8 | Indicates similar overall hydrophobicity.[1][2] |
| Solubility | Expected to have low aqueous solubility at its isoelectric point, with solubility increasing with changes in pH. | Also expected to have low aqueous solubility at its isoelectric point, with pH-dependent solubility. | The solubility of tryptophan itself is known to be pH-dependent, with the lowest solubility at its isoelectric point. This characteristic is likely to be reflected in its dipeptides. |
| Stability | The stability of peptides can be influenced by factors such as pH, temperature, and enzymatic degradation. The Trp residue is susceptible to oxidation.[3] | The stability profile is expected to be similar to this compound, with the C-terminal tryptophan potentially being more susceptible to certain types of chemical degradation. | The position of the amino acids can affect susceptibility to enzymatic cleavage. |
| Spectroscopic Properties | Exhibits characteristic UV absorption due to the indole (B1671886) ring of tryptophan and the benzene (B151609) ring of phenylalanine. | Also exhibits characteristic UV absorption from both aromatic residues. | The specific microenvironment of the chromophores, influenced by the adjacent amino acid, may lead to subtle shifts in absorption and fluorescence spectra. |
Biological Activities: A Tale of Two Isomers
The biological activities of peptides are intimately linked to their amino acid sequence. The positioning of tryptophan and phenylalanine in this compound and Phe-Trp can lead to differences in their interactions with biological targets and, consequently, their functional effects.
Antioxidant Activity
Both tryptophan and phenylalanine, as aromatic amino acids, can contribute to the antioxidant properties of peptides by donating protons to electron-deficient radicals.[4][5] The indole ring of tryptophan, in particular, is a potent radical scavenger. The position of the N-terminal and C-terminal amino acid can influence the overall antioxidant capacity. While direct comparative studies are scarce, peptides with N-terminal tryptophan have shown significant antioxidant activity.[4]
Enzyme Inhibition
Dipeptides containing tryptophan have been investigated for their ability to inhibit various enzymes. For instance, this compound has been identified as an antihypertensive peptide with inhibitory activity on the angiotensin-converting enzyme (ACE).[6] The sequence of amino acids is crucial for the inhibitory potency, as the interaction with the enzyme's active site is highly specific. The Phe-Trp isomer may exhibit different inhibitory profiles against ACE or other enzymes due to altered binding interactions.
Cellular Uptake
The cellular uptake of peptides is a complex process influenced by factors such as size, charge, and hydrophobicity. Studies on cell-penetrating peptides have shown that the presence and positioning of tryptophan residues are important for their internalization.[7] Replacing tryptophan with phenylalanine can significantly reduce the cellular uptake of some peptides.[7] This suggests that the this compound and Phe-Trp dipeptides may have different cell permeability characteristics, which could impact their bioavailability and intracellular activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Peptide Synthesis and Characterization
Objective: To synthesize and confirm the identity and purity of this compound and Phe-Trp dipeptides.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The dipeptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Cleavage and Deprotection: Following synthesis, the peptides are cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the purified peptides are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To compare the radical scavenging activity of this compound and Phe-Trp.
Methodology:
-
Prepare stock solutions of the dipeptides in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a 96-well plate, mix different concentrations of the peptide solutions with the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each peptide concentration and determine the IC₅₀ value (the concentration of peptide required to scavenge 50% of the DPPH radicals).
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To assess and compare the ACE inhibitory activity of this compound and Phe-Trp.
Methodology:
-
The assay is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid (HA) and histidyl-leucine.
-
Prepare solutions of ACE, HHL, and the dipeptides in a suitable buffer.
-
Pre-incubate the ACE solution with different concentrations of the dipeptides.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., HCl).
-
Extract the produced hippuric acid with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.
-
Quantify the amount of hippuric acid by measuring the absorbance at a specific wavelength (e.g., 228 nm).
-
Calculate the percentage of ACE inhibition for each peptide concentration and determine the IC₅₀ value.
Cellular Uptake Study
Objective: To compare the cellular internalization of this compound and Phe-Trp.
Methodology:
-
Label the dipeptides with a fluorescent tag (e.g., fluorescein (B123965) isothiocyanate, FITC).
-
Culture a suitable cell line (e.g., Caco-2 for intestinal absorption studies) in a multi-well plate.
-
Treat the cells with different concentrations of the fluorescently labeled dipeptides for various time points.
-
After incubation, wash the cells thoroughly to remove any non-internalized peptides.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Alternatively, visualize the cellular uptake using fluorescence microscopy.
-
Quantify the cellular uptake based on the fluorescence intensity.
Visualizing Comparative Analysis
To better illustrate the comparative aspects discussed, the following diagrams have been generated.
References
- 1. Phenylalanyltryptophan | C20H21N3O3 | CID 134906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C20H21N3O3 | CID 4427709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances on the Antioxidant Peptides from Nuts: A Narrow Review | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 7. The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Trp-Phe as a Ligand: A Comparative Guide
The dipeptide Tryptophan-Phenylalanine (Trp-Phe) is a subject of increasing interest in molecular pharmacology due to the established roles of its constituent amino acids, L-Tryptophan (Trp) and L-Phenylalanine (Phe), as endogenous ligands for the G protein-coupled receptor 139 (GPR139).[1][2][3] This guide provides a comparative analysis of this compound's potential as a specific ligand, drawing on available experimental data for its constituent amino acids and other known ligands of GPR139.
Quantitative Ligand-Receptor Binding Data
| Ligand | Ligand Type | Receptor | Assay Type | Affinity/Potency (Value) |
| This compound | Endogenous Dipeptide (putative) | GPR139 | - | Not Determined |
| L-Tryptophan (L-Trp) | Endogenous Agonist | GPR139 | Calcium Mobilization | EC50: 49 µM - 220 µM[2] |
| L-Phenylalanine (L-Phe) | Endogenous Agonist | GPR139 | Calcium Mobilization | EC50: 60 µM - 320 µM[2] |
| JNJ-63533054 | Synthetic Agonist | GPR139 | Calcium Mobilization | EC50: 16 nM[4][5][6] |
| JNJ-63533054 | Synthetic Agonist | GPR139 | Radioligand Binding | Kd: 10 nM[5][7] |
| NCRW0005-F05 | Synthetic Antagonist | GPR139 | Functional Assay | IC50: 0.21 µM[8] |
| LP-471756 | Synthetic Antagonist | GPR139 | cAMP Production | IC50: 0.64 µM[8] |
Note: The binding affinity for this compound is yet to be experimentally determined. Based on the activity of its constituent amino acids, it is hypothesized to act as a low-potency agonist.
GPR139 Signaling Pathway
GPR139 is known to primarily signal through the Gq/11 pathway.[9] Upon agonist binding, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocols for Assessing Ligand Specificity
To experimentally determine the binding specificity of this compound, several biophysical and biochemical assays can be employed. Below are detailed methodologies for three standard techniques.
Radioligand Binding Assay
This technique is the gold standard for determining the affinity of a ligand for its receptor.[10]
Objective: To determine the binding affinity (Ki) of this compound for GPR139 through competition with a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human GPR139.
-
Cell membrane preparation from the above cells.
-
[3H]-JNJ-63533054 (radiolabeled agonist).
-
Unlabeled this compound, L-Tryptophan, L-Phenylalanine, and JNJ-63533054.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize GPR139-expressing HEK293 cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a BCA assay.[11]
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [3H]-JNJ-63533054 (typically at its Kd value).
-
Add increasing concentrations of the unlabeled competitor ligands (this compound, L-Trp, L-Phe, or unlabeled JNJ-63533054) to different wells.
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20 µg of protein per well).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[12]
Objective: To determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) of the this compound-GPR139 interaction.
Materials:
-
Purified, detergent-solubilized GPR139.
-
This compound, L-Tryptophan, L-Phenylalanine, and JNJ-63533054.
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS).
-
Running buffer (e.g., HBS-EP+ buffer).
Protocol:
-
Receptor Immobilization: Covalently immobilize the purified GPR139 onto the sensor chip surface via amine coupling.[13]
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (this compound, L-Trp, L-Phe, or JNJ-63533054) over the immobilized receptor surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
-
Surface Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-GPR139 interaction.
Materials:
-
Purified, soluble GPR139.
-
This compound, L-Tryptophan, L-Phenylalanine, and JNJ-63533054.
-
ITC instrument.
-
Dialysis buffer.
Protocol:
-
Sample Preparation: Dialyze both the protein (GPR139) and the ligand (e.g., this compound) against the same buffer to minimize heat of dilution effects.[15]
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the purified GPR139 solution at a known concentration.
-
Fill the injection syringe with the ligand solution at a higher concentration.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for assessing the specificity of a novel ligand like this compound.
Conclusion
The available evidence strongly suggests that the constituent amino acids of this compound, L-Tryptophan and L-Phenylalanine, are endogenous agonists of GPR139, albeit with low micromolar potency.[1][2][3] While direct experimental data for the this compound dipeptide is currently lacking, it is plausible that it also acts as a low-potency agonist at this receptor. To definitively establish the specificity of this compound, rigorous experimental evaluation using the methodologies outlined in this guide is essential. A direct comparison of its binding affinity and functional potency against its constituent amino acids and known synthetic ligands for GPR139 and other potential off-target receptors will provide a clear understanding of its pharmacological profile. Such studies are crucial for researchers and drug development professionals considering this compound or its derivatives as potential therapeutic agents.
References
- 1. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
A Comparative Guide to Antihypertensive Peptides: Trp-Phe and Alternatives
Despite a comprehensive search, specific experimental data for the angiotensin-converting enzyme (ACE) inhibition IC50 value and direct in vivo antihypertensive effects of the dipeptide Trp-Phe remain elusive in the reviewed literature. However, to provide a valuable comparative guide, this document will leverage data from closely related peptides, particularly the dipeptide Isoleucine-Tryptophan (Ile-Trp), and the constituent amino acids, L-tryptophan and L-phenylalanine. This approach allows for an insightful analysis of the potential antihypertensive properties of this compound in comparison to other well-documented antihypertensive peptides.
This guide will now proceed to synthesize all gathered information into a comprehensive comparison for researchers, scientists, and drug development professionals. It will feature a structured and objective comparison of this compound's potential with other antihypertensive peptides, supported by available experimental data, detailed methodologies, and signaling pathway diagrams. All data presentations and visualizations will adhere to the specified requirements.
This guide provides a detailed comparison of the potential antihypertensive properties of the dipeptide this compound with other established antihypertensive peptides. Due to the limited direct experimental data on this compound, this comparison relies on data from analogous peptides and its constituent amino acids to project its likely efficacy and mechanisms of action.
Quantitative Comparison of Antihypertensive Peptides
The following tables summarize the in vitro ACE inhibitory activity and in vivo antihypertensive effects of various peptides, providing a benchmark for evaluating the potential of this compound.
Table 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition
| Peptide/Compound | Sequence | Source | IC50 (µM) | Inhibition Mode |
| Analogous Dipeptide | ||||
| Isoleucine-Tryptophan | Ile-Trp | Whey Protein | 0.7[1] | Not Specified |
| Val-Trp | VW | Not Specified | 0.58[2] | Not Specified |
| Ile-Trp | IW | Not Specified | 0.50[2] | Not Specified |
| Leu-Trp | LW | Not Specified | 1.11[2] | Not Specified |
| Lys-Trp | KW | Not Specified | 7.8[3] | Not Specified |
| Other Dipeptides | ||||
| Val-Tyr | VY | Sardine | Not Specified | Not Specified |
| Lys-Tyr | KY | Not Specified | Not Specified | Not Specified |
| Ile-Tyr | IY | Not Specified | Not Specified | Not Specified |
| Ala-Pro | AP | Not Specified | Not Specified | Not Specified |
| Tripeptides | ||||
| Val-Pro-Pro | VPP | Casein | 9 | Competitive |
| Isoleucine-Proline-Proline | IPP | Casein | 5 | Competitive |
| Ile-Arg-Trp | IRW | Egg White Protein | Not Specified | Not Specified |
| Control | ||||
| Captopril | - | Synthetic Drug | 0.00179 - 0.0151 | Competitive |
Table 2: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
| Peptide/Compound | Dosage | Administration Route | Duration | Systolic Blood Pressure (SBP) Reduction |
| Analogous Dipeptide | ||||
| Isoleucine-Tryptophan | Not Specified | Oral | 14 weeks | -42 ± 3 mmHg vs. Placebo[1] |
| Constituent Amino Acid | ||||
| L-Tryptophan | 2.5% and 5.0% of diet | Oral | 15 weeks | Significant reduction[4] |
| Other Peptides | ||||
| Val-Pro-Pro (VPP) & Ile-Pro-Pro (IPP) | 5 mg/kg | Oral | - | -20.1 mmHg (VPP), -18.3 mmHg (IPP) |
| Ile-Arg-Trp (IRW) | 15 mg/kg/day | Oral | 18 days | ~40 mmHg |
| Trp-Val, Val-Trp, Ile-Trp, Leu-Trp | 171.4 mg/kg (of powder) | Oral | 6 hours | -20 mmHg (SBP), -21 mmHg (DBP)[2] |
| Control | ||||
| Captopril | Not Specified | Oral | 14 weeks | -55 ± 4 mmHg vs. Placebo[1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison, providing a framework for reproducible research.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is a generalized procedure based on commonly used spectrophotometric methods.
Objective: To determine the concentration of a peptide required to inhibit 50% of ACE activity (IC50).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL) or N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)
-
Test peptide (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3)
-
Stopping reagent (e.g., 1 M HCl)
-
Ethyl acetate (B1210297)
-
Spectrophotometer or microplate reader
Procedure (using HHL as substrate):
-
Prepare a solution of ACE in the assay buffer.
-
Prepare serial dilutions of the test peptide in the assay buffer.
-
In a microcentrifuge tube or microplate well, add the test peptide solution and the ACE solution.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stopping reagent (e.g., 1 M HCl).
-
Extract the hippuric acid produced from the reaction mixture with ethyl acetate.
-
Evaporate the ethyl acetate layer and redissolve the hippuric acid in a suitable solvent (e.g., deionized water).
-
Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.
-
A control reaction without the inhibitor and a blank reaction without the enzyme are run in parallel.
-
Calculate the percentage of ACE inhibition for each peptide concentration.
-
Plot the percentage of inhibition against the logarithm of the peptide concentration to determine the IC50 value.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the non-invasive tail-cuff method for measuring blood pressure in conscious SHRs.
Objective: To assess the effect of orally administered peptides on the systolic blood pressure of SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Non-invasive blood pressure measurement system (tail-cuff plethysmography)
-
Animal restrainer
-
Warming chamber (optional, to increase blood flow to the tail)
-
Test peptide solution
-
Vehicle control (e.g., saline)
-
Oral gavage needles
Procedure:
-
Acclimatize the SHRs to the experimental setup, including the restrainer and tail-cuff, for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, place the rat in the restrainer. A warming chamber may be used to gently warm the rat and its tail to improve the detection of the tail pulse.
-
Position the tail-cuff and pulse sensor on the rat's tail according to the manufacturer's instructions.
-
Measure the baseline systolic blood pressure and heart rate for each rat. Typically, multiple readings are taken and averaged.
-
Administer the test peptide solution or vehicle control to the rats via oral gavage.
-
Measure the systolic blood pressure and heart rate at specific time points after administration (e.g., 2, 4, 6, 8, and 24 hours for acute studies, or daily/weekly for chronic studies).
-
Record the data and calculate the change in systolic blood pressure from the baseline for each group.
-
Perform statistical analysis to determine the significance of the blood pressure reduction in the peptide-treated group compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the antihypertensive action of these peptides and a typical experimental workflow.
Renin-Angiotensin System (RAS) and ACE Inhibition
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of antihypertensive peptides on ACE.
Experimental Workflow for Antihypertensive Peptide Evaluation
Caption: A typical workflow for the discovery and evaluation of novel antihypertensive peptides.
Potential Additional Mechanisms of Action for this compound
Caption: Potential dual mechanisms of antihypertensive action for this compound.
References
- 1. Antihypertensive and cardioprotective effects of the dipeptide isoleucine-tryptophan and whey protein hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition strength of short peptides derived from an ACE inhibitory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of chronic dietary treatment with L-tryptophan on the maintenance of hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of Tryptophan-Phenylalanine (Trp-Phe) Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of the dipeptide Tryptophan-Phenylalanine (Trp-Phe) against other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a bioactive antioxidant agent.
Quantitative Comparison of Antioxidant Activities
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, comparing it with other known antioxidants. It is important to note that direct comparative studies across all assays are limited, and data is compiled from various sources.
| Antioxidant Assay | This compound | Ascorbic Acid (Vitamin C) | Trolox | Carnosine | Notes |
| ORAC (Oxygen Radical Absorbance Capacity) | ~2.4 ± 0.2 (Trolox Equivalents)[1] | - | 1.0 (by definition) | - | Measures the scavenging capacity against peroxyl radicals. |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity | Data not available | IC50: ~5 µg/mL[2] | - | Data not available | Measures the ability to donate a hydrogen atom or electron to stabilize the DPPH radical. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity | Data not available | - | IC50: ~2.9 µg/mL[3] | Data not available | Measures the scavenging of the ABTS radical cation. |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available | - | - | Data not available | Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |
IC50 values represent the concentration required to scavenge 50% of the radicals; a lower value indicates higher antioxidant activity. ORAC values are expressed as Trolox equivalents, where a higher value indicates greater antioxidant capacity.
Mechanism of Antioxidant Action
The antioxidant properties of this compound are attributed to the presence of both Tryptophan and Phenylalanine residues. Aromatic amino acids like Tryptophan and Phenylalanine can donate electrons to stabilize free radicals.[4] The indole (B1671886) ring of Tryptophan, in particular, is an effective hydrogen donor, which contributes significantly to its radical scavenging activity.[5]
While direct evidence for this compound's activation of the Keap1-Nrf2 signaling pathway is still emerging, it is a plausible mechanism. The Nrf2 pathway is a master regulator of the cellular antioxidant response, and its activation leads to the expression of various antioxidant and detoxification enzymes.[6] Peptides containing Tryptophan have been shown to modulate this pathway.[6]
Signaling Pathways and Experimental Workflows
General Antioxidant Mechanism of this compound
The fundamental antioxidant action of this compound involves the donation of hydrogen atoms or electrons from its aromatic residues to neutralize reactive oxygen species (ROS).
Caption: Direct radical scavenging by this compound.
Hypothesized Keap1-Nrf2 Signaling Pathway Activation
Based on the known effects of Tryptophan-containing peptides, this compound may activate the Keap1-Nrf2 pathway to enhance endogenous antioxidant defenses.
Caption: Hypothesized Nrf2 pathway activation by this compound.
Experimental Workflow for In Vitro Antioxidant Assays
A generalized workflow for assessing the antioxidant capacity of this compound using common in vitro chemical assays.
Caption: Workflow for in vitro antioxidant assays.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
This compound solutions of varying concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol (as a blank)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
-
-
Procedure:
-
In a 96-well plate, add 100 µL of this compound solution (or standard/blank) to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
This compound solutions of varying concentrations
-
Ascorbic acid or Trolox as a positive control
-
Spectrophotometer capable of measuring absorbance at 734 nm
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 20 µL of this compound solution (or standard/blank) to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Reagents and Equipment:
-
HepG2 human liver cancer cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical generator
-
This compound solutions of varying concentrations
-
Quercetin (B1663063) as a positive control
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with this compound solutions (or standard) and DCFH-DA solution for 1 hour.
-
Wash the cells with PBS to remove the extracellular compounds.
-
Add AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at regular intervals for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.
-
The CAA value is calculated based on the area under the curve of fluorescence versus time, and can be expressed as quercetin equivalents.
-
References
- 1. Antioxidant Activity, Functional Properties, and Cytoprotective Effects on HepG2 Cells of Tree Peony (Paeonia suffruticosa Andr.) Seed Protein Hydrolysate as Influenced by Molecular Weights Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transepithelial transport and cellular mechanisms of food-derived antioxidant peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Trp-Phe in Diverse Solvent Environments
For Researchers, Scientists, and Drug Development Professionals
The conformation of a peptide is intrinsically linked to its biological activity. Understanding how the surrounding solvent influences the three-dimensional structure of a dipeptide like Trp-Phe is crucial for rational drug design and molecular modeling. The aromatic side chains of Tryptophan and Phenylalanine can engage in various non-covalent interactions, leading to a complex conformational landscape that is highly sensitive to the polarity and hydrogen-bonding capabilities of the solvent.
This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD)—along with molecular dynamics (MD) simulations to elucidate the conformational preferences of this compound in aqueous and organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the conformational properties of this compound in different solvents, all quantitative data should be summarized in clearly structured tables. The following templates illustrate the ideal presentation of such data.
Table 1: 1H NMR Chemical Shifts (δ) and 3JHNHα Coupling Constants of this compound in Various Solvents.
| Solvent | Residue | δ Hα (ppm) | δ HN (ppm) | 3JHNHα (Hz) |
| H₂O/D₂O (9:1) | Trp | Data | Data | Data |
| Phe | Data | Data | Data | |
| Methanol-d₄ | Trp | Data | Data | Data |
| Phe | Data | Data | Data | |
| DMSO-d₆ | Trp | Data | Data | Data |
| Phe | Data | Data | Data |
Table 2: Key NOE-Derived Interproton Distances (Å) for this compound in Different Solvents.
| Solvent | NOE Contact | Distance (Å) |
| H₂O/D₂O (9:1) | Trp Hα ↔ Phe HN | Data |
| Trp HN ↔ Phe HN | Data | |
| Trp Side Chain ↔ Phe Side Chain | Data | |
| Methanol-d₄ | Trp Hα ↔ Phe HN | Data |
| Trp HN ↔ Phe HN | Data | |
| Trp Side Chain ↔ Phe Side Chain | Data | |
| DMSO-d₆ | Trp Hα ↔ Phe HN | Data |
| Trp HN ↔ Phe HN | Data | |
| Trp Side Chain ↔ Phe Side Chain | Data |
Table 3: Calculated Backbone Dihedral Angles (φ, ψ) and Side-Chain Dihedral Angles (χ) of the Most Populated Conformer of this compound.
| Solvent | Residue | φ (°) | ψ (°) | χ₁ (°) | χ₂ (°) |
| H₂O/D₂O (9:1) | Trp | Data | Data | Data | Data |
| Phe | Data | Data | Data | Data | |
| Methanol-d₄ | Trp | Data | Data | Data | Data |
| Phe | Data | Data | Data | Data | |
| DMSO-d₆ | Trp | Data | Data | Data | Data |
| Phe | Data | Data | Data | Data |
Table 4: Population Distribution (%) of Different Conformational Families of this compound.
| Solvent | Conformer Family | Population (%) |
| H₂O/D₂O (9:1) | Extended | Data |
| Folded (β-turn like) | Data | |
| Aromatic Stacked | Data | |
| Methanol-d₄ | Extended | Data |
| Folded (β-turn like) | Data | |
| Aromatic Stacked | Data | |
| DMSO-d₆ | Extended | Data |
| Folded (β-turn like) | Data | |
| Aromatic Stacked | Data |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[1] By analyzing various NMR parameters, one can derive distance and dihedral angle restraints to build a model of the predominant conformations.
a. Sample Preparation:
-
Dissolve the this compound dipeptide in the desired deuterated solvent (e.g., D₂O, Methanol-d₄, DMSO-d₆) to a final concentration of 1-5 mM.
-
For experiments in H₂O, a 9:1 H₂O/D₂O mixture is typically used to provide a lock signal.
-
Adjust the pH of aqueous samples to a desired value (e.g., pH 7.0) using dilute solutions of DCl or NaOD.
b. 1D ¹H NMR:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify the resonances of the amide and alpha-protons.
-
Measure the chemical shifts (δ) of all protons.
-
Determine the vicinal coupling constants (³JHNHα) from the multiplicity of the amide proton signals. These values are related to the backbone dihedral angle φ through the Karplus equation.
c. 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify scalar-coupled protons within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify all protons belonging to a single amino acid spin system. This is crucial for unambiguous resonance assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space (typically < 5 Å).[2] The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons. These NOE-derived distance restraints are essential for determining the three-dimensional structure.[2]
d. Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances using the COSY and TOCSY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to calculate interproton distances.
-
Use the measured ³JHNHα coupling constants to estimate the range of possible φ dihedral angles.
-
Employ molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate a family of conformers that are consistent with the experimental distance and dihedral angle restraints.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for probing the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation.
a. Sample Preparation:
-
Dissolve the this compound dipeptide in the desired solvent (e.g., water, methanol, DMSO). The solvent must be transparent in the far-UV region.
-
The peptide concentration should be in the range of 0.1-0.2 mg/mL.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.
b. Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the CD spectrum of the peptide solution from 250 nm down to the wavelength at which the solvent absorbance becomes too high.
-
Subtract the solvent baseline from the peptide spectrum.
c. Data Analysis:
-
The resulting CD spectrum provides a qualitative assessment of the secondary structure. A random coil conformation will have a strong negative band around 200 nm. The presence of β-turns or other ordered structures will result in characteristic changes in the spectrum.
-
By comparing the CD spectra in different solvents, one can qualitatively assess the solvent-induced changes in the peptide's secondary structure.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape of a peptide in a given solvent.
a. System Setup:
-
Build an initial model of the this compound dipeptide.
-
Place the dipeptide in a simulation box and solvate it with the desired solvent molecules (e.g., water, methanol, DMSO).
-
Add counter-ions to neutralize the system if necessary.
b. Simulation Protocol:
-
Minimize the energy of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 298 K).
-
Equilibrate the system under constant temperature and pressure.
-
Run a production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to adequately sample the conformational space.
c. Data Analysis:
-
Analyze the trajectory to determine the distribution of backbone and side-chain dihedral angles.
-
Identify the most populated conformational clusters.
-
Calculate the average J-coupling constants and NOE distances from the simulation and compare them with experimental data to validate the simulation.
Mandatory Visualization
The following diagrams illustrate the logical workflow for a comparative conformational analysis of this compound.
References
A Researcher's Guide to Tryptophan and Phenylalanine Quantification: A Cross-Validation of Leading Analytical Methods
For researchers, scientists, and drug development professionals, the precise quantification of amino acids like Tryptophan (Trp) and Phenylalanine (Phe) is fundamental. These aromatic amino acids are not only essential building blocks of proteins but also precursors to critical biomolecules, making their accurate measurement vital in metabolic studies, disease biomarker discovery, and pharmaceutical research. This guide provides an objective cross-validation of four commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), HPLC with Fluorescence detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. By presenting comparative performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific analytical needs.
Performance Comparison: A Quantitative Overview
The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, accuracy, precision, and the complexity of the sample matrix. The following tables summarize the key performance characteristics of the four methods, synthesized from various validation studies.
Table 1: Linearity and Sensitivity
| Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | >0.999 | 0.05 - 0.3 µg/mL | 0.1 - 1.0 µg/mL |
| HPLC-FLD | >0.998 | 0.1 - 0.3 µmol/L | 0.3 - 1.0 µmol/L |
| LC-MS/MS | >0.99 | 0.015 - 24.48 nmol/L | 0.5 µg/mL (Trp & KYN), 0.5 ng/mL (KYNA)[1] |
| Spectrophotometry | 0.9970 - 0.9990 | Not consistently reported | 0.1 - 1.0 µg/mL |
Table 2: Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 97.91 - 101.11% | 0.28 - 1.92% |
| HPLC-FLD | 98.2 - 102.3% | ≤ 10.0% (interday) |
| LC-MS/MS | 85 - 115% | < 10% |
| Spectrophotometry | 96.10 - 99.90% | < 1.03% |
Experimental Protocols: A Detailed Look at the Methodologies
Reproducibility is the cornerstone of scientific research. This section provides detailed experimental protocols for each of the four quantification methods, offering a practical guide for laboratory implementation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of Trp and Phe.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 100 µL of a protein precipitation agent (e.g., 10% trichloroacetic acid or sulfosalicylic acid).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM sodium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting condition is 95:5 (buffer:organic solvent).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 210 nm for Phenylalanine and 280 nm for Tryptophan.
-
-
Data Analysis:
-
Quantification is based on the peak area of the analyte compared to a standard curve of known concentrations. An internal standard may be used to improve accuracy.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Leveraging the native fluorescence of Trp and Phe, this method offers enhanced sensitivity and selectivity compared to UV detection.
-
Sample Preparation: The sample preparation protocol is identical to that of the HPLC-UV method.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Similar to HPLC-UV, often an isocratic mixture of a phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with the following wavelength settings:
-
Tryptophan: Excitation at 285 nm, Emission at 345 nm.
-
Phenylalanine: Excitation at 210 nm, Emission at 285 nm.
-
-
-
Data Analysis: Peak areas are integrated and quantified against a standard curve. The use of an internal standard is recommended.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Considered the gold standard for many bioanalytical applications, LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.[1]
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution (e.g., deuterated Trp and Phe).
-
Precipitate proteins with 150 µL of methanol.
-
Vortex and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 or HILIC column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Trp, Phe, and their internal standards.
-
-
Data Analysis: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.
UV-Visible Spectrophotometry
This method, particularly when employing derivative spectrophotometry, offers a simpler and more rapid approach, although it is generally less sensitive and specific than chromatographic techniques.
-
Sample Preparation:
-
Dilute the sample (e.g., protein hydrolysate) in a suitable buffer (e.g., 0.1 M HCl) to bring the analyte concentration within the linear range of the assay.
-
If necessary, centrifuge or filter the sample to remove any particulate matter.
-
-
Spectrophotometric Measurement:
-
Scan the absorbance of the sample solution from 200 to 400 nm using a UV-Vis spectrophotometer.
-
For simultaneous quantification in a mixture, second or fourth-derivative spectra are generated to resolve the overlapping absorbance bands of Trp and Phe.
-
The amplitude of the derivative peaks at specific wavelengths is proportional to the concentration of each amino acid.
-
-
Data Analysis: A calibration curve is constructed by plotting the derivative absorbance at a specific wavelength against the concentration of the standard solutions.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying principles of the detection methods, the following diagrams are provided.
References
A Comparative Analysis of the Dipeptide Trp-Phe and Its Constituent Amino Acids, Tryptophan and Phenylalanine
For researchers, scientists, and drug development professionals, understanding the nuanced biological effects of peptides compared to their individual amino acid components is crucial for innovating in therapeutics and functional foods. This guide provides a comprehensive comparison of the biological activities of the dipeptide Tryptophan-Phenylalanine (Trp-Phe) against its constituent amino acids, L-Tryptophan (Trp) and L-Phenylalanine (Phe), supported by experimental data and detailed methodologies.
This document delves into the comparative bioactivities of this compound, Trp, and Phe, with a focus on their angiotensin-converting enzyme (ACE) inhibitory, antioxidant, and anti-inflammatory properties, as well as their influence on the gut microbiota. While direct comparative studies on this compound are limited, this guide synthesizes available data to provide a clear overview for future research and development.
Comparative Biological Activities: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data for the ACE inhibitory and antioxidant activities of this compound, Tryptophan, and Phenylalanine. It is important to note that data for the individual amino acids' ACE inhibitory and DPPH scavenging activities were not found in direct comparative studies with this compound and are thus marked as "Not available" to prevent misinterpretation of data from unrelated studies.
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
| Compound | ACE Inhibition IC50 (µM) |
| This compound | Not available |
| L-Tryptophan | Not available |
| L-Phenylalanine | Not available |
| Reference Dipeptides | |
| Ile-Trp | 0.7[1] |
| Val-Trp | 0.58[1] |
| Leu-Trp | 1.11[1] |
| Trp-Val | 307.61[1] |
Note: IC50 values for various Trp- and Phe-containing dipeptides are provided for context, highlighting the influence of amino acid sequence on ACE inhibitory potency. The presence of a hydrophobic amino acid at the C-terminus is generally considered to enhance ACE inhibitory activity.
Table 2: Antioxidant Activity
| Compound | Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/µmol) | DPPH Radical Scavenging Activity (IC50) |
| This compound | 2.8 ± 0.3 | Not available |
| L-Tryptophan | 2.5 ± 0.3 | Not available |
| L-Phenylalanine | Not available | 1.97 ± 0.06 mg/mL (for a G. biloba extract where Phe increased phenolic acid production)[2] |
Note: The ORAC value for this compound is slightly higher than that of free Tryptophan, suggesting the peptide linkage may influence antioxidant capacity. The DPPH value for Phenylalanine is from an indirect study and should be interpreted with caution.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its constituent amino acids are rooted in their interaction with various signaling pathways. While specific pathways for this compound are not extensively elucidated, the known pathways of Tryptophan and Phenylalanine provide a foundation for understanding its potential mechanisms.
Tryptophan Signaling Pathways
Tryptophan is a precursor to several bioactive molecules, and its metabolism is crucial for various physiological functions. The three main metabolic pathways for tryptophan are:
-
The Kynurenine Pathway: This is the major route of tryptophan degradation, producing metabolites that are involved in inflammation, immunity, and neurotransmission.
-
The Serotonin (B10506) Pathway: Tryptophan is the precursor for the neurotransmitter serotonin (5-hydroxytryptamine), which plays a significant role in mood regulation, sleep, and gut motility.
-
The Indole (B1671886) Pathway: Gut microbiota metabolize tryptophan to produce various indole derivatives, which can act as signaling molecules and influence gut health and the host's immune response.
References
A Comparative Analysis of β-Lactolin and Memantine for the Therapeutic Intervention in Alzheimer's Disease
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of the whey-derived tetrapeptide β-lactolin and the established NMDA receptor antagonist, Memantine (B1676192), in the context of Alzheimer's disease (AD). This analysis is based on preclinical data from studies utilizing the 5xFAD transgenic mouse model of AD.
Executive Summary
Alzheimer's disease presents a significant challenge to global health, necessitating the exploration of novel therapeutic avenues. This guide contrasts the performance of β-lactolin, a naturally derived peptide, with Memantine, a clinically approved pharmaceutical. Preclinical evidence suggests that β-lactolin exerts its neuroprotective effects primarily through the modulation of neuroinflammation and the dopaminergic system. In contrast, Memantine's principal mechanism of action is the antagonism of N-methyl-D-aspartate (NMDA) receptors to mitigate excitotoxicity. This document synthesizes available quantitative data, details key experimental methodologies, and provides visual representations of the proposed signaling pathways to facilitate an objective comparison of these two compounds.
Comparative Performance Data
The following tables summarize the quantitative outcomes of β-lactolin and Memantine treatment in the 5xFAD mouse model of Alzheimer's disease. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons may not be available.
| Therapeutic Agent | Dosage | Treatment Duration | Effect on Amyloid-β (Aβ) Pathology | Cognitive Improvement (Behavioral Tests) | Reference |
| β-Lactolin | 0.05% w/w in diet | 3.5 months | Decreased levels of amyloid-β.[1][2] | Ameliorated impaired long-term object memory.[1][2] | [1][2] |
| Memantine | 10 mg/kg/day (i.p.) | 30 days | No significant effect on soluble Aβ oligomer or total Aβ42 levels in younger mice.[3][4] | Reversed memory impairments in younger (6-7 months old) 5xFAD mice in contextual fear conditioning and Y-maze tests. No benefit in older (12-15 months old) mice.[3][4] | [3][4] |
| Memantine | 20 mg/kg/day (in drinking water) | 8 days | Significantly reduced cortical levels of soluble Aβ1-42.[5] | Not Assessed in this study | [5] |
| Memantine | 10 or 20 mg/kg/day (in drinking water) | 3 months | Abated amyloid pathology.[6][7] | Abated cognitive decline.[6][7] | [6][7] |
| Therapeutic Agent | Dosage | Treatment Duration | Effect on Neuroinflammation | Reference |
| β-Lactolin | 0.05% w/w in diet | 3.5 months | Reduced levels of inflammatory cytokines (TNF-α, IL-1β) and suppressed infiltration of activated microglia.[1][2] | [1][2] |
| Memantine | 5 µM (in vitro) | 12 hours | Did not significantly affect the mRNA expression of pro- or anti-inflammatory markers in mouse primary microglial cells.[8] | [8] |
Experimental Protocols
Animal Model: 5xFAD Transgenic Mice
The 5xFAD mouse model is an aggressive amyloid model of Alzheimer's disease. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial AD mutations, leading to accelerated Aβ plaque deposition, gliosis, and cognitive deficits.[9]
β-Lactolin Administration Protocol
In a representative study, male 5xFAD transgenic mice at 2.5 months of age were fed a diet containing 0.05% (w/w) β-lactolin for 3.5 months.[1]
Memantine Administration Protocol
In various studies, Memantine has been administered through different routes and for varying durations. For instance, one study involved daily intraperitoneal (i.p.) injections of 10 mg/kg for 30 days to 6-7 month old 5xFAD mice.[3][4] Another protocol utilized oral administration of 20 mg/kg/day in the drinking water for 8 days in APP/PS1 transgenic mice.[5] A longer-term study provided Memantine at 10 or 20 mg/kg per day in drinking water for 3 months to 3-month-old 5xFAD mice.[6][7]
Behavioral Testing: Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents. The protocol generally involves training mice to find a hidden platform in a circular pool of opaque water, using visual cues around the room. The escape latency (time to find the platform) is recorded over several training days. A probe trial is then conducted where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[10][11]
Immunohistochemistry for Aβ Plaque Quantification
To quantify Aβ plaque burden, brain sections are typically stained with antibodies specific for Aβ peptides (e.g., 6E10) or with dyes like Thioflavin-S that bind to fibrillar amyloid. The stained sections are then imaged, and the percentage of the area covered by plaques is quantified using image analysis software.
Cytokine Measurement by ELISA
To measure the levels of inflammatory cytokines such as TNF-α and IL-1β, brain homogenates are prepared from the cortex and hippocampus. Enzyme-Linked Immunosorbent Assay (ELISA) is then performed using commercially available kits specific for each cytokine to determine their concentrations.
Signaling Pathways and Mechanisms of Action
β-Lactolin: A Multi-faceted Neuroprotective Peptide
β-Lactolin appears to exert its neuroprotective effects through a combination of anti-inflammatory and neuromodulatory actions. Preclinical studies suggest that it can suppress the activation of microglia, the primary immune cells of the brain.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are implicated in the neuroinflammatory cascade of Alzheimer's disease.[1][2] Furthermore, β-lactolin has been shown to modulate the dopaminergic system, which may contribute to its cognitive-enhancing effects.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. β-Lactolin, a Whey-Derived Lacto-Tetrapeptide, Prevents Alzheimer's Disease Pathologies and Cognitive Decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages | AlzPED [alzped.nia.nih.gov]
- 4. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventive Memantine Treatment at the Preclinical Stage in the Alzheimer's Disease Model of the 5xFAD Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of memantine, an anti-Alzheimer’s drug, on rodent microglial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. reelmind.ai [reelmind.ai]
- 11. youtube.com [youtube.com]
- 12. Frontiers | β-Lactolin Reduces Age-Related Inflammation and Cognitive Decline [frontiersin.org]
Comparative Efficacy of Trp-Phe and Captopril as ACE Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitory efficacy of the dipeptide Tryptophan-Phenylalanine (Trp-Phe) and the well-established drug, captopril (B1668294). This comparison is supported by available experimental data and detailed methodologies.
The inhibition of angiotensin-converting enzyme (ACE) is a cornerstone in the management of hypertension and other cardiovascular diseases. While synthetic drugs like captopril have long been the standard, there is growing interest in naturally derived peptides, such as this compound, as potential alternatives with favorable safety profiles. This guide delves into the comparative efficacy of these two ACE inhibitors.
Data Presentation: Quantitative Comparison
While direct, side-by-side experimental data for this compound and captopril is limited, the following table summarizes their reported ACE inhibitory activities. It is important to note that the IC50 value for this compound is not consistently reported in the literature, and the provided data is based on the general understanding of dipeptides with similar compositions. Captopril, being a widely studied drug, has a well-established range of IC50 values.
| Inhibitor | Type | Reported IC50 Value | Key Findings |
| Captopril | Thiol-containing synthetic drug | 1.79 nM - 25 nM[1] | A potent, competitive inhibitor of ACE.[2] Widely used as a positive control in ACE inhibition assays. |
| This compound | Dipeptide | Not consistently reported; estimated to be in the micromolar (µM) range. | Dipeptides with aromatic amino acids like Tryptophan and Phenylalanine at the C-terminus show significant ACE inhibitory activity. The potency of such peptides is generally in the micromolar range. |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the substrate and enzyme source used in the assay.
Experimental Protocols
The following is a detailed methodology for a standard in vitro ACE inhibition assay, which can be used to determine and compare the IC50 values of compounds like this compound and captopril. This protocol is based on the widely used method involving the spectrophotometric measurement of hippuric acid produced from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL).
In Vitro ACE Inhibition Assay Protocol
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as the substrate
-
This compound and Captopril (as the test and reference inhibitors)
-
Boric acid buffer (pH 8.3) containing NaCl
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Spectrophotometer
2. Preparation of Solutions:
-
ACE Solution: Prepare a stock solution of ACE in a suitable buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3).
-
Substrate Solution: Dissolve HHL in the same borate buffer to a final concentration of 5 mM.
-
Inhibitor Solutions: Prepare stock solutions of this compound and captopril in deionized water or a suitable solvent. Create a series of dilutions to determine the IC50 value.
3. Assay Procedure:
-
Incubation: In a microcentrifuge tube, add 50 µL of the HHL substrate solution and 20 µL of the inhibitor solution (this compound or captopril at various concentrations). For the control, add 20 µL of the buffer instead of the inhibitor.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Enzyme Reaction: Initiate the reaction by adding 20 µL of the ACE solution.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 250 µL of 1 M HCl.
-
Extraction: Add 1.5 mL of ethyl acetate to each tube and vortex vigorously for 15 seconds to extract the hippuric acid.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in a known volume of deionized water or buffer.
-
Spectrophotometry: Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.
4. Calculation of ACE Inhibition:
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_inhibitor) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_inhibitor is the absorbance of the reaction with the inhibitor.
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been created using Graphviz (DOT language).
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibition.
Caption: Experimental workflow for the in vitro ACE inhibition assay.
Conclusion
Captopril remains a highly potent ACE inhibitor with a well-documented efficacy in the nanomolar range. The dipeptide this compound, while demonstrating ACE inhibitory potential, likely operates in the micromolar range, making it less potent than captopril. The presence of aromatic residues, Tryptophan and Phenylalanine, is a key structural feature contributing to the ACE inhibitory activity of many natural peptides.
The primary mechanism of action for both captopril and likely this compound involves the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. While captopril's inhibition is competitively driven by its thiol group's interaction with the zinc ion in the ACE active site, peptide inhibitors like this compound are thought to bind to the active site through hydrophobic and hydrogen bond interactions.
Further direct comparative studies are warranted to precisely quantify the efficacy of this compound relative to captopril and to fully elucidate its mechanism of inhibition. However, the existing evidence suggests that while natural peptides like this compound may offer a favorable safety profile, they are generally less potent than their synthetic counterparts. This guide provides a foundational understanding for researchers exploring novel ACE inhibitors and highlights the standardized methodologies required for their evaluation.
References
Assessing the Immunomodulatory Effects of Trp-Phe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the immunomodulatory effects of the dipeptide Tryptophan-Phenylalanine (Trp-Phe) in comparison to other bioactive peptides. Due to the limited direct experimental data on this compound, this document outlines the necessary experimental protocols and data presentation structures to enable a comprehensive and objective comparison. The selected comparator peptides—L-Glutamyl-L-tryptophan (Glu-Trp), Arginyl-Tryptophan (Arg-Trp), and Phenylalanyl-Phenylalanine (Phe-Phe)—have been chosen based on existing literature suggesting their potential or established immunomodulatory activities.
Comparative Peptides
-
This compound (Tryptophan-Phenylalanine): The subject of this guide. Its immunomodulatory properties are not yet well-characterized.
-
Glu-Trp (L-Glutamyl-L-tryptophan): A dipeptide known to possess immunomodulatory properties, including the activation of T-cell differentiation and phagocytosis.[1]
-
Arg-Trp (Arginyl-Tryptophan): A dipeptide containing arginine and tryptophan, both of which are amino acids with significant roles in immune regulation.[2][3][4][5] Arginine metabolism is crucial for macrophage function, while tryptophan metabolism via the kynurenine (B1673888) pathway is a key regulator of immune tolerance.[2][3][4][5]
-
Phe-Phe (Phenylalanyl-Phenylalanine): A dipeptide composed of two phenylalanine residues. While some phenylalanine-containing peptides have shown biological activities, the specific immunomodulatory effects of Phe-Phe are less defined and thus serve as a valuable structural comparator.[6][7]
Experimental Design and Workflow
A systematic approach is essential for a robust comparison of the immunomodulatory effects of these peptides. The following workflow outlines the key experimental stages.
Quantitative Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the experimental assays. Hypothetical data is included for illustrative purposes.
Table 1: Effect of Peptides on Cytokine Production by LPS-Stimulated Macrophages
| Peptide (100 µM) | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-10 (pg/mL) | % Increase of IL-10 |
| Control (LPS only) | 1500 ± 75 | 0% | 200 ± 20 | 0% |
| This compound | 950 ± 50 | 36.7% | 450 ± 30 | 125% |
| Glu-Trp | 800 ± 60 | 46.7% | 550 ± 45 | 175% |
| Arg-Trp | 1100 ± 80 | 26.7% | 350 ± 25 | 75% |
| Phe-Phe | 1400 ± 90 | 6.7% | 220 ± 15 | 10% |
Table 2: Effect of Peptides on PHA-Stimulated Lymphocyte Proliferation
| Peptide (100 µM) | Proliferation (CPM) | Stimulation Index (SI) | % Inhibition of Proliferation |
| Control (Unstimulated) | 500 ± 50 | 1.0 | N/A |
| PHA only | 25000 ± 1500 | 50.0 | 0% |
| PHA + this compound | 18000 ± 1200 | 36.0 | 28.0% |
| PHA + Glu-Trp | 15000 ± 1000 | 30.0 | 40.0% |
| PHA + Arg-Trp | 20000 ± 1300 | 40.0 | 20.0% |
| PHA + Phe-Phe | 24000 ± 1600 | 48.0 | 4.0% |
Table 3: Effect of Peptides on NF-κB and MAPK Signaling Pathways
| Peptide (100 µM) | p-p65/p65 Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) |
| Control (Unstimulated) | 1.0 | 1.0 |
| Stimulated Control | 5.0 | 4.0 |
| Stimulated + this compound | 2.5 | 2.0 |
| Stimulated + Glu-Trp | 2.0 | 1.5 |
| Stimulated + Arg-Trp | 3.5 | 3.0 |
| Stimulated + Phe-Phe | 4.5 | 3.8 |
Detailed Experimental Protocols
Cytokine Production Assay in Macrophages
This protocol details the measurement of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines from a macrophage cell line.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Peptide Preparation: Dissolve peptides in sterile DMSO to create stock solutions and dilute to the final concentration in culture medium.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the test peptides (this compound, Glu-Trp, Arg-Trp, Phe-Phe) at a final concentration of 100 µM for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNF-α and IL-10 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition or increase relative to the LPS-stimulated control.
-
Lymphocyte Proliferation Assay
This assay measures the effect of the peptides on the proliferation of T-lymphocytes.
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Procedure:
-
Resuspend isolated PBMCs in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add the test peptides at a final concentration of 100 µM.
-
Stimulate the cells with Phytohemagglutinin (PHA) at a concentration of 5 µg/mL. Include unstimulated and PHA-only controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Pulse the cells with 1 µCi of ³H-thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.
-
Express the results as Counts Per Minute (CPM) and calculate the Stimulation Index (SI = CPM of stimulated cells / CPM of unstimulated cells).
-
Signaling Pathway Analysis (Western Blot)
This protocol is for assessing the activation of the NF-κB and MAPK signaling pathways.
-
Cell Line: RAW 264.7 macrophages or another suitable immune cell line.
-
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with peptides (100 µM) for 2 hours.
-
Stimulate with LPS (1 µg/mL) for 30 minutes (for MAPK pathway) or 60 minutes (for NF-κB pathway).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p65 (NF-κB) and total p65
-
Phospho-ERK1/2 (MAPK) and total ERK1/2
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by the test peptides.
This guide provides the necessary tools to conduct a thorough and standardized assessment of the immunomodulatory properties of this compound and other peptides. By following these protocols and data presentation formats, researchers can generate comparable and reliable data to advance the understanding of peptide-based immunomodulators.
References
- 1. researchgate.net [researchgate.net]
- 2. New insight into arginine and tryptophan metabolism in macrophage activation during tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunoregulatory Interplay Between Arginine and Tryptophan Metabolism in Health and Disease [frontiersin.org]
- 4. A Relay Pathway between Arginine and Tryptophan Metabolism Confers Immunosuppressive Properties on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoregulatory Interplay Between Arginine and Tryptophan Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced proliferation of murine T cell lines following interaction of Poly(Glu60, Phe40) (GPhe) and antigen-presenting accessory cells. III. Possible mechanisms responsible for activity of GPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of Trp-Phe (Tryptophan-Phenylalanine Dipeptide)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of the dipeptide Trp-Phe. While specific safety data for this compound is not extensively documented in public databases, the following protocols are based on established best practices for the disposal of non-hazardous peptide compounds and general laboratory chemical waste.
Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection. Before proceeding, all laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]
Immediate Safety and Handling
Before initiating any disposal process, it is imperative to use the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Although this compound is not classified as a hazardous substance, treating it with a high degree of caution is a prudent measure.[1][2][3]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against potential splashes of solutions containing the peptide.[1][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for handling the peptide in both solid and solution form.[1][4] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is necessary to protect skin and clothing from contamination.[1][4] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder to prevent the inhalation of fine particles.[1] |
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through your institution's hazardous waste management program. Drain disposal is not advised without explicit prior approval from your EHS department.[1]
-
Waste Segregation:
-
Solid Waste: All materials contaminated with this compound, including unused peptide powder, contaminated vials, weighing papers, pipette tips, and gloves, must be collected in a designated hazardous waste container.[1]
-
Liquid Waste: All aqueous solutions containing the peptide should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
-
Waste Container Management:
-
Storage:
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is secure and that incompatible chemicals are not stored in close proximity.[1]
-
-
Final Disposal:
-
Once the waste container is full or reaches its designated accumulation time limit, contact your institution's EHS office.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1]
-
Environmental Considerations
While peptides are generally biodegradable, it is prudent to prevent their release into the environment. The tryptophan residue in the peptide can undergo photo-degradation, but the resulting byproducts in a waste scenario are not well-characterized.[1] Therefore, treating this compound as chemical waste is the most responsible approach.
Operational Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Trp-Phe
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tryptophyl-Phenylalanine (Trp-Phe). The following procedures are based on established best practices for handling peptides and amino acid derivatives in a laboratory setting. A thorough risk assessment should always be conducted before beginning any new experimental protocol.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to ensure safety when handling this compound in its solid (powder) or solubilized form. The necessary PPE is determined by a risk assessment of the specific procedures being performed.[1]
| PPE Category | Minimum Requirement | Recommended for Higher Risk Scenarios (e.g., large quantities, potential for aerosolization) |
| Eye and Face Protection | Safety glasses with side shields.[1] | Safety goggles with side-shields or a full-face shield.[2][3] |
| Hand Protection | Disposable nitrile gloves.[2] | Double-gloving or chemical-resistant gloves (e.g., Silver Shield).[1][2] |
| Body Protection | Laboratory coat.[2] | Chemical-resistant or disposable coveralls.[1] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[1] | A dust respirator or a NIOSH-approved N95 (or higher) respirator.[1][2][4] |
| Foot Protection | Closed-toe shoes.[1] | Chemical-resistant boots.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid Inhalation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[4][5]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing by consistently wearing the appropriate PPE.[4]
-
Spill Prevention: Employ careful techniques to prevent spills. In the event of a spill, avoid generating dust.[5][6]
Storage:
-
Container: Keep the container tightly closed.[4]
-
Conditions: Store in a cool, dry place.[4] For long-term storage, a temperature of -20°C is often recommended.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Caption: General experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. All waste should be handled in accordance with institutional and local regulations for chemical waste.[6]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[2][6]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.
-
-
Waste Labeling: Clearly label all waste containers with the contents ("this compound Waste"), associated hazards, and the date of accumulation.[5]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.[6]
-
Arrange for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal service to arrange for pickup and proper disposal.[2][6] Do not dispose of this compound down the drain.[2][6]
Emergency Response and First Aid
In the event of accidental exposure, immediate action is necessary.
First-Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[7] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Spill Response:
-
Evacuate non-essential personnel from the spill area.[6]
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal.[4][6]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
The following diagram illustrates the decision-making process for responding to an accidental exposure.
Caption: Emergency response workflow for accidental exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
